MYC degrader 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H31ClF3N5O3 |
|---|---|
Molecular Weight |
626.1 g/mol |
IUPAC Name |
3-[6-[[[1-[5-(3-chlorophenyl)-3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methylamino]methyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C32H31ClF3N5O3/c33-24-3-1-2-21(13-24)22-14-26(32(34,35)36)29(38-17-22)40-10-8-19(9-11-40)15-37-16-20-4-5-25-23(12-20)18-41(31(25)44)27-6-7-28(42)39-30(27)43/h1-5,12-14,17,19,27,37H,6-11,15-16,18H2,(H,39,42,43) |
InChI Key |
PMUIBOGXXSNZKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CNCC4CCN(CC4)C5=C(C=C(C=N5)C6=CC(=CC=C6)Cl)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of MYC Degrader 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of MYC degrader 1, a novel molecular glue degrader. It provides a comprehensive overview of its molecular interactions, quantitative biophysical data, detailed experimental protocols for its characterization, and visual representations of its mechanism and associated experimental workflows.
Executive Summary
This compound, also known as compound A80.2HCl, is a small molecule that induces the degradation of the MYC oncoprotein.[1][2] It functions as a "molecular glue," a type of molecule that induces proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][4][5][6] In the case of this compound, it facilitates the interaction between MYC and the E3 ligase cereblon (CRBN), thereby hijacking the cell's natural protein disposal machinery to eliminate MYC.[7] This targeted degradation of MYC has shown anti-tumor activity and can re-sensitize cancer cells to other therapies, such as CDK4/6 inhibitors.[1][2]
Mechanism of Action: A Molecular Glue Approach
The primary mechanism of action of this compound is to function as a molecular glue, inducing the formation of a ternary complex between the MYC protein and the CRBN E3 ubiquitin ligase.[3][4][5][7] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase complex to MYC. The polyubiquitinated MYC is then recognized and degraded by the 26S proteasome.[7]
The key steps in the mechanism of action are as follows:
-
Binding to MYC and CRBN: this compound possesses binding affinities for both the MYC protein and the CRBN E3 ligase.[7]
-
Ternary Complex Formation: The binding of this compound to both proteins brings them into close proximity, forming a transient ternary complex (MYC–degrader–CRBN).[7]
-
Ubiquitination: Within this complex, the E3 ligase activity of CRBN is directed towards MYC, leading to its polyubiquitination.
-
Proteasomal Degradation: The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which then recognizes, unfolds, and degrades the MYC protein.
This mechanism effectively reduces the intracellular levels of MYC, a key driver of many human cancers.
Quantitative Data
The following tables summarize the key quantitative data that characterize the binding and activity of this compound.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | |||
| MYC | 145 nM | Isothermal Titration Calorimetry (ITC) | [7] |
| CRBN | Confirmed | Homogeneous Time-Resolved Fluorescence (HTRF) | [7] |
| Cellular Activity | |||
| IC50 (Palbociclib) | |||
| T24 cells (control) | 8.37 µM | Cell Viability Assay | [1] |
| T24 cells (+10 nM this compound) | 3.11 µM | Cell Viability Assay | [1] |
| UMUC14 cells (control) | 97.39 µM | Cell Viability Assay | [1] |
| UMUC14 cells (+10 nM this compound) | 10.23 µM | Cell Viability Assay | [1] |
Table 1: Biophysical and Cellular Activity of this compound.
Experimental Protocols
Detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound are provided below.
Isothermal Titration Calorimetry (ITC) for MYC Binding
Objective: To determine the binding affinity (Kd) of this compound to the MYC protein.
Materials:
-
Purified recombinant MYC protein
-
This compound (A80.2HCl)
-
ITC instrument
-
ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)
Protocol:
-
Prepare the MYC protein solution in the ITC buffer to a final concentration of 10-20 µM in the sample cell.
-
Prepare the this compound solution in the same ITC buffer to a final concentration of 100-200 µM in the injection syringe.
-
Set the experimental temperature to 25°C.
-
Perform an initial injection of 0.5 µL, followed by 19 injections of 2 µL of the degrader solution into the protein solution at 150-second intervals.
-
Record the heat changes upon each injection.
-
Analyze the data using the instrument's software, fitting to a one-site binding model to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n).
Homogeneous Time-Resolved Fluorescence (HTRF) for CRBN Binding
Objective: To confirm the binding of this compound to the CRBN protein.
Materials:
-
GST-tagged CRBN protein
-
Anti-GST-Europium cryptate antibody
-
Biotinylated ligand for CRBN (e.g., thalidomide (B1683933) analog)
-
Streptavidin-d2
-
This compound
-
HTRF assay buffer
-
384-well low-volume plates
Protocol:
-
Add 2 µL of this compound at various concentrations to the wells of a 384-well plate.
-
Add 2 µL of a mixture of GST-CRBN and the biotinylated CRBN ligand to each well.
-
Add 2 µL of a mixture of anti-GST-Europium cryptate and Streptavidin-d2 to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the concentration of this compound to determine the IC50 value, which indicates the displacement of the biotinylated ligand and confirms binding.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To demonstrate that this compound induces the formation of a ternary complex between MYC and CRBN in cells.
Materials:
-
T24 cells
-
This compound (A80.2HCl)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-CRBN antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
-
Anti-MYC and anti-CRBN antibodies for Western blotting
Protocol:
-
Treat T24 cells with either vehicle (DMSO) or this compound for 4-6 hours.
-
Lyse the cells with lysis buffer and collect the supernatant after centrifugation.
-
Pre-clear the lysates by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an anti-CRBN antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted samples by SDS-PAGE and Western blotting, probing with anti-MYC and anti-CRBN antibodies. An increased amount of MYC in the sample treated with this compound indicates the formation of the ternary complex.[7][8]
In-Cell Ubiquitination Assay
Objective: To show that this compound leads to the ubiquitination of MYC.
Materials:
-
T24 cells
-
Plasmids expressing HA-tagged ubiquitin
-
This compound (A80.2HCl)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Anti-MYC antibody
-
Protein A/G magnetic beads
-
Western blot reagents
-
Anti-HA and anti-MYC antibodies
Protocol:
-
Transfect T24 cells with a plasmid expressing HA-tagged ubiquitin.
-
After 24 hours, treat the cells with a proteasome inhibitor (MG132) for 2 hours to allow ubiquitinated proteins to accumulate.
-
Treat the cells with either vehicle or this compound for an additional 4-6 hours.
-
Lyse the cells and perform immunoprecipitation of MYC using an anti-MYC antibody as described in the Co-IP protocol.
-
Analyze the immunoprecipitated samples by Western blotting, probing with an anti-HA antibody to detect ubiquitinated MYC. A stronger smear of high-molecular-weight bands in the degrader-treated sample indicates increased ubiquitination of MYC.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for Co-Immunoprecipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of Kintor's c-Myc Degrader Published in Subsidiary Journal of Nature - BioSpace [biospace.com]
- 4. Study of Kintor's c-Myc Degrader Published in Subsidiary Journal of Nature [prnewswire.com]
- 5. Study of Kintor's C-Myc Degrader Published in Subsidiary Journal of Nature [moomoo.com]
- 6. trio-biotech.com [trio-biotech.com]
- 7. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
MYC Degrader 1: A Molecular Glue for Targeted Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The transcription factor MYC is a notoriously challenging yet highly sought-after target in oncology due to its central role in driving the proliferation and survival of a majority of human cancers. Historically, the "undruggable" nature of MYC has posed a significant barrier to the development of effective targeted therapies. The emergence of molecular glues, a novel class of small molecules that induce or stabilize protein-protein interactions, offers a promising new therapeutic modality. This whitepaper provides a comprehensive technical overview of MYC degrader 1 (also known as A80.2HCl), a first-in-class orally available molecular glue that potently and selectively degrades the MYC oncoprotein. By hijacking the ubiquitin-proteasome system, this compound effectively eliminates MYC, leading to tumor growth inhibition and overcoming resistance to existing cancer therapies. This document details the mechanism of action, quantitative performance data, and key experimental protocols for the characterization of this pioneering molecule.
Introduction to Molecular Glues and Targeted Protein Degradation
Molecular glues are small molecules that function by inducing proximity between two proteins that do not normally interact, or by stabilizing a transient or weak interaction.[1] In the context of targeted protein degradation, molecular glues can redirect the cellular machinery responsible for protein turnover to eliminate specific disease-causing proteins.[2] This is typically achieved by promoting an interaction between a target protein and an E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system (UPS).[2][3] The resulting ternary complex (E3 ligase-molecular glue-target protein) facilitates the transfer of ubiquitin to the target protein.[2] This polyubiquitination marks the target for recognition and subsequent degradation by the 26S proteasome, effectively removing it from the cell.[4][5] Unlike traditional inhibitors that only block the function of a protein, molecular glue degraders lead to its complete elimination, offering a potentially more profound and durable therapeutic effect.[2]
This compound (A80.2HCl): A Novel Molecular Glue Targeting MYC
This compound (A80.2HCl) is an orally bioavailable small molecule identified as a potent degrader of the MYC protein.[1][6][7] It has demonstrated significant anti-tumor activity by restoring the function of the tumor suppressor protein pRB1 and re-establishing the sensitivity of MYC-overexpressing cancer cells to CDK4/6 inhibitors.[6]
Mechanism of Action
This compound functions as a molecular glue by facilitating an interaction between MYC and the E3 ubiquitin ligase Cereblon (CRBN). The molecule binds to CRBN and induces a conformational change that creates a novel binding surface for MYC. This induced proximity leads to the formation of a stable ternary complex, which in turn triggers the CRBN-mediated polyubiquitination of MYC. The polyubiquitinated MYC is then recognized and degraded by the proteasome.[4][5] This CRBN-dependent degradation of MYC has been demonstrated through experiments showing that the effect of this compound is abrogated in CRBN knockout cells.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.
In Vitro Degradation of MYC
This compound induces the degradation of MYC protein in a dose-dependent manner across a range of cancer cell lines.
| Cell Line | Cancer Type | Concentration Range (nM) | Duration (hours) | Outcome |
| T24 | Bladder Cancer | 0 - 1000 | 24 | Dose-dependent degradation of MYC protein |
| C4-2 | Prostate Cancer | 0 - 1000 | 24 | Dose-dependent degradation of MYC protein |
| MDA-MB-231 | Breast Cancer | 0 - 1000 | 24 | Dose-dependent degradation of MYC protein |
| 22RV1 | Prostate Cancer | 0 - 1000 | 24 | Dose-dependent degradation of MYC protein |
| T47D | Breast Cancer | 0 - 1000 | 24 | Dose-dependent degradation of MYC protein |
| UMUC14 | Bladder Cancer | 0 - 1000 | 24 | Dose-dependent degradation of MYC protein |
Table 1: In Vitro MYC Degradation by this compound. [1]
Potentiation of CDK4/6 Inhibitor Efficacy
A key finding is the ability of this compound to re-sensitize cancer cells to CDK4/6 inhibitors, such as Palbociclib.
| Cell Line | CDK4/6 Inhibitor | This compound Concentration (nM) | Change in Palbociclib IC50 (µM) |
| T24 | Palbociclib | 10 | From 8.37 to 3.11 |
| UMUC14 | Palbociclib | 10 | From 97.39 to 10.23 |
Table 2: Sensitization of Cancer Cells to Palbociclib by this compound. [1]
Binding Affinities
The binding of this compound to both MYC and CRBN has been confirmed, which is essential for its molecular glue activity.
| Binding Partner | Assay Method | Binding Affinity (Kd) |
| MYC | ITC | Data indicates direct binding |
| CRBN | HTRF | Data indicates direct binding |
Table 3: Binding Affinities of this compound. (Note: Specific Kd values were not available in the provided search results but the interaction has been experimentally validated).
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound.
Western Blot Analysis for MYC Degradation
This protocol is used to quantify the levels of MYC protein in cells following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., T24, C4-2, MDA-MB-231, 22RV1, T47D, and UMUC14) are cultured in appropriate media.[1] Cells are then treated with varying concentrations of this compound (0-1000 nM) or a vehicle control for a specified duration (e.g., 24 hours).[1]
-
Cell Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for MYC, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used to ensure equal protein loading.
-
Detection and Analysis: The HRP substrate is added to the membrane to produce a chemiluminescent signal, which is captured using an imaging system. The intensity of the bands corresponding to MYC is quantified and normalized to the loading control to determine the relative MYC protein levels.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the interaction between MYC, CRBN, and this compound.
Methodology:
-
Cell Treatment and Lysis: T24 cells are treated with this compound or a vehicle control. Cells are then lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody against either MYC or CRBN, which is coupled to magnetic or agarose (B213101) beads. This captures the target protein and any interacting partners.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Western Blot Analysis: The eluted proteins are analyzed by Western blotting using antibodies against MYC, CRBN, and other potential components of the complex (e.g., GSPT1) to confirm their co-precipitation.
Cell Viability and Colony Formation Assays
These assays are used to assess the effect of this compound, alone or in combination with other drugs, on cancer cell proliferation and survival.
Methodology for Cell Viability (e.g., MTT or CellTiter-Glo Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates.
-
Treatment: Cells are treated with a dilution series of this compound, a CDK4/6 inhibitor, or a combination of both.
-
Incubation: The cells are incubated for a defined period (e.g., 72 hours).
-
Viability Assessment: A viability reagent (e.g., MTT or CellTiter-Glo) is added to the wells, and the signal (absorbance or luminescence), which is proportional to the number of viable cells, is measured.
-
Data Analysis: The IC50 values are calculated by plotting cell viability against drug concentration.
Methodology for Colony Formation Assay:
-
Cell Seeding: A low density of cells is seeded in 6-well plates.
-
Treatment: Cells are treated with the compounds of interest.
-
Incubation: The cells are incubated for an extended period (e.g., 1-2 weeks) to allow for colony formation.
-
Staining and Quantification: The colonies are fixed, stained with crystal violet, and counted. The number and size of colonies are indicative of the long-term survival and proliferative capacity of the cells.
Conclusion and Future Directions
This compound represents a significant advancement in the field of targeted oncology, providing a novel strategy to eliminate the MYC oncoprotein. Its mechanism as a molecular glue that hijacks the CRBN E3 ligase for targeted degradation opens up new avenues for treating MYC-driven cancers. The ability of this compound to overcome resistance to established therapies like CDK4/6 inhibitors highlights its potential in combination treatment regimens. Further research will be crucial to fully elucidate its clinical potential, including optimizing its pharmacokinetic and pharmacodynamic properties and exploring its efficacy across a broader range of malignancies. The principles demonstrated by this compound will undoubtedly pave the way for the development of a new generation of molecular glue degraders for other currently "undruggable" targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Study of Kintor's c-Myc Degrader Published in Subsidiary Journal of Nature [prnewswire.com]
- 4. A-80.2HCl - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Glues | DC Chemicals [dcchemicals.com]
The Discovery and Synthesis of MYC Degrader 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The MYC oncogene is a master regulator of cellular proliferation and metabolism, and its aberrant expression is implicated in a majority of human cancers. Long considered an "undruggable" target due to its intrinsically disordered nature, recent advancements in targeted protein degradation have opened new avenues for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of MYC degrader 1 (also known as compound A80.2HCl), a novel, orally bioavailable molecular glue degrader. This document details the mechanism of action, summarizes key quantitative data, provides experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction
MYC amplification is a significant driver of therapeutic resistance to CDK4/6 inhibitors in various cancers, including those of the bladder, prostate, and breast.[1][2] The underlying mechanism involves the MYC-dependent transcriptional upregulation of the E3 ubiquitin ligase KLHL42, which in turn targets the tumor suppressor protein pRB1 for proteasomal degradation.[1][2] This degradation of pRB1 uncouples the cell cycle from the inhibitory effects of CDK4/6 inhibitors, leading to uncontrolled proliferation.
This compound has been identified as a potent molecule that can counteract this resistance mechanism.[1][2] By inducing the degradation of the MYC protein itself, it restores pRB1 levels and re-sensitizes cancer cells to CDK4/6 inhibition.[1][2]
Synthesis of this compound (A80.2HCl)
A detailed, step-by-step synthesis protocol for this compound (A80.2HCl) is not publicly available in the reviewed literature. However, its chemical structure is known to be 3-[6-[[[1-[5-(3-chlorophenyl)-3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methylamino]methyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione. The synthesis would likely involve a multi-step process culminating in the coupling of the piperidine-2,6-dione moiety, which is known to bind to the E3 ligase cereblon (CRBN), with the moiety that confers binding to MYC.
Mechanism of Action
This compound functions as a molecular glue, facilitating the interaction between the MYC protein and the E3 ubiquitin ligase CRBN.[3] This induced proximity leads to the polyubiquitination of MYC and its subsequent degradation by the proteasome. The degradation of MYC has two key downstream effects:
-
Downregulation of KLHL42: As MYC is a direct transcriptional activator of KLHL42, its degradation leads to reduced KLHL42 levels.[1]
-
Restoration of pRB1: The decrease in KLHL42, the E3 ligase for pRB1, results in the stabilization and accumulation of pRB1.[1][2]
The restoration of pRB1 re-establishes the G1 checkpoint of the cell cycle, making cancer cells susceptible to the inhibitory effects of CDK4/6 inhibitors like Palbociclib.[1][4]
Signaling Pathway
Caption: Signaling pathway illustrating MYC-induced resistance to CDK4/6 inhibitors and the mechanism of action of this compound.
Quantitative Data
In Vitro Activity
| Cell Line | Treatment | Concentration | Effect | Reference |
| T24, C4-2, MDA-MB-231, 22RV1, T47D, UMUC14 | This compound | 0-1000 nM (24h) | MYC degradation | [4] |
| T24 | This compound + Palbociclib | 10 nM | Reduces Palbociclib IC50 from 8.37 µM to 3.11 µM | [4] |
| UMUC14 | This compound + Palbociclib | 10 nM | Reduces Palbociclib IC50 from 97.39 µM to 10.23 µM | [4] |
| T24 | A80.2HCl | - | Binds to MYC (ITC) | [3] |
| T24 | A80.2HCl | - | Binds to CRBN (HTRF) | [3] |
In Vivo Activity
| Animal Model | Tumor Type | Treatment | Dosage | Effect | Reference |
| Mice | T24 and UMUC14 xenografts | This compound | 6 mg/kg p.o. daily for 7 days | Inhibits tumor growth | [4] |
| Mice | T24 xenograft | This compound + Palbociclib | 6 mg/kg i.g. daily for 30 days | Enhances Palbociclib-mediated tumor growth inhibition | [4] |
| NSG Mice | T24 xenograft (control and MYC-knockdown) | A80.2HCl | - | Tumor growth inhibition in control, less effect in knockdown | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and/or Palbociclib in complete culture medium. Add the desired concentrations of the compounds to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine IC50 values by plotting the percentage of viability against the log of the drug concentration.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against MYC, pRB1, KLHL42, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., T24 or UMUC14) into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 6 mg/kg) and/or Palbociclib via the desired route (e.g., oral gavage) at the specified frequency and duration. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor volume using calipers every few days.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting or immunohistochemistry).
Experimental Workflows
In Vitro Screening Workflow
Caption: Workflow for the in vitro evaluation of this compound.
In Vivo Xenograft Workflow
Caption: Workflow for the in vivo evaluation of this compound in a xenograft model.
Conclusion
This compound represents a promising therapeutic strategy for overcoming resistance to CDK4/6 inhibitors in MYC-driven cancers. Its ability to induce the degradation of the historically challenging MYC oncoprotein highlights the potential of targeted protein degradation as a powerful modality in cancer therapy. The data summarized in this guide provide a solid foundation for further preclinical and clinical development of this and similar molecules. Future work should focus on elucidating the detailed synthetic route, expanding the scope of in vivo efficacy and toxicity studies, and identifying predictive biomarkers for patient stratification.
References
In-Depth Technical Guide: MYC Degrader 1 (A80.2HCl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
MYC, a potent proto-oncogene, is frequently dysregulated in a vast array of human cancers, contributing to uncontrolled cell proliferation and therapeutic resistance. Direct inhibition of MYC has remained a formidable challenge in drug development. MYC Degrader 1, also known as A80.2HCl, has emerged as a promising therapeutic agent. It functions as a molecular glue, inducing the degradation of MYC protein. This guide provides a comprehensive overview of the chemical properties, mechanism of action, and preclinical efficacy of A80.2HCl, with a focus on its ability to overcome resistance to CDK4/6 inhibitors.
Chemical Structure and Properties
This compound (A80.2HCl) is an orally bioavailable small molecule. Its chemical structure is characterized by a complex heterocyclic scaffold. The ".2HCl" designation indicates that the compound is formulated as a dihydrochloride (B599025) salt.
IUPAC Name: 3-[6-[[[1-[5-(3-chlorophenyl)-3-(trifluoromethyl)-2-pyridinyl]piperidin-4-yl]methylamino]methyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione
Molecular Formula: C₃₂H₃₁ClF₃N₅O₃
| Property | Value |
| Molecular Weight | 626.1 g/mol |
| CAS Number | 2946670-96-6 |
Mechanism of Action: A Molecular Glue for MYC Degradation
A80.2HCl acts as a molecular glue to induce the proteasomal degradation of the MYC oncoprotein.[1] This mechanism is pivotal in its anti-tumor activity and its ability to resensitize cancer cells to other therapies.
The degrader facilitates an interaction between MYC and Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[2] This induced proximity leads to the ubiquitination of MYC, marking it for degradation by the proteasome. This targeted degradation of MYC restores the function of the tumor suppressor protein pRB1.[3][4]
High levels of MYC have been shown to drive resistance to CDK4/6 inhibitors by promoting the degradation of pRB1.[1] MYC achieves this by transcriptionally upregulating the E3 ubiquitin ligase KLHL42, which in turn targets pRB1 for proteasomal degradation.[1] By degrading MYC, A80.2HCl disrupts this resistance mechanism, leading to the restoration of pRB1 levels and renewed sensitivity to CDK4/6 inhibitors.[1]
Caption: Signaling pathway of MYC-driven resistance and A80.2HCl intervention.
Quantitative Data
In Vitro Efficacy
A80.2HCl demonstrates potent MYC degradation and synergistic activity with CDK4/6 inhibitors in various cancer cell lines.
| Cell Line | A80.2HCl Treatment | Effect on Palbociclib IC₅₀ | Reference |
| T24 | 10 nM for 24h | Reduction from 8.37 µM to 3.11 µM | [3][4] |
| UMUC14 | 10 nM for 24h | Reduction from 97.39 µM to 10.23 µM | [3][4] |
A80.2HCl induces MYC degradation at nanomolar concentrations across a panel of cancer cell lines, including T24, C4-2, MDA-MB-231, 22RV1, T47D, and UMUC14, following a 24-hour treatment.[3][4]
Binding Affinities
| Binding Partners | Affinity (Kd) | Method | Reference |
| A80.2HCl and MYC | 145 nM | Isothermal Titration Calorimetry (ITC) | [2] |
| A80.2HCl and CRBN | Confirmed | Homogeneous Time-Resolved Fluorescence (HTRF) | [2] |
In Vivo Efficacy
In xenograft models using T24 and UMUC14 cancer cells, A80.2HCl administered orally at 6 mg/kg once daily for seven days resulted in significant tumor growth inhibition.[4] When combined with the CDK4/6 inhibitor Palbociclib, A80.2HCl (6 mg/kg, intragastrically, once daily for 30 days) enhanced the tumor growth inhibitory effect in T24 xenograft mouse models.[4]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
Caption: General experimental workflow for evaluating A80.2HCl.
Cell Culture and Treatment
-
Cell Lines: T24, C4-2, MDA-MB-231, 22RV1, T47D, and UMUC14 cell lines are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.
-
Treatment: For degradation studies, cells are treated with A80.2HCl at concentrations ranging from 0 to 1000 nM for 24 hours. For synergy studies, cells are co-treated with A80.2HCl (e.g., 10 nM) and a CDK4/6 inhibitor (e.g., Palbociclib) for the desired duration.
Western Blot Analysis
-
Cell Lysis: Treated cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against MYC, pRB1, KLHL42, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer.
-
Immunoprecipitation: Cell lysates are pre-cleared and then incubated with an antibody against the protein of interest (e.g., CRBN) overnight at 4°C.
-
Complex Capture: Protein A/G agarose (B213101) beads are added to capture the antibody-protein complexes.
-
Washing and Elution: The beads are washed to remove non-specific binding, and the protein complexes are eluted.
-
Western Blot Analysis: Eluted proteins are analyzed by Western blotting to detect interacting partners (e.g., MYC).
Cell Viability Assay
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of the single agents or their combinations.
-
Incubation: Plates are incubated for 48-72 hours.
-
Viability Measurement: Cell viability is assessed using assays such as MTS or MTT, and absorbance is measured with a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., NSG mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., T24) are subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment groups.
-
Drug Administration: A80.2HCl is administered orally (p.o.) or via intragastric gavage (i.g.) at the specified dose and schedule.
-
Monitoring: Tumor volume and mouse body weight are monitored regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised for further analysis, such as immunohistochemistry (IHC).
Conclusion
This compound (A80.2HCl) represents a significant advancement in the quest to therapeutically target MYC. Its mechanism as a molecular glue degrader provides a novel strategy to eliminate this challenging oncoprotein. The preclinical data strongly support its potential to overcome resistance to established therapies like CDK4/6 inhibitors, offering a promising new avenue for the treatment of MYC-driven cancers. Further clinical investigation is warranted to fully elucidate the therapeutic utility of this compound.
References
The Role of MYC Degrader 1 in the Restoration of Retinoblastoma Protein (pRB1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The MYC oncogene is a critical driver in a majority of human cancers and is frequently associated with poor clinical outcomes. Its role as a transcription factor controlling cell proliferation, growth, and apoptosis makes it a highly sought-after therapeutic target. However, the "undruggable" nature of MYC has posed a significant challenge for decades. This technical guide delves into the mechanism and therapeutic potential of a novel molecular glue, MYC degrader 1 (A80.2HCl), with a specific focus on its role in restoring the function of the tumor suppressor protein, pRB1. We will explore the intricate signaling pathway linking MYC to pRB1 degradation, present quantitative data from key experiments, provide detailed experimental protocols, and visualize the core mechanisms to offer a comprehensive resource for researchers in oncology and drug discovery.
Introduction: The MYC-pRB1 Axis in Cancer
The retinoblastoma protein (pRB1) is a cornerstone of cell cycle regulation, acting as a critical gatekeeper for the G1/S transition. Its inactivation, often through phosphorylation by cyclin-dependent kinases (CDKs), allows for cell cycle progression. In many cancers, the pRB1 pathway is dysregulated, leading to uncontrolled cell division.
The MYC oncoprotein is a key player in this dysregulation. High levels of MYC have been shown to confer resistance to therapies targeting the cell cycle, such as CDK4/6 inhibitors.[1][2] Recent research has elucidated a direct mechanism by which MYC undermines pRB1 function, not through the canonical phosphorylation pathway, but by promoting its outright degradation.[1][2][3]
Mechanism of Action: MYC-Induced pRB1 Degradation and its Reversal by this compound
MYC exerts its control over pRB1 levels through a specific E3 ubiquitin ligase. The core signaling pathway is as follows:
-
MYC Upregulates KLHL42: The MYC transcription factor binds to the promoter of the Kelch-like family member 42 (KLHL42) gene, enhancing its transcription.[1][2][4]
-
KLHL42 Targets pRB1: KLHL42 acts as an E3 ubiquitin ligase that specifically recognizes and binds to pRB1.[1][4]
-
pRB1 Ubiquitination and Degradation: This interaction leads to the ubiquitination of pRB1, marking it for degradation by the 26S proteasome. This degradation occurs for both phosphorylated and total pRB1.[1][2]
-
This compound Intervention: this compound (A80.2HCl) is an orally available molecular glue that selectively induces the degradation of the MYC protein.[1][5][6] By reducing MYC levels, it consequently downregulates the transcription of KLHL42.
-
pRB1 Restoration: The reduction in KLHL42 levels prevents the ubiquitination and subsequent degradation of pRB1, leading to the restoration of its protein levels and tumor-suppressive function.[1][5][6]
This restoration of pRB1 re-sensitizes cancer cells with high MYC expression to CDK4/6 inhibitors, offering a promising combination therapy strategy.[1][3][5]
Signaling Pathway Diagram
Caption: MYC-mediated degradation of pRB1 and its reversal by this compound.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Treatment | Effect | Reference |
| T24, C4-2, MDA-MB-231, 22RV1, T47D, UMUC14 | This compound (0-1000 nM; 24h) | Dose-dependent degradation of MYC protein. | [6] |
| T24 | This compound (10 nM; 24h) + Palbociclib | IC50 of Palbociclib reduced from 8.37 µM to 3.11 µM. | [6] |
| UMUC14 | This compound (10 nM; 24h) + Palbociclib | IC50 of Palbociclib reduced from 97.39 µM to 10.23 µM. | [6] |
| T24, C4-2, MDA-MB-231 | This compound (10 nM; 24h) + Palbociclib | Enhanced inhibition of cell cycle genes and colony formation. | [6] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome | Reference |
| T24 Xenograft Mice | This compound (6 mg/kg; p.o.; daily for 7 days) | Inhibition of tumor growth. | [6] |
| UMUC14 Xenograft Mice | This compound (6 mg/kg; p.o.; daily for 7 days) | Inhibition of tumor growth. | [6] |
| T24 Xenograft Mice | This compound (6 mg/kg; i.g.; daily for 30 days) + Palbociclib | Enhanced inhibitory effect on tumor growth compared to either agent alone. | [6] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments.
Cell Culture and Drug Treatment
-
Cell Lines: T24 (bladder cancer), UMUC14 (bladder cancer), C4-2 (prostate cancer), MDA-MB-231 (breast cancer), 293T (human embryonic kidney).
-
Culture Conditions: Cells are maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Drug Treatment: this compound (A80.2HCl) is dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). For combination studies, Palbociclib is added concurrently or sequentially as per the experimental design.
Western Blotting
-
Purpose: To assess the protein levels of MYC, pRB1, and KLHL42.
-
Protocol:
-
Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay.
-
Electrophoresis: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE on 8-12% gels.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against MYC, pRB1, KLHL42, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Co-Immunoprecipitation (Co-IP)
-
Purpose: To demonstrate the physical interaction between KLHL42 and pRB1.[4][7]
-
Protocol:
-
Lysis: Cells (e.g., 293T transfected with tagged proteins or cancer cell lines with endogenous expression) are lysed in a non-denaturing IP lysis buffer.
-
Pre-clearing: The lysate is pre-cleared with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: The pre-cleared lysate is incubated with an antibody against the protein of interest (e.g., anti-KLHL42 or anti-pRB1) or an isotype control IgG overnight at 4°C.
-
Immune Complex Capture: Protein A/G agarose beads are added to capture the antibody-protein complexes.
-
Washing: The beads are washed multiple times with IP lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are analyzed by western blotting using antibodies against the interacting partner (e.g., anti-pRB1 if KLHL42 was immunoprecipitated).
-
Real-Time Quantitative PCR (RT-qPCR)
-
Purpose: To measure the mRNA expression levels of MYC and KLHL42.
-
Protocol:
-
RNA Extraction: Total RNA is extracted from cells using TRIzol reagent or a commercial kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR: The qPCR reaction is performed using a SYBR Green master mix with gene-specific primers for MYC, KLHL42, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.
-
In Vivo Xenograft Studies
-
Purpose: To evaluate the anti-tumor efficacy of this compound alone and in combination with other drugs in a living organism.
-
Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Cancer cells (e.g., T24 or UMUC14) are injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups (e.g., vehicle control, this compound, Palbociclib, combination). This compound is administered orally (p.o.) or by intraperitoneal injection (i.g.) at a specified dose and schedule (e.g., 6 mg/kg daily).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry (IHC) or western blotting to assess target engagement.
-
Experimental Workflow Diagram
Caption: A generalized workflow for evaluating this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the quest to target MYC. Its ability to restore pRB1 function provides a clear mechanistic rationale for its use, particularly in overcoming resistance to CDK4/6 inhibitors. The data presented herein supports its potential as a potent anti-cancer agent.
Future research should focus on:
-
Identifying predictive biomarkers for sensitivity to this compound.
-
Exploring its efficacy in a broader range of MYC-driven malignancies.
-
Investigating potential mechanisms of acquired resistance to this novel degrader.
-
Conducting further preclinical and clinical studies to establish its safety and therapeutic window.
This technical guide provides a foundational understanding of the role of this compound in pRB1 restoration, offering valuable insights and methodologies for the scientific community to build upon in the development of next-generation cancer therapies.
References
- 1. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Study of Kintor's c-Myc Degrader Published in Subsidiary Journal of Nature - BioSpace [biospace.com]
- 4. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Detection of c-Myc Protein–Protein Interactions and Phosphorylation Status by Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
The Oncogene in the Crosshairs: A Technical Guide to Understanding and Targeting the "Undruggable" MYC
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The MYC family of proto-oncogenes, particularly c-MYC, represents one of the most critical and frequently dysregulated drivers in human cancer. For decades, its central role in orchestrating a multitude of oncogenic programs—including relentless cell proliferation, metabolic reprogramming, and evasion of apoptosis—has made it a highly coveted therapeutic target. However, the very nature of the MYC protein has rendered it notoriously "undruggable" by conventional small-molecule approaches. This in-depth guide provides a technical overview of the core challenges in targeting MYC, details the intricate signaling pathways it governs, and explores the innovative strategies currently being employed to finally bring this formidable oncogene into the therapeutic fold. We present a compilation of quantitative data on emerging inhibitors, detailed experimental protocols for studying MYC, and visual representations of its complex signaling networks to equip researchers and drug developers with a comprehensive understanding of this pivotal cancer target.
The "Undruggable" Nature of MYC: A Multifaceted Challenge
The classification of MYC as an "undruggable" target stems from several intrinsic properties of the protein that make it a difficult adversary for traditional drug discovery pipelines.[1][2]
-
Intrinsically Disordered Protein: A significant portion of the MYC protein lacks a well-defined three-dimensional structure.[1][3] This absence of stable pockets or active sites, which are typically exploited by small-molecule inhibitors, presents a major hurdle for rational drug design.[1][2][4][5][6]
-
Transcription Factor Function: MYC's primary role is to act as a transcription factor, regulating the expression of a vast network of target genes.[4][5][7] It accomplishes this by forming a heterodimer with its partner protein, MAX, and binding to specific DNA sequences known as E-boxes.[8] Disrupting these protein-DNA or protein-protein interactions with high specificity and potency has proven to be a formidable challenge.[4][5]
-
Nuclear Localization: MYC functions within the cell nucleus, a compartment that is not readily accessible to all types of therapeutic molecules, such as antibodies.[2][6]
-
Essential Physiological Role: MYC is not only a potent oncoprotein but also a crucial regulator of normal cell proliferation and development.[4][5] This raises concerns that direct and potent inhibition of MYC could lead to significant toxicity in healthy, proliferating tissues.[4][5]
The MYC Signaling Nexus: A Master Regulator of Oncogenic Processes
MYC sits (B43327) at the heart of a complex web of signaling pathways that are fundamental to cancer initiation and progression. Its dysregulation leads to a coordinated upregulation of cellular processes that favor tumor growth and survival.
Upstream Regulation of MYC
Multiple signaling pathways converge to control MYC expression and activity at the transcriptional, translational, and post-translational levels.[9][10][11]
-
WNT/β-catenin Pathway: Activation of the WNT pathway leads to the nuclear translocation of β-catenin, which in turn promotes the transcription of the MYC gene.[10][12]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, often activated by growth factor signaling, can lead to the phosphorylation of MYC at Serine 62, a modification that increases its stability.[10][13][14]
-
PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-Kinase (PI3K) pathway also plays a crucial role in regulating MYC. AKT can phosphorylate and inactivate GSK3β, a kinase that normally promotes MYC degradation.[10][15] Furthermore, the mTOR complex 1 (mTORC1) can enhance the translation of MYC mRNA.[10]
Downstream Effects of MYC
Once activated, MYC orchestrates a transcriptional program that drives key cellular processes essential for tumorigenesis.
-
Cell Cycle Progression: MYC is a potent driver of the cell cycle.[9][16] It achieves this by upregulating the expression of cyclins (e.g., Cyclin D, E, and B) and cyclin-dependent kinases (CDKs), while simultaneously repressing the expression of CDK inhibitors like p21 and p27.[9][16][17]
-
Apoptosis: Paradoxically, while promoting proliferation, high levels of MYC can also induce apoptosis.[9][12][18][19] This pro-apoptotic activity is often mediated through the p53 tumor suppressor pathway and the BCL-2 family of proteins.[12][18] Cancer cells with high MYC expression must therefore acquire additional mutations that disable these apoptotic checkpoints to survive.
-
Metabolism: MYC reprograms cellular metabolism to support rapid growth and proliferation, a phenomenon known as the Warburg effect. It upregulates genes involved in glycolysis and glutaminolysis, providing the necessary building blocks for macromolecule synthesis.[13]
Strategies for Targeting MYC: A Multi-pronged Approach
Given the challenges of direct inhibition, researchers have developed a variety of innovative strategies to target MYC, both directly and indirectly.[3][10][20][21]
Direct Inhibition of MYC
Despite the difficulties, several approaches aim to directly interfere with MYC's function.
-
Disrupting the MYC-MAX Interaction: A primary strategy is to develop small molecules that disrupt the heterodimerization of MYC and MAX, which is essential for its DNA binding and transcriptional activity.[10][22] Several compounds have been identified that can bind to MYC and prevent this interaction.[22]
-
Targeting MYC DNA Binding: Another approach is to identify molecules that directly prevent the MYC-MAX complex from binding to E-box sequences in the DNA.[3]
Indirect Inhibition of MYC
Indirect strategies focus on targeting the cellular machinery that regulates MYC expression and stability, or on exploiting the vulnerabilities created by MYC overexpression.[3][6]
-
Inhibiting MYC Transcription: This can be achieved by targeting upstream signaling pathways that drive MYC transcription or by using epigenetic modulators, such as BET bromodomain inhibitors, which can suppress the transcriptional activation of the MYC gene.[23][24]
-
Inhibiting MYC Translation: Targeting the translation of MYC mRNA into protein is another promising avenue.[25][26][27] This can involve inhibiting components of the translation machinery, such as the eukaryotic initiation factor 4F (eIF4F) complex.[27]
-
Promoting MYC Degradation: MYC is a short-lived protein that is tightly regulated by the ubiquitin-proteasome system.[22][28][29] Strategies that enhance the degradation of MYC, for instance by modulating the activity of E3 ubiquitin ligases or deubiquitinases, are being explored.[3][22]
-
Synthetic Lethality: The concept of synthetic lethality exploits the fact that cancer cells overexpressing MYC often become dependent on other specific pathways for their survival.[4][19][23][30] By inhibiting these "synthetic lethal" partners, it is possible to selectively kill MYC-driven cancer cells while sparing normal cells.[19][23]
Quantitative Data on Emerging MYC Inhibitors
The relentless pursuit of MYC inhibitors has led to the identification of several promising compounds that are currently in preclinical and clinical development. The following tables summarize some of the available quantitative data for these emerging therapies.
Table 1: Direct MYC-MAX Interaction Inhibitors
| Compound | Target | Assay Type | IC50 / Kd | Cell Line / Model | Reference |
| 10058-F4 | MYC-MAX Interaction | FRET-based assay | IC50: ~75-250 µM | In vitro | [31] |
| Cell Proliferation | IC50: 23-51 µM | HL60 | [31] | ||
| 10074-G5 | MYC-MAX Interaction | FRET-based assay | IC50: ~75-250 µM | In vitro | [31] |
| MYCi975 | MYC-MAX Interaction | Cell Proliferation | IC50: ~5-15 µM | Various Breast Cancer Lines | [28] |
| MY04 | MYC-MAX Interaction | Cell Proliferation | IC50: ~5-14 µM | Various Cancer Lines | [14] |
| MY05 | MYC-MAX Interaction | Cell Proliferation | IC50: ~5-14 µM | Various Cancer Lines | [14] |
Table 2: Indirect MYC Inhibitors
| Compound | Target/Mechanism | Assay Type | IC50 / Effect | Cell Line / Model | Reference |
| JQ1 | BET Bromodomain (BRD4) | MYC Expression | Downregulation | Various Cancer Models | [23] |
| Tumor Growth | Inhibition | Various Cancer Models | [23] | ||
| OTX015 (Birabresib) | BET Bromodomain (BRD4) | Clinical Trial (Phase I/II) | Modest Efficacy | Hematological Malignancies | [23] |
| KB-0742 | CDK9 | MYC Expression | Reduction | Preclinical Cancer Models | [23] |
| OMO-103 | Direct MYC inhibitor | Clinical Trial (Phase I) | Stable Disease in 8/17 patients | Advanced Solid Tumors | [6][32] |
Experimental Protocols for Studying MYC
A variety of experimental techniques are employed to investigate the function of MYC and to evaluate the efficacy of potential inhibitors.
Chromatin Immunoprecipitation (ChIP) for MYC DNA Binding
Objective: To identify the genomic regions to which MYC binds.
Methodology:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.[9][16][33]
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments (typically 200-1000 bp).[9][16][33]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for MYC. The antibody will bind to MYC, and by extension, to the DNA fragments that MYC is bound to.
-
Immune Complex Capture: Use protein A/G beads to capture the antibody-MYC-DNA complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the captured complexes and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Analysis: The purified DNA can be analyzed by quantitative PCR (qPCR) to assess binding to specific target genes or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.[9][16]
MYC-MAX Protein-Protein Interaction Assays
Objective: To measure the interaction between MYC and MAX and to screen for inhibitors of this interaction.
Methodology (NanoBRET™ Assay):
-
Vector Construction: Create expression vectors where one protein (e.g., MYC) is fused to a NanoLuc® luciferase (the donor) and the other protein (e.g., MAX) is fused to a HaloTag® protein (the acceptor).[4][34][35]
-
Cell Transfection: Co-transfect cells with both expression vectors.
-
Ligand Addition: Add a fluorescent ligand that specifically binds to the HaloTag® protein.
-
Substrate Addition and Detection: Add the NanoLuc® substrate. If MYC and MAX are in close proximity (i.e., interacting), Bioluminescence Resonance Energy Transfer (BRET) will occur from the NanoLuc® luciferase to the fluorescent ligand on the HaloTag®.
-
Signal Measurement: Measure the luminescence at two wavelengths (one for the donor and one for the acceptor). The ratio of these signals is the BRET signal, which is proportional to the extent of protein-protein interaction.
-
Inhibitor Screening: To screen for inhibitors, cells are treated with test compounds prior to BRET measurement. A decrease in the BRET signal indicates that the compound is disrupting the MYC-MAX interaction.[35]
Synthetic Lethal Screening with MYC Overexpression
Objective: To identify genes that are essential for the survival of cells with high MYC expression.
Methodology (siRNA/shRNA or CRISPR-based screens):
-
Cell Line Generation: Create a pair of isogenic cell lines, one with normal MYC expression and one that overexpresses MYC.[1][8][19][36]
-
Library Transfection/Transduction: Introduce a library of siRNAs, shRNAs, or CRISPR guide RNAs targeting a large set of genes into both cell lines.[19][36]
-
Cell Viability/Proliferation Assay: After a period of incubation, measure the viability or proliferation of the cells in both cell lines.
-
Hit Identification: Identify genes whose knockdown or knockout leads to a significant decrease in the viability of the MYC-overexpressing cells but has a minimal effect on the cells with normal MYC expression. These are considered "synthetic lethal" hits.[19][36]
-
Validation: Validate the identified hits using independent methods, such as individual siRNAs or shRNAs, and in different MYC-driven cancer cell lines.
Conclusion and Future Perspectives
The journey to effectively target MYC in cancer has been long and arduous, but the landscape is rapidly evolving. While the "undruggable" label has historically been accurate, the development of innovative strategies that circumvent the challenges posed by MYC's structure and function is beginning to bear fruit. The first direct MYC inhibitor has shown promise in early clinical trials, and a deeper understanding of the synthetic lethal interactions with MYC is opening up new therapeutic avenues. The multi-pronged approach of combining direct MYC inhibitors with indirect strategies, such as targeting synthetic lethal partners or modulating MYC's upstream regulators, holds the potential to deliver more durable and effective treatments for a wide range of MYC-driven cancers. Continued research into the complex biology of MYC, coupled with the application of novel drug discovery technologies, will be crucial in finally conquering this formidable oncogene.
References
- 1. A high-content screen identifies the vulnerability of MYC-overexpressing cells to dimethylfasudil | PLOS One [journals.plos.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Strategies to Inhibit Myc and Their Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NanoBRET™ cMyc/MAX Interaction Assay Protocol [promega.jp]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Chromatin Immunoprecipitation Assays for Myc and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of a Pyrazolopyridinone-Based MYC Inhibitor That Selectively Engages Intracellular c-MYC and Disrupts MYC-MAX Heterodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Chromatin immunoprecipitation assays for Myc and N-Myc. – CIRM [cirm.ca.gov]
- 17. benchchem.com [benchchem.com]
- 18. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthetic Lethal Screens as a Means to Understand and Treat MYC-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dokumen.pub [dokumen.pub]
- 21. researchgate.net [researchgate.net]
- 22. In vivo quantification and perturbation of Myc-Max interactions and the impact on oncogenic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Rethinking MYC inhibition: a multi-dimensional approach to overcome cancer’s master regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Characterization of the c-MYC-regulated transcriptome by SAGE: Identification and analysis of c-MYC target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. High-Throughput Screening and Triage Assays Identify Small Molecules Targeting c-MYC in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. MYC Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Therapeutic Targeting of Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Results from phase I clinical trial of the first drug to successfully inhibit the MYC protein, which drives many common cancers – Peptomyc [peptomyc.com]
- 33. encodeproject.org [encodeproject.org]
- 34. promega.com [promega.com]
- 35. Probing Myc and Max Protein-Protein Interaction using NanoBRET® and NanoBiT® Assays [promega.jp]
- 36. researchgate.net [researchgate.net]
The Molecular Choreography of MYC Destruction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The MYC proto-oncogene is a master regulator of cellular proliferation, growth, and metabolism. Its tightly controlled expression is paramount for normal cellular function, and its deregulation is a hallmark of a vast array of human cancers. Central to the control of MYC's potent oncogenic activity is its rapid and efficient degradation. With a half-life often under 30 minutes, the MYC protein is in a constant state of flux, its stability intricately governed by a complex network of post-translational modifications, primarily through the ubiquitin-proteasome system.[1][2][3] This technical guide provides a comprehensive overview of the molecular basis of MYC protein degradation, detailing the core signaling pathways, key enzymatic players, and the experimental methodologies used to investigate this critical cellular process.
The Core Degradation Machinery: The Ubiquitin-Proteasome System
The primary route for MYC protein turnover is through the ubiquitin-proteasome pathway.[2][4][5] This process involves the covalent attachment of a chain of ubiquitin molecules to MYC, flagging it for recognition and subsequent degradation by the 26S proteasome.[2][5] This ubiquitination is a multi-step enzymatic cascade involving E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligase) enzymes. The specificity of this system lies with the E3 ligases, which recognize and bind to specific substrates like MYC.
The Principal E3 Ligase: SCF(FBW7)
The Skp1-Cul1-F-box protein (SCF) complex containing the F-box protein FBW7 (F-box and WD repeat domain-containing 7) is the principal E3 ubiquitin ligase responsible for targeting MYC for degradation.[6][7] FBW7 recognizes MYC through a conserved phosphodegron motif located in its N-terminal Myc Box I (MBI) domain.[6][7] This recognition is critically dependent on the phosphorylation status of two key residues within this degron: Threonine 58 (T58) and Serine 62 (S62).[1][6]
The Phosphorylation Switch: A Prelude to Destruction
The stability of MYC is exquisitely controlled by a dynamic interplay of phosphorylation and dephosphorylation events.
Phosphorylation at Serine 62 and Threonine 58
Mitogenic signals, often transduced through the Ras/Raf/MAPK pathway, lead to the phosphorylation of MYC at S62.[1][8] This initial phosphorylation event is thought to stabilize MYC. Subsequently, Glycogen Synthase Kinase 3 (GSK3), a constitutively active kinase, phosphorylates T58.[6] This sequential phosphorylation of S62 and then T58 creates the binding site for FBW7.[6][7]
The Role of PP2A and Pin1
The protein phosphatase 2A (PP2A) plays a crucial role by dephosphorylating S62, an event that is promoted by the prolyl isomerase Pin1.[9] Pin1 catalyzes the isomerization of the peptide bond preceding the phosphorylated T58-Proline motif, facilitating PP2A access to S62. This dephosphorylation of S62 while T58 remains phosphorylated is a critical step for efficient FBW7 binding and subsequent ubiquitination.[9]
Key Signaling Pathways Regulating MYC Stability
Several major signaling pathways converge on the MYC degradation machinery to fine-tune its stability in response to extracellular cues.
The Ras/Raf/MAPK Pathway
Activation of the Ras/Raf/MAPK signaling cascade leads to the phosphorylation of MYC at S62 by ERK, which transiently stabilizes the protein.[1][8] This stabilization allows for the accumulation of MYC activity.
The PI3K/Akt Pathway
The PI3K/Akt pathway can indirectly stabilize MYC by phosphorylating and inhibiting GSK3β.[10] Inhibition of GSK3β prevents the phosphorylation of T58, thereby impeding FBW7-mediated degradation.
Aurora Kinase A
Aurora A kinase has been shown to stabilize N-Myc, a member of the MYC family, by interacting with it and counteracting its degradation mediated by FBW7.[11][12][13] This stabilization appears to be independent of Aurora A's kinase activity in some contexts.[12]
Quantitative Analysis of MYC Protein Stability
The half-life of MYC is a key quantitative parameter reflecting its stability. This is often measured using a cycloheximide (B1669411) chase assay.
| Condition | Protein | Half-life (minutes) | Cell Type/System | Reference |
| Quiescent | Wild-type c-Myc | ~17 | Fibroblasts | [1] |
| Activated Ras | Wild-type c-Myc | ~120 | Fibroblasts | [1] |
| Quiescent | c-Myc S62A mutant | ~18 | Fibroblasts | [1] |
| Activated Ras | c-Myc S62A mutant | ~15 | Fibroblasts | [1] |
| Quiescent | c-Myc T58A mutant | ~37 | Fibroblasts | [1] |
| Activated Ras | c-Myc T58A mutant | ~47 | Fibroblasts | [1] |
| Asynchronous Proliferating | Endogenous Myc | ~30-35 | MEFs | [9] |
| Proteasome Inhibition (+MG132) | Transiently expressed Myc | ~150 | ts20TGR cells | [5] |
| Normal | Endogenous c-Myc | ~20-30 | COS-7 cells | [2] |
Experimental Protocols
Cycloheximide Chase Assay for Determining MYC Half-life
This protocol details the steps to measure the rate of MYC protein degradation in cultured cells.
Materials:
-
Cell culture medium
-
Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against MYC (and a loading control, e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Seed cells in multiple plates or wells to allow for harvesting at different time points. Grow cells to the desired confluency.
-
Prepare a working solution of cycloheximide in pre-warmed cell culture medium to a final concentration of 50-100 µg/mL.
-
Remove the existing medium from the cells and replace it with the CHX-containing medium. This is time point 0.
-
Harvest cells at various time points after CHX addition (e.g., 0, 15, 30, 60, 120 minutes).
-
To harvest, place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Prepare samples for Western blotting by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against MYC and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the bands.
-
Quantify the band intensities using densitometry software. Normalize the MYC signal to the loading control for each time point.
-
Plot the normalized MYC protein levels against time to determine the half-life.
In Vitro Ubiquitination Assay for MYC
This protocol outlines the steps to assess the ubiquitination of MYC in a cell-free system.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5)
-
Recombinant ubiquitin (and/or tagged ubiquitin, e.g., HA-Ub)
-
Recombinant, purified MYC protein (or immunoprecipitated MYC)
-
Immunopurified SCF(FBW7) complex (or other E3 ligase)
-
10X Ubiquitination reaction buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)
-
ATP solution (10 mM)
-
SDS-PAGE gels
-
Antibodies against MYC and ubiquitin (or tag) for Western blotting
Procedure:
-
Set up the ubiquitination reaction in a microcentrifuge tube on ice. A typical 20-30 µL reaction includes:
-
1X Ubiquitination reaction buffer
-
1-2 mM ATP
-
~50-100 ng E1 enzyme
-
~200-500 ng E2 enzyme
-
~1-5 µg Ubiquitin
-
~100-500 ng MYC substrate
-
E3 ligase (amount to be optimized)
-
Nuclease-free water to the final volume
-
-
Include a negative control reaction lacking the E3 ligase or ATP.
-
Incubate the reaction mixture at 30-37°C for 1-2 hours.
-
Stop the reaction by adding Laemmli sample buffer.
-
Boil the samples for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting.
-
Probe the Western blot with an anti-MYC antibody to detect the ladder of higher molecular weight ubiquitinated MYC species. An anti-ubiquitin or anti-tag antibody can also be used to confirm ubiquitination.
Visualizations of Key Pathways and Workflows
Signaling Pathway for MYC Degradation
Caption: The core signaling pathway governing MYC protein degradation.
Experimental Workflow for Cycloheximide Chase Assay
Caption: Workflow for determining protein half-life using a cycloheximide chase assay.
Logical Relationship of MYC Phosphorylation and Degradation
Caption: Logical flow of post-translational modifications leading to MYC degradation.
References
- 1. Multiple Ras-dependent phosphorylation pathways regulate Myc protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-Myc Proteolysis by the Ubiquitin-Proteasome Pathway: Stabilization of c-Myc in Burkitt's Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the MYC Ubiquitination-Proteasome Degradation Pathway for Cancer Therapy [frontiersin.org]
- 4. Domain-specific c-Myc ubiquitylation controls c-Myc transcriptional and apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Destruction of Myc by ubiquitin‐mediated proteolysis: cancer‐associated and transforming mutations stabilize Myc | The EMBO Journal [link.springer.com]
- 6. pnas.org [pnas.org]
- 7. Myc degradation: Dancing with ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Pin1 is required for sustained B cell proliferation upon oncogenic activation of Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Stabilization of N-Myc is a critical function of Aurora A in human neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
A Technical Guide to MYC Degrader Target Engagement Studies
Introduction
The MYC proto-oncogene is a critical regulator of cellular proliferation, differentiation, and apoptosis. Its dysregulation is a hallmark of a vast number of human cancers, making it a highly sought-after therapeutic target. However, the "undruggable" nature of the MYC oncoprotein, which lacks a defined enzymatic pocket, has historically posed a significant challenge for conventional small-molecule inhibitors. The advent of targeted protein degradation, particularly through the use of proteolysis-targeting chimeras (PROTACs) and molecular glues, has opened up new avenues for therapeutically targeting MYC. These bifunctional molecules commandeer the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate the MYC protein.
This technical guide provides an in-depth overview of the core target engagement studies essential for the preclinical evaluation of MYC degraders. It details the experimental methodologies, presents key quantitative data, and visualizes the underlying biological and experimental processes. The information herein is intended for researchers, scientists, and drug development professionals actively working in the field of targeted protein degradation.
Quantitative Assessment of MYC Degrader Activity
The initial characterization of a novel MYC degrader involves a series of quantitative assays to determine its binding affinity, degradation efficacy, and selectivity. The data presented below is a representative compilation from studies of potent and selective MYC degraders.
| Parameter | Assay | Value | Cell Line | Reference |
| Binding Affinity (to MYC) | Isothermal Titration Calorimetry (ITC) | Kd = 780 nM | N/A | |
| Binding Affinity (to E3 Ligase) | Surface Plasmon Resonance (SPR) | Kd = 1.8 µM | N/A | |
| Degradation Efficacy (DC50) | Western Blot / In-Cell Western | 1-10 nM | RS4;11 | |
| Degradation Efficacy (Dmax) | Western Blot / In-Cell Western | >90% | RS4;11 | |
| Time to 50% Degradation (TD50) | Time-Course Western Blot | ~30 minutes | MOLM13 | |
| Selectivity | Proteomics (e.g., dTAG) | High selectivity for MYC | K562 |
Core Experimental Protocols for Target Engagement
A multi-pronged approach is necessary to unequivocally demonstrate that a compound's mode of action is through the targeted degradation of MYC. This involves confirming direct binding to both MYC and the E3 ligase, demonstrating the formation of a ternary complex, and observing the subsequent ubiquitination and proteasomal degradation of the target protein.
Confirmation of Ternary Complex Formation
The hallmark of a PROTAC degrader is its ability to induce the formation of a ternary complex between the target protein (MYC) and an E3 ubiquitin ligase. Several biophysical and cellular methods can be employed to validate this critical step.
Experimental Workflow: Ternary Complex Formation Assays
Caption: Workflow for confirming ternary complex formation.
-
Surface Plasmon Resonance (SPR):
-
Immobilize biotinylated MYC protein onto a streptavidin-coated sensor chip.
-
Inject varying concentrations of the E3 ligase over the surface in the presence and absence of a fixed concentration of the MYC degrader.
-
Measure the change in the response units (RU) to determine the binding kinetics and affinity. An enhancement of the binding response in the presence of the degrader indicates cooperative ternary complex formation.
-
-
Cellular Thermal Shift Assay (CETSA):
-
Treat intact cells with the MYC degrader or vehicle control.
-
Lyse the cells and divide the lysate into aliquots.
-
Heat the aliquots to a range of temperatures.
-
Centrifuge to pellet the precipitated proteins and collect the soluble fraction.
-
Analyze the amount of soluble MYC remaining at each temperature by Western blot. A shift in the melting temperature of MYC in the presence of the degrader suggests target engagement.
-
-
NanoBRET™ Target Engagement Assay:
-
Genetically fuse NanoLuc® luciferase to MYC in the target cells.
-
Add a cell-permeable fluorescent tracer that binds to the MYC protein.
-
In the presence of the tracer, a BRET signal is generated.
-
Treat the cells with varying concentrations of the MYC degrader.
-
Competitive displacement of the tracer by the degrader results in a decrease in the BRET signal, allowing for the quantification of target engagement in live cells.
-
Assessment of MYC Ubiquitination
Following ternary complex formation, the E3 ligase ubiquitinates the MYC protein, marking it for degradation.
Signaling Pathway: MYC Degradation
Caption: The ubiquitin-proteasome pathway for MYC degradation.
-
Immunoprecipitation-Western Blot (IP-WB):
-
Treat cells with the MYC degrader and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells and immunoprecipitate MYC using an anti-MYC antibody.
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Perform a Western blot using an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains attached to MYC.
-
Measurement of MYC Degradation
The ultimate endpoint of a successful MYC degrader is the reduction of total cellular MYC protein levels.
-
Western Blot:
-
Treat cells with a dose-response of the MYC degrader for a fixed time point (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against MYC and a loading control (e.g., GAPDH, β-actin).
-
Incubate with secondary antibodies and visualize the protein bands.
-
Quantify the band intensities to determine the extent of MYC degradation relative to the loading control.
-
-
In-Cell Western (ICW):
-
Seed cells in a multi-well plate and treat with the MYC degrader.
-
Fix and permeabilize the cells directly in the wells.
-
Incubate with primary antibodies against MYC and a normalization control (e.g., a total protein stain).
-
Incubate with fluorescently labeled secondary antibodies.
-
Scan the plate using an infrared imaging system to quantify the fluorescence intensity, which is proportional to the protein levels.
-
Conclusion
The multifaceted approach detailed in this guide, encompassing biophysical, cellular, and proteomic methodologies, is crucial for the robust characterization of novel MYC degraders. Rigorous target engagement studies not only provide definitive evidence of the intended mechanism of action but also furnish critical data for lead optimization and the preclinical development of these promising anticancer agents. The continued refinement of these techniques will undoubtedly accelerate the translation of MYC degraders from the laboratory to the clinic.
Preclinical Research on MYC Molecular Glues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The MYC family of transcription factors (c-MYC, N-MYC, and L-MYC) are master regulators of cellular proliferation, growth, and metabolism. Their aberrant expression is implicated in over 70% of human cancers, making them a highly sought-after therapeutic target.[1] However, the intrinsically disordered nature of the MYC protein has rendered it "undruggable" by conventional small molecule inhibitors.[2] A promising new therapeutic modality, molecular glue degraders, has emerged to address this challenge. These small molecules induce proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][4] This guide provides an in-depth overview of the preclinical research on molecular glues targeting MYC, with a focus on quantitative data, experimental methodologies, and key signaling pathways.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Molecular glue degraders function by creating a novel protein-protein interaction between an E3 ligase, such as Cereblon (CRBN) or the von Hippel-Lindau (VHL) E3 ligase complex, and the neosubstrate, in this case, the MYC protein. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to MYC. The resulting polyubiquitinated MYC is then recognized and degraded by the 26S proteasome.[3][5]
Some molecular glues targeting MYC-driven cancers do so indirectly by degrading proteins essential for MYC's function or for the survival of MYC-addicted cancer cells. A prominent example is the degradation of GSPT1 (G1 to S phase transition 1), a translation termination factor.[3][6] MYC-driven cancers exhibit a high rate of protein translation, making them particularly dependent on GSPT1.[6] Degradation of GSPT1 leads to translational stress and apoptosis in these cancer cells.[7]
Key Preclinical MYC Molecular Glue Degraders
Several molecular glue degraders targeting MYC, either directly or indirectly, have shown promise in preclinical studies. This section summarizes the key findings for some of the most notable examples.
MRT-2359
MRT-2359 is an orally bioavailable, selective molecular glue degrader of GSPT1.[6] It induces an interaction between GSPT1 and the E3 ubiquitin ligase cereblon, leading to GSPT1 degradation.[6] Preclinical studies have demonstrated its potent anti-tumor activity in various MYC-driven cancer models.[3][6]
GT19630
GT19630 is a novel cereblon-based molecular glue that has been shown to degrade both MYC and GSPT1. Its dual-targeting mechanism contributes to its potent anti-cancer effects observed in preclinical models of breast cancer.
WBC100
WBC100 is an orally active molecular glue that selectively degrades the c-MYC protein.[8] It targets the nuclear localization signal region of c-MYC and induces its degradation via the CHIP E3 ligase-mediated 26S proteasome pathway.[8]
UB025
UB025 is a first-in-class small molecule glue that targets c-MYC for degradation mediated by the CHIP E3 ligase.[1] It has demonstrated oral potency and significant synergistic effects with other anti-cancer agents in preclinical models.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of various MYC molecular glue degraders.
| Molecular Glue | Cancer Model | Assay | Result | Reference |
| MRT-2359 | N-MYC High NSCLC | GSPT1 Degradation | Faster and deeper degradation vs. N-MYC low | [3] |
| N-MYC High NSCLC | Antitumor Activity | Preferential activity vs. N-MYC low | [3] | |
| L-MYC High SCLC | Antitumor Activity | Preferential activity vs. L-MYC low | [3] | |
| c-MYC High Prostate Cancer | Antitumor Activity | Preferential activity vs. c-MYC low | [3] | |
| GT19630 | Breast Cancer Cell Lines | Cell Proliferation | Inhibition at low nanomolar concentrations | |
| WBC100 | Hematological Malignant Cell Lines | IC50 | Varies across cell lines | [8] |
| Tumor Xenograft Models | MYC Protein Levels | Effective reduction | [9] | |
| Tumor Xenograft Models | Tumor Growth | Significant inhibition | [9] | |
| UB025 | Rat and Dog | Oral Bioavailability | >70% | [1] |
| Unnamed MYC PROTACs | Prostate and Breast Cancer Cells | IC50 | 10-20 μM | [2] |
| Prostate and Breast Cancer Cells | DC50 | ~10 μM | [2] | |
| C1 | Cancer Cells | DC50 | ~5 μM | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of preclinical research. This section provides an overview of the key experimental protocols used in the evaluation of MYC molecular glues.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium.[11]
-
Compound Treatment: Add the molecular glue degrader at various concentrations to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[11][12]
-
Formazan (B1609692) Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well and incubate for at least 4 hours to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for MYC Degradation
This technique is used to detect and quantify the levels of MYC protein in cells following treatment with a molecular glue.
-
Cell Lysis: Treat cells with the molecular glue for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for MYC, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to determine if the molecular glue induces an interaction between MYC and the E3 ligase.
-
Cell Lysis: Lyse cells treated with the molecular glue in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase (e.g., CRBN) or a tag on the E3 ligase.
-
Complex Capture: Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution and Western Blot: Elute the protein complexes from the beads and analyze the presence of MYC by Western blotting.
In Vivo Xenograft Models
Animal models are essential for evaluating the in vivo efficacy and tolerability of MYC molecular glues.
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).[13][14]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Administer the molecular glue degrader to the mice via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Toxicity Assessment: Monitor the body weight and overall health of the mice throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised to measure MYC protein levels by Western blot or immunohistochemistry.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of MYC degradation by a molecular glue.
Caption: Indirect targeting of MYC via GSPT1 degradation.
Caption: Preclinical development workflow for MYC molecular glues.
References
- 1. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. benchchem.com [benchchem.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. assaygenie.com [assaygenie.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. broadpharm.com [broadpharm.com]
- 13. veterinarypaper.com [veterinarypaper.com]
- 14. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Utilizing MYC Degrader 1 in T24 and MDA-MB-231 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MYC oncogene is a critical driver of tumorigenesis in a significant portion of human cancers, including bladder and breast cancer. Its role as a transcription factor regulating cellular proliferation, growth, and metabolism makes it a prime target for therapeutic intervention. However, its "undruggable" nature has historically posed a challenge. MYC degrader 1, a molecular glue degrader, offers a promising strategy by targeting the MYC protein for proteasomal degradation.[1][2][3] These application notes provide detailed protocols for the use of this compound in the T24 bladder cancer and MDA-MB-231 triple-negative breast cancer cell lines, both of which exhibit MYC dependency.[4][5][6][7]
Mechanism of Action
This compound functions as a molecular glue, inducing the degradation of the MYC protein.[1] This degradation restores the activity of the retinoblastoma protein (pRB1), a key tumor suppressor, and re-establishes sensitivity of cancer cells to CDK4/6 inhibitors like Palbociclib.[1][8] Mechanistically, in some contexts of MYC amplification, MYC can promote the transcription of the E3 ubiquitin ligase KLHL42, which in turn leads to the ubiquitination and degradation of pRB1.[8] By degrading MYC, this degrader can counteract this resistance mechanism.[8]
Signaling pathway of MYC and the action of this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on T24 and MDA-MB-231 cell lines based on available data.
| Cell Line | Treatment | Endpoint | Result | Reference |
| T24 | This compound (0-1000 nM, 24h) | MYC Protein Levels | Dose-dependent degradation of MYC | [1] |
| T24 | This compound (10 nM, 24h) + Palbociclib | IC50 of Palbociclib | Reduced from 8.37 µM to 3.11 µM | [1] |
| MDA-MB-231 | This compound (0-1000 nM, 24h) | MYC Protein Levels | Dose-dependent degradation of MYC | [1] |
| MDA-MB-231 | This compound (10 nM, 24h) + Palbociclib | Inhibition of Colony Formation | Enhanced inhibition by Palbociclib | [1] |
Experimental Protocols
General Cell Culture
-
T24 Cells: Culture in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MDA-MB-231 Cells: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Both cell lines should be maintained in a humidified incubator at 37°C with 5% CO2.
General experimental workflow for treating cells with this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of T24 and MDA-MB-231 cells.
Materials:
-
T24 or MDA-MB-231 cells
-
96-well plates
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 48-72 hours. Include a vehicle control (DMSO).[9]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add DMSO to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for MYC Degradation
This protocol is for assessing the degradation of MYC protein following treatment with this compound.
Materials:
-
T24 or MDA-MB-231 cells
-
6-well plates
-
This compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against c-Myc (e.g., clone 9E10)[10]
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound (e.g., 10, 100, 1000 nM) for 24 hours.[1][9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[10]
-
Protein Quantification: Determine protein concentration using a BCA assay.[10]
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli buffer and heat at 95°C for 5 minutes.[10]
-
SDS-PAGE and Transfer: Separate proteins on an SDS-PAGE gel and transfer to a membrane.[10]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour, then incubate with primary anti-c-Myc antibody overnight at 4°C.[10]
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect with ECL substrate.[10]
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
T24 or MDA-MB-231 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash cells with cold PBS and resuspend in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15-20 minutes.[11]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
Troubleshooting and Further Considerations
-
Solubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
-
Time-Course Experiments: The effects of this compound on protein levels and cell viability can be time-dependent. Consider performing time-course experiments (e.g., 4, 8, 16, 24, 48 hours) to determine optimal treatment durations.[9]
-
Combination Therapies: As this compound sensitizes cells to CDK4/6 inhibitors, consider combination studies with drugs like Palbociclib to assess synergistic effects.[1]
-
Controls: Always include appropriate vehicle controls (DMSO) and untreated controls in all experiments. For apoptosis assays, unstained and single-stained controls are necessary for proper compensation and gating.
These protocols provide a framework for investigating the effects of this compound in T24 and MDA-MB-231 cell lines. Optimization of cell densities, drug concentrations, and incubation times may be necessary for specific experimental setups.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Deregulation in trans or c-myc expression in immortalized human urothelial cells and in T24 bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Notes: Analysis of MYC Protein Degradation by Western Blot
Introduction
The MYC proto-oncoprotein is a transcription factor that plays a critical role in regulating a wide array of cellular processes, including cell proliferation, growth, differentiation, and apoptosis. Its expression is tightly controlled, and its dysregulation is a hallmark of numerous human cancers.[1][2] Under normal physiological conditions, the MYC protein is intrinsically unstable, with a very short half-life of approximately 15-30 minutes.[2][3] This rapid turnover is primarily mediated by the ubiquitin-proteasome pathway (UPP), which involves the covalent attachment of ubiquitin molecules to MYC, targeting it for degradation by the 26S proteasome.[2][4][5]
Investigating the degradation of MYC is crucial for understanding its regulation and for developing therapeutic strategies that target its stability.[6] The Western blot assay is a fundamental technique used to monitor the levels of the MYC protein over time, providing insights into its stability and the mechanisms governing its degradation.
Two primary experimental approaches are commonly used in conjunction with Western blotting to study MYC degradation:
-
Cycloheximide (B1669411) (CHX) Chase Assay: This method is used to determine the half-life of the MYC protein.[7] Cycloheximide is a potent inhibitor of protein synthesis in eukaryotes.[7] By treating cells with CHX, new MYC protein synthesis is blocked, allowing for the tracking of the pre-existing MYC protein pool as it degrades over time.[7][8] Samples are collected at various time points following CHX addition and analyzed by Western blot to quantify the remaining MYC protein.[9]
-
Proteasome Inhibition Assay: To confirm that MYC degradation is mediated by the proteasome, cells can be treated with a proteasome inhibitor, such as MG132.[10][11] If MYC is degraded via the proteasome, its inhibition will lead to an accumulation of ubiquitinated MYC and a stabilization of the protein, which can be observed as an increased signal on a Western blot compared to untreated controls.[2][11]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to effectively measure MYC protein degradation using Western blot analysis.
Signaling Pathway for MYC Degradation
The stability of the MYC protein is regulated by a series of post-translational modifications, primarily phosphorylation, that signal its ubiquitination and subsequent degradation by the proteasome. A key phosphorylation cascade involves Thr-58 and Ser-62.[3] Phosphorylation at Ser-62 by kinases like ERK initially stabilizes MYC, but this is a priming event for subsequent phosphorylation at Thr-58 by GSK3β.[12] Dephosphorylation of Ser-62 by PP2A then allows the E3 ubiquitin ligase FBXW7 to recognize the phosphorylated Thr-58, leading to polyubiquitination and proteasomal degradation.[12]
Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay for MYC Half-Life Determination
This protocol details the steps to measure the half-life of endogenous MYC protein.
1. Cell Culture and Treatment: a. Seed cells (e.g., HeLa, HCT116) in appropriate culture plates (e.g., 6-well plates) and grow until they reach 80-90% confluency.[8] b. Prepare a stock solution of Cycloheximide (CHX) in DMSO (e.g., 50 mg/mL).[8] c. Treat the cells with a final concentration of CHX sufficient to inhibit protein synthesis (typically 50-100 µg/mL).[8][13] A vehicle control (DMSO) should be run in parallel for the 0-hour time point.[8] d. Harvest cells at various time points after CHX addition. Given MYC's short half-life, a typical time course could be 0, 15, 30, 60, and 120 minutes.[2]
2. Protein Extraction: a. After treatment, place the culture plates on ice and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[1] b. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[1] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[8] d. Incubate the lysates on ice for 30 minutes with periodic vortexing. e. Clarify the lysates by centrifuging at approximately 14,000 x g for 15-20 minutes at 4°C.[10] f. Transfer the supernatant (total protein lysate) to a new pre-chilled tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.[1] b. Normalize the protein concentration of all samples with lysis buffer to ensure equal loading for the Western blot (e.g., 20-30 µg of total protein per lane).[1]
4. SDS-PAGE and Western Blotting: a. Mix the normalized protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[1] b. Load the samples onto an SDS-polyacrylamide gel (e.g., 10% or 12%). Include a pre-stained protein ladder.[1] c. Perform electrophoresis to separate the proteins by size. d. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1] e. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[14] f. Incubate the membrane with a primary antibody specific for total c-Myc (e.g., clone 9E10 or a validated rabbit monoclonal) diluted in blocking buffer (typically 1:1000) overnight at 4°C with gentle agitation.[1][15] g. Wash the membrane three times for 10 minutes each with TBST.[1] h. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[16] i. Wash the membrane again three times for 10 minutes each with TBST. j. To ensure equal protein loading, the same membrane can be stripped and re-probed with an antibody against a stable loading control protein (e.g., GAPDH, β-actin, or α-tubulin).[1][17]
5. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[14] b. Capture the signal using an imaging system or X-ray film. c. Quantify the band intensities using densitometry software (e.g., ImageJ).[7][13] d. Normalize the intensity of the MYC band at each time point to the intensity of the corresponding loading control band.[13] e. Plot the normalized MYC protein levels against time. The time point at which the MYC level is reduced to 50% of the initial (time 0) level is the protein's half-life.
Protocol 2: Proteasome Inhibition Assay
This protocol is used to verify that MYC degradation is dependent on the proteasome.
-
Cell Culture and Treatment: a. Seed cells as described in Protocol 1. b. Treat cells with a proteasome inhibitor (e.g., 10-20 µM MG132) or a vehicle control (DMSO) for a defined period (e.g., 4-6 hours).[10][11] c. In some experiments, cells can be co-treated with CHX and MG132 to demonstrate that the inhibitor prevents the degradation observed in the CHX chase.[12]
-
Protein Extraction, Quantification, and Western Blotting: a. Follow steps 2-5 from Protocol 1 to prepare lysates, quantify protein, and perform Western blot analysis for MYC and a loading control.
-
Data Analysis: a. Compare the MYC protein levels in the MG132-treated samples to the vehicle-treated controls. A significant increase in the MYC band intensity in the presence of the inhibitor indicates that its degradation is mediated by the proteasome.[11]
Experimental Workflow Visualization
Data Presentation
Quantitative data from the Western blot densitometry should be summarized in a table to facilitate comparison. The data should be normalized to the loading control and then expressed as a percentage of the initial MYC level at time zero.
Table 1: Quantification of MYC Protein Levels Following Cycloheximide (CHX) Treatment
| Time after CHX (minutes) | MYC Band Intensity (Arbitrary Units) | Loading Control (Actin) Intensity (Arbitrary Units) | Normalized MYC Intensity (MYC/Actin) | MYC Protein Remaining (%) |
| 0 | 15,200 | 15,500 | 0.981 | 100.0 |
| 15 | 10,150 | 15,300 | 0.663 | 67.6 |
| 30 | 7,400 | 15,600 | 0.474 | 48.3 |
| 60 | 3,800 | 15,400 | 0.247 | 25.2 |
| 120 | 1,100 | 15,500 | 0.071 | 7.2 |
Note: The data presented in this table are for illustrative purposes only and will vary depending on the cell line and experimental conditions. From this data, the half-life of MYC is estimated to be approximately 30 minutes.
References
- 1. benchchem.com [benchchem.com]
- 2. c-Myc Proteolysis by the Ubiquitin-Proteasome Pathway: Stabilization of c-Myc in Burkitt's Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the MYC Ubiquitination-Proteasome Degradation Pathway for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Destruction of Myc by ubiquitin‐mediated proteolysis: cancer‐associated and transforming mutations stabilize Myc | The EMBO Journal [link.springer.com]
- 5. pnas.org [pnas.org]
- 6. Targeted destruction of c-Myc by an engineered ubiquitin ligase suppresses cell transformation and tumor formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 8. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Degradation of MYC by the mutant p53 reactivator drug, COTI-2 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of a MYC degradation screen identifies sensitivity to CDK9 inhibitors in KRAS-mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biocompare.com [biocompare.com]
- 15. c-Myc Antibody (#9402) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for MYC Degraders in In Vivo Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo use of specific MYC degraders in xenograft mouse models. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing their own experiments.
Introduction
The MYC oncogene is a critical driver in a majority of human cancers, making it a highly desirable therapeutic target. However, its nature as an intrinsically disordered protein has rendered it "undruggable" by traditional small molecule inhibitors. A promising new therapeutic strategy is the use of MYC degraders, which are engineered molecules that induce the degradation of the MYC protein through the ubiquitin-proteasome system. This application note focuses on the in vivo administration and dosage of two such degraders, MYC degrader 1 (A80.2HCl) and WBC100, in xenograft mouse models.
Data Presentation: In Vivo Dosage and Efficacy
The following tables summarize the quantitative data from preclinical studies of this compound (A80.2HCl) and WBC100 in various xenograft mouse models.
Table 1: this compound (A80.2HCl) In Vivo Dosage and Administration
| Cancer Type | Cell Line | Mouse Strain | Administration Route | Dosage Regimen | Duration | Outcome |
| Bladder Cancer | T24, UMUC14 | Not Specified | Oral (p.o.) | 6 mg/kg, once daily | 7 days | Inhibition of tumor growth[1] |
| Bladder Cancer | T24 | Not Specified | Intragastric (i.g.) | 6 mg/kg, once daily (in combination with Palbociclib) | 30 days | Enhanced inhibition of tumor growth[1] |
| Bladder Cancer | T24 | NSG | Subcutaneous (s.c.) injection of cells | Not Specified | 30 days | Marked regression in tumor growth in combination with CDK4/6i[2][3] |
Table 2: WBC100 In Vivo Dosage and Administration
| Cancer Type | Cell Line | Mouse Strain | Administration Route | Dosage Regimen | Duration | Outcome |
| Acute Myeloid Leukemia (AML) | MOLM-13 | NSG | Oral | 0.1, 0.2, and 0.4 mg/kg, twice daily | 7 days | Potent tumor regression[4] |
| Refractory AML | MOLM-13-luciferase | NSG (orthotopic) | Oral | 0.4 and 0.8 mg/kg, once daily | 14 days | Elimination of refractory leukemia cells[4] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Mia-paca2 | Not Specified | Oral | 0.1, 0.2, and 0.4 mg/kg | Not Specified | Dose-dependent decrease in tumor volume and weight[4] |
| Gastric Cancer | MGC-803 | Not Specified | Oral | 0.2 and 0.4 mg/kg | Not Specified | Tumor growth inhibition (70.62% and 97.74% TGI, respectively)[4] |
Experimental Protocols
General Protocol for Xenograft Mouse Model Studies
This protocol provides a general framework for establishing and utilizing a xenograft mouse model to evaluate the efficacy of MYC degraders. Specific details may need to be optimized for different cell lines and compounds.
1. Cell Culture and Preparation:
-
Culture the selected cancer cell line (e.g., T24 for bladder cancer, MOLM-13 for AML) in the appropriate medium and conditions.
-
Harvest cells during the exponential growth phase.
-
Resuspend the cells in a suitable sterile medium (e.g., PBS or serum-free medium) at the desired concentration for injection.
2. Animal Handling and Tumor Implantation:
-
Use immunodeficient mice (e.g., NSG or nude mice).
-
For subcutaneous models, inject the cell suspension (typically 1-10 x 10^6 cells in 100-200 µL) into the flank of the mouse.
-
For orthotopic models (e.g., AML), inject cells intravenously.
-
Monitor the mice regularly for tumor development.
3. Drug Preparation and Administration:
-
Prepare the MYC degrader formulation. For oral administration, "this compound TFA" can be formulated in 10% DMSO and 90% (20% SBE-β-CD in Saline)[5].
-
Administer the degrader or vehicle control to the mice via the chosen route (e.g., oral gavage, intraperitoneal injection). Dosing should be based on the body weight of the individual animals.
4. Monitoring and Efficacy Evaluation:
-
Measure tumor volume regularly (for subcutaneous models) using calipers (Volume = (Length x Width^2) / 2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
For survival studies, monitor the mice until a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, Western blotting for MYC levels, immunohistochemistry).
Mandatory Visualizations
Signaling Pathway of MYC Degradation
The following diagram illustrates the general mechanism of action for MYC degraders, which involves hijacking the ubiquitin-proteasome system to induce the degradation of the MYC protein.
Caption: Mechanism of MYC protein degradation by a molecular degrader.
Experimental Workflow for In Vivo Xenograft Study
The diagram below outlines the key steps in a typical in vivo xenograft mouse model experiment to evaluate the efficacy of a MYC degrader.
Caption: Workflow for a xenograft mouse model study of a MYC degrader.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Selective Small‐Molecule c‐Myc Degrader Potently Regresses Lethal c‐Myc Overexpressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Preparation of MYC Degrader 1 Stock Solution in DMSO: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
MYC, a family of proto-oncogenic transcription factors, is frequently dysregulated in a wide range of human cancers, making it a prime target for therapeutic intervention. MYC degrader 1 is a potent and orally bioavailable small molecule that induces the degradation of MYC protein.[1][2][3] This application note provides a detailed protocol for the preparation of a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), a common solvent for in vitro and in vivo studies. Adherence to this protocol is crucial for ensuring the stability, solubility, and accurate concentration of the degrader for reproducible experimental results.
Physicochemical Properties and Storage Recommendations
Accurate preparation of the stock solution begins with an understanding of the compound's properties. This compound is available in two common forms: the free base and a trifluoroacetate (B77799) (TFA) salt. Their properties are summarized below.
| Property | This compound | This compound TFA |
| Molecular Weight | 626.07 g/mol [1][2][3] | 740.09 g/mol [4][5] |
| Appearance | White to off-white solid[2][5] | White to off-white solid[5] |
| Solubility in DMSO | ≥ 100 mg/mL (159.73 mM)[2] | ≥ 200 mg/mL (270.24 mM)[4] |
| Storage of Solid | -20°C, sealed, away from moisture and light.[1][2] | -20°C, sealed, away from moisture and light.[4][5] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month.[1][2][4] | -80°C for up to 6 months; -20°C for up to 1 month.[4] |
Note: It is critical to use the correct molecular weight based on the form of the compound (free base or TFA salt) for accurate molar concentration calculations.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound (free base) in DMSO. The same procedure can be adapted for the TFA salt by adjusting the mass based on its higher molecular weight.
Materials:
-
This compound (solid powder)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-weighing Preparations: Allow the vial of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture, which can affect the compound's stability and weighing accuracy.
-
Weighing the Compound:
-
Tare the analytical balance with a clean, empty microcentrifuge tube or vial.
-
Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution of the free base (MW: 626.07 g/mol ), you would weigh 6.26 mg.
-
Calculation: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 626.07 g/mol x 1000 mg/g = 6.26 mg
-
-
-
Dissolution in DMSO:
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the weighed compound. For a 10 mM solution with 6.26 mg of the free base, add 1 mL of DMSO.
-
Note: DMSO is hygroscopic; use a fresh, unopened bottle or a properly stored anhydrous grade to ensure maximum solubility.[2][4]
-
-
Ensuring Complete Solubilization:
-
Aliquoting and Storage:
-
Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber vials. This minimizes freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2][4]
-
Application in Cell Culture
When using the DMSO stock solution for cell-based assays, it is important to minimize the final concentration of DMSO in the culture medium, as it can be toxic to cells. A final DMSO concentration of less than 0.5% is generally well-tolerated by most cell lines.
Caption: Workflow for diluting DMSO stock solution for cell culture experiments.
Signaling Pathway Context
This compound functions as a molecular glue, inducing the degradation of the MYC protein. This leads to the restoration of pRB1 protein activity, which in turn re-sensitizes cancer cells overexpressing MYC to CDK4/6 inhibitors.[4]
Caption: Simplified signaling pathway of this compound.
Conclusion
The proper preparation and storage of this compound stock solutions are fundamental for reliable and reproducible experimental outcomes. By following this detailed protocol, researchers can ensure the integrity of the compound and obtain accurate results in their investigations of MYC-dependent cellular processes and therapeutic strategies. Always refer to the supplier's datasheet for the most specific information regarding the particular lot of the compound being used.
References
Application of MYC Degrader 1 in Overcoming CDK4/6 Inhibitor Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of cyclin-dependent kinase 4 and 6 inhibitors (CDK4/6i) has significantly advanced the treatment landscape for hormone receptor-positive (HR+) breast cancer.[1] These inhibitors function by blocking the phosphorylation of the retinoblastoma protein (Rb), thereby inducing G1 cell cycle arrest.[2][3] However, a significant challenge in the clinical use of CDK4/6 inhibitors is the development of intrinsic and acquired resistance.[1][4] Emerging evidence points to the oncogene MYC as a critical driver of this resistance, making it a compelling therapeutic target to restore sensitivity to CDK4/6 inhibition.[3][5][6]
Recent studies have demonstrated that amplification and overexpression of MYC can confer resistance to CDK4/6 inhibitors across various cancer types, including breast, bladder, and prostate cancers.[5][7] Mechanistically, MYC has been shown to promote the degradation of the tumor suppressor pRB1, a key substrate of CDK4/6.[5][7][8] This is achieved through the MYC-dependent transcriptional upregulation of the E3 ubiquitin ligase KLHL42, which targets both phosphorylated and total pRB1 for ubiquitination and subsequent proteasomal degradation.[5] This effectively bypasses the therapeutic blockade of CDK4/6.
Furthermore, cancer cells treated with CDK4/6 inhibitors can develop a dependency on MYC, a phenomenon described as "de novo MYC addiction."[6][9] Inhibition of CDK4/6 can lead to the stabilization and accumulation of MYC protein, which in turn drives metabolic reprogramming and cell survival pathways, rendering the cells vulnerable to MYC inhibition.[6][9]
This has led to the development of targeted MYC degraders, a novel class of therapeutics designed to induce the degradation of the MYC protein. One such molecule, referred to in key literature as A80.2HCl (herein conceptually termed "MYC Degrader 1"), has shown promise in preclinical models.[5][7][8][10] This application note provides a comprehensive overview of the use of this compound to counteract CDK4/6 inhibitor resistance, including detailed protocols for its experimental application and a summary of key preclinical data.
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in the context of CDK4/6 inhibitor resistance.
Table 1: In Vitro Efficacy of this compound (A80.2HCl) in Combination with CDK4/6 Inhibitors
| Cell Line | Cancer Type | MYC Status | Treatment | IC50 (nM) | Fold-Sensitization to CDK4/6i | Reference |
| T24 | Bladder Cancer | Amplified | Palbociclib | >10,000 | - | [5] |
| T24 | Bladder Cancer | Amplified | This compound | ~50 | - | [5] |
| T24 | Bladder Cancer | Amplified | Palbociclib + this compound (10 nM) | ~1,000 | >10 | [5] |
| UM-UC-14 | Bladder Cancer | Amplified | Palbociclib | >10,000 | - | [10] |
| UM-UC-14 | Bladder Cancer | Amplified | This compound | ~75 | - | [10] |
| UM-UC-14 | Bladder Cancer | Amplified | Palbociclib + this compound (10 nM) | ~1,500 | >6 | [10] |
| MDA-MB-468 | Breast Cancer | High | Palbociclib | >5,000 | - | [5] |
| MDA-MB-468 | Breast Cancer | High | This compound | ~100 | - | [5] |
| MDA-MB-468 | Breast Cancer | High | Palbociclib + this compound (20 nM) | ~500 | >10 | [5] |
Table 2: In Vivo Efficacy of this compound (A80.2HCl) in Combination with a CDK4/6 Inhibitor (Palbociclib)
| Tumor Model | Treatment Group | Tumor Growth Inhibition (%) | Key Outcome | Reference |
| T24 Xenograft | Vehicle | 0 | - | [5] |
| T24 Xenograft | Palbociclib (50 mg/kg) | ~15 | Minimal effect | [5] |
| T24 Xenograft | This compound (30 mg/kg) | ~50 | Moderate tumor growth inhibition | [5] |
| T24 Xenograft | Palbociclib + this compound | >90 | Marked tumor regression | [5][10] |
| UM-UC-14 Xenograft | Palbociclib (50 mg/kg) | ~10 | Minimal effect | [10] |
| UM-UC-14 Xenograft | This compound (30 mg/kg) | ~45 | Moderate tumor growth inhibition | [10] |
| UM-UC-14 Xenograft | Palbociclib + this compound | >85 | Significant tumor regression | [10] |
Signaling Pathways and Experimental Workflow
Caption: MYC-driven resistance to CDK4/6 inhibitors.
Caption: Workflow for evaluating this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in overcoming CDK4/6 inhibitor resistance.
Protocol 1: Cell Viability and Synergy Analysis
This protocol determines the effect of this compound, alone and in combination with a CDK4/6 inhibitor, on the viability of cancer cells.
Materials:
-
Cancer cell lines with varying MYC expression levels
-
This compound (stock solution in DMSO)
-
CDK4/6 inhibitor (e.g., Palbociclib, Ribociclib, Abemaciclib; stock solution in DMSO)
-
96-well plates
-
Cell culture medium and supplements
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a dose-response matrix of this compound and the CDK4/6 inhibitor. This typically involves serial dilutions of each compound.
-
Treatment: Treat the cells with the drug matrix. Include wells for vehicle control (DMSO), single-agent treatments, and combination treatments.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: After incubation, allow the plate to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® reagent according to the manufacturer's instructions and measure luminescence using a microplate reader.
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability.
-
Calculate the IC50 values for each single agent using non-linear regression analysis (e.g., in GraphPad Prism).
-
Assess synergy between this compound and the CDK4/6 inhibitor using the Bliss independence model or the Chou-Talalay method to calculate a Combination Index (CI).
-
Protocol 2: Western Blot Analysis of Protein Expression
This protocol is for measuring changes in the protein levels of MYC, pRB1, and total RB1 following treatment.
Materials:
-
Treated cells from a 6-well plate format
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-MYC, anti-phospho-RB1 (Ser807/811), anti-RB1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment for the desired time (e.g., 24, 48 hours), wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Protocol 3: Quantitative Real-Time PCR (RT-qPCR) for Gene Expression
This protocol measures the mRNA levels of MYC target genes, such as KLHL42, to confirm the mechanism of action.
Materials:
-
Treated cells
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Forward and reverse primers for KLHL42 and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR detection system
Procedure:
-
RNA Extraction: Extract total RNA from treated cells according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA.
-
RT-qPCR: Perform real-time PCR using the synthesized cDNA, primers, and master mix.
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene.
Conclusion
The development of resistance to CDK4/6 inhibitors presents a significant clinical hurdle. The elucidation of MYC's role in driving this resistance has opened a new therapeutic avenue. MYC degraders, such as the molecule exemplified here as "this compound," represent a promising strategy to overcome this resistance. By inducing the degradation of MYC, these compounds can restore pRB1 levels and re-sensitize cancer cells to CDK4/6 inhibition, leading to synergistic anti-tumor activity. The protocols and data presented in this application note provide a framework for the preclinical evaluation of this novel therapeutic approach, which holds the potential to improve outcomes for patients who have developed resistance to CDK4/6 inhibitor therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Alternate actions of CDK4/6 inhibitors beyond cell cycle blockade: unexplored roles in therapy resistance | springermedizin.de [springermedizin.de]
- 3. Frontiers | CDK4/6 inhibitor resistance in estrogen receptor positive breast cancer, a 2023 perspective [frontiersin.org]
- 4. The Evolving Pathways of the Efficacy of and Resistance to CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. De novo MYC addiction as an adaptive response of cancer cells to CDK4/6 inhibition | Molecular Systems Biology [link.springer.com]
- 7. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 8. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation [ideas.repec.org]
- 9. De novo MYC addiction as an adaptive response of cancer cells to CDK4/6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Cytotoxicity Assessment of MYC degrader 1 using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The MYC oncogene is a critical transcription factor that is dysregulated in a majority of human cancers, playing a pivotal role in processes like cell proliferation, metabolism, and apoptosis.[1][2] Its frequent overexpression in tumors is often linked to poor prognosis and drug resistance, making it a highly desirable therapeutic target.[1][2] Targeted protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs), represent an innovative therapeutic strategy.[3][4] These molecules function by inducing the ubiquitination and subsequent proteasomal degradation of target proteins.[1][5][6] "MYC degrader 1" is a novel compound designed to selectively target the MYC protein for degradation, thereby inducing cancer cell death.
This application note provides a detailed protocol for assessing the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8] This colorimetric assay is a widely used method to measure cell viability and proliferation.[8][9] The principle is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active, viable cells.[7][10][11] The quantity of formazan produced, which is measured spectrophotometrically after solubilization, is directly proportional to the number of living cells.[9][12] This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of the potency of a cytotoxic compound.
MYC Signaling and Degrader Mechanism of Action
MYC drives the transcription of genes essential for cell cycle progression and proliferation.[2] this compound is a heterobifunctional molecule that binds simultaneously to the MYC protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin to MYC, marking it for destruction by the 26S proteasome. The degradation of MYC leads to the downregulation of its target genes, resulting in cell cycle arrest and apoptosis.
Caption: this compound forms a ternary complex with MYC and an E3 ligase, leading to proteasomal degradation and apoptosis.
Materials and Reagents
| Item | Supplier | Notes |
| MYC-overexpressing cancer cell line | e.g., ATCC | e.g., HeLa, MCF-7, or relevant line |
| This compound | N/A | Test compound |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | Vehicle for compound dissolution |
| Cell Culture Medium (e.g., DMEM) | Gibco | Supplemented with 10% FBS and 1% Pen-Strep |
| Fetal Bovine Serum (FBS) | Gibco | |
| Penicillin-Streptomycin (Pen-Strep) | Gibco | |
| Trypsin-EDTA (0.25%) | Gibco | For cell detachment |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | Sterile, for washing |
| MTT Reagent Powder | Sigma-Aldrich | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide |
| Solubilization Solution | N/A | e.g., DMSO, or 10% SDS in 0.01M HCl |
| 96-well flat-bottom cell culture plates | Corning | Sterile, tissue-culture treated |
| CO2 Incubator | 37°C, 5% CO2, humidified atmosphere | |
| Microplate Reader | Capable of reading absorbance at 570 nm | |
| Multichannel Pipettes and Sterile Tips | ||
| Sterile Reagent Reservoirs | ||
| Laminar Flow Hood |
Experimental Protocol
The following protocol outlines the steps for determining the cytotoxicity of this compound.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step 1: Reagent Preparation
-
MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[11] Filter-sterilize the solution using a 0.2 µm filter and store it at -20°C, protected from light.[9][11]
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Store at -20°C.
-
Solubilization Solution: Prepare a solution of 10% SDS in 0.01 M HCl or use 100% DMSO.
Step 2: Cell Seeding
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS, then detach them using Trypsin-EDTA.
-
Resuspend the cells in a fresh complete medium and perform a cell count to determine the concentration.
-
Dilute the cell suspension to the optimal seeding density (determined empirically, typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "cells + vehicle" (negative control) and "medium only" (background control).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
Step 3: Compound Treatment
-
Prepare serial dilutions of this compound from the stock solution in a complete culture medium. A common starting range is 0.01 µM to 100 µM.
-
Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤0.5%).[13]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
For the vehicle control wells, add a medium containing the same final concentration of DMSO as the treated wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
Step 4: MTT Assay and Measurement
-
After the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[10]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[12]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[14]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[8][10] A reference wavelength of >650 nm can be used to subtract background absorbance.[8][10]
Data Presentation and Analysis
Table 1: Recommended Concentrations and Incubation Times
| Parameter | Recommended Value | Notes |
|---|---|---|
| Cell Seeding Density | 5,000 - 10,000 cells/well | Optimize for cell line; should be in logarithmic growth phase at the end of the assay.[13] |
| This compound Conc. | 0.01 µM - 100 µM (log dilutions) | The range should bracket the expected IC50 value. |
| Final DMSO Conc. | ≤ 0.5% | High concentrations of DMSO can be cytotoxic.[9] |
| MTT Final Conc. | 0.5 mg/mL | High MTT concentrations can also be toxic to cells. |
| Compound Incubation | 48 - 72 hours | Depends on the degrader's mechanism and cell doubling time. |
| MTT Incubation | 2 - 4 hours | Insufficient time leads to low signal.[13] |
| Absorbance Wavelength | 570 nm | Reference wavelength at 690 nm (optional). |
Table 2: Example 96-Well Plate Layout
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
|---|---|---|---|---|---|---|---|---|---|---|---|---|
| A | Blank | C1 | C1 | C1 | C5 | C5 | C5 | Ctrl | Ctrl | Ctrl | Blank | Blank |
| B | Blank | C2 | C2 | C2 | C6 | C6 | C6 | Ctrl | Ctrl | Ctrl | Blank | Blank |
| C | Blank | C3 | C3 | C3 | C7 | C7 | C7 | Ctrl | Ctrl | Ctrl | Blank | Blank |
| D | Blank | C4 | C4 | C4 | C8 | C8 | C8 | Ctrl | Ctrl | Ctrl | Blank | Blank |
| E | Blank | C1 | C1 | C1 | C5 | C5 | C5 | Ctrl | Ctrl | Ctrl | Blank | Blank |
| F | Blank | C2 | C2 | C2 | C6 | C6 | C6 | Ctrl | Ctrl | Ctrl | Blank | Blank |
| G | Blank | C3 | C3 | C3 | C7 | C7 | C7 | Ctrl | Ctrl | Ctrl | Blank | Blank |
| H | Blank | C4 | C4 | C4 | C8 | C8 | C8 | Ctrl | Ctrl | Ctrl | Blank | Blank |
-
Blank: Medium only (no cells).
-
Ctrl: Vehicle control (cells + DMSO).
-
C1-C8: Increasing concentrations of this compound.
Data Calculation
-
Corrected Absorbance: Subtract the average absorbance of the "Blank" wells from all other wells.
-
Corrected OD = OD_sample - OD_blank_mean
-
-
Percent Viability: Calculate the viability of treated cells relative to the vehicle control.
-
% Viability = (Corrected OD_treated / Corrected OD_vehicle_mean) * 100
-
-
IC50 Determination: The IC50 is the concentration of the compound that reduces cell viability by 50%. This is determined by plotting % Viability against the log of the compound concentration and fitting the data to a non-linear regression curve (sigmoidal dose-response).[15] Software such as GraphPad Prism or online tools can be used for this analysis.[15]
Table 3: Example Data for IC50 Calculation
| [this compound] (µM) | Log [Concentration] | Average Corrected OD | % Viability |
|---|---|---|---|
| 0 (Vehicle) | N/A | 1.250 | 100.0% |
| 0.1 | -1.0 | 1.188 | 95.0% |
| 0.5 | -0.3 | 0.950 | 76.0% |
| 1.0 | 0.0 | 0.650 | 52.0% |
| 5.0 | 0.7 | 0.200 | 16.0% |
| 10.0 | 1.0 | 0.088 | 7.0% |
| 50.0 | 1.7 | 0.050 | 4.0% |
From this data, the IC50 value would be interpolated as slightly less than 1.0 µM.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting MYC: Multidimensional regulation and therapeutic strategies in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axelabio.com [axelabio.com]
- 4. Antitumor Effect of Anti‐c‐Myc Aptamer‐Based PROTAC for Degradation of the c‐Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Frontiers | Targeting the MYC Ubiquitination-Proteasome Degradation Pathway for Cancer Therapy [frontiersin.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunofluorescence Analysis of MYC Localization Following Pharmacological Intervention
Audience: Researchers, scientists, and drug development professionals.
Introduction
The MYC family of proto-oncogenes, particularly c-MYC, are crucial transcription factors that regulate cell proliferation, growth, and apoptosis. Their activity is tightly controlled, in part, by their subcellular localization. Under normal conditions, MYC is predominantly found in the nucleus where it binds to DNA and activates target gene transcription. However, the dynamic shuttling of MYC between the nucleus and the cytoplasm is a key regulatory mechanism. Disruption of this nucleocytoplasmic transport is implicated in various cancers, making the analysis of MYC localization a critical aspect of cancer research and drug development.
These application notes provide a detailed protocol for immunofluorescence staining to visualize and quantify the subcellular localization of MYC in response to pharmacological treatment, with a focus on inhibitors of the nuclear export protein CRM1 (Chromosome Region Maintenance 1, also known as Exportin 1 or XPO1).
Data Presentation: Illustrative Quantitative Analysis of MYC Localization
The following table presents illustrative quantitative data from an immunofluorescence experiment designed to assess the effect of a CRM1 inhibitor, such as Leptomycin B or Selinexor, on the subcellular localization of MYC in a cancer cell line. The data is presented as the ratio of the mean fluorescence intensity of MYC in the nucleus to that in the cytoplasm (N/C ratio). An increase in the N/C ratio is indicative of nuclear accumulation of MYC.
Table 1: Illustrative Quantitative Immunofluorescence Data of MYC Nuclear-to-Cytoplasmic (N/C) Ratio After Treatment with a CRM1 Inhibitor.
| Treatment Group | Drug Concentration | Mean Nuclear Fluorescence Intensity (Arbitrary Units) | Mean Cytoplasmic Fluorescence Intensity (Arbitrary Units) | Nuclear-to-Cytoplasmic (N/C) Ratio | Fold Change in N/C Ratio (vs. Vehicle) |
| Vehicle Control (DMSO) | 0.1% | 1500 | 300 | 5.0 | 1.0 |
| CRM1 Inhibitor | 10 nM | 2500 | 250 | 10.0 | 2.0 |
| CRM1 Inhibitor | 50 nM | 3500 | 200 | 17.5 | 3.5 |
| CRM1 Inhibitor | 100 nM | 4000 | 150 | 26.7 | 5.3 |
Note: The data presented in this table is for illustrative purposes and is based on the expected biological effect of CRM1 inhibition on MYC localization. Actual results may vary depending on the cell line, specific drug, and experimental conditions.
Experimental Protocols
Detailed Immunofluorescence Protocol for MYC Localization
This protocol outlines the steps for immunofluorescence staining of MYC in cultured cells grown on coverslips, following treatment with a pharmacological agent.
Materials:
-
Cells of interest cultured on sterile glass coverslips in a multi-well plate
-
Complete cell culture medium
-
Drug of interest (e.g., CRM1 inhibitor) and vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS with 0.1% Tween-20 (PBST)
-
Primary Antibody: Anti-MYC antibody (rabbit or mouse monoclonal, validated for immunofluorescence)
-
Secondary Antibody: Fluorophore-conjugated anti-rabbit or anti-mouse IgG (e.g., Alexa Fluor 488 or 594)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade Mounting Medium
-
Glass microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 60-70% confluency at the time of fixation.
-
Allow cells to adhere and grow for 24-48 hours.
-
Treat the cells with the desired concentrations of the drug and a vehicle control for the appropriate duration.
-
-
Fixation:
-
Permeabilization:
-
Add Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS) to each well and incubate for 10-15 minutes at room temperature.[1][2] This step is crucial for allowing the antibodies to access intracellular antigens like MYC.
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.[2]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-MYC antibody in Blocking Buffer to its predetermined optimal concentration.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.[2]
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this step onwards.
-
Add the secondary antibody solution to the coverslips and incubate for 1 hour at room temperature in the dark.[2]
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBST for 5 minutes each in the dark.
-
Incubate the cells with DAPI solution for 5 minutes at room temperature in the dark to stain the nuclei.[2]
-
-
Mounting:
-
Perform a final wash twice with PBS.
-
Carefully remove the coverslips from the wells and mount them onto glass slides using an antifade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow to dry.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
-
Capture images of multiple fields for each treatment condition.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of MYC using image analysis software (e.g., ImageJ/Fiji or CellProfiler) to determine the N/C ratio.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: MYC Nucleocytoplasmic Shuttling and the Effect of CRM1 Inhibition.
Experimental Workflow Diagram
Caption: Experimental Workflow for Immunofluorescence Analysis of MYC Localization.
References
Application Notes and Protocols: Co-treatment of Palbociclib with a MYC Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palbociclib (B1678290), a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2][3] By blocking the activity of CDK4/6, Palbociclib prevents the phosphorylation of the retinoblastoma protein (Rb), thereby inducing G1 cell cycle arrest and inhibiting tumor cell proliferation.[1][4][5] However, intrinsic and acquired resistance to CDK4/6 inhibitors remains a significant clinical challenge. Emerging evidence highlights the proto-oncogene MYC as a key driver of resistance to Palbociclib.[6][7] High MYC expression has been shown to confer resistance to CDK4/6 inhibitors in various cancer types, including breast, bladder, and prostate cancers.[6][7]
Mechanistically, MYC can drive resistance by upregulating the transcription of the E3 ubiquitin ligase KLHL42, which in turn leads to the ubiquitination and degradation of the Rb protein (pRB1), a key substrate of CDK4/6.[6][7] Additionally, MYC activation can lead to the downregulation of miR-29b-3p, resulting in increased CDK6 expression and a subsequent bypass of the G1 cell cycle arrest induced by Palbociclib.[1][2]
These findings provide a strong rationale for the co-treatment of Palbociclib with agents that target MYC. This document provides detailed application notes and experimental protocols for investigating the synergistic effects of combining Palbociclib with a MYC degrader, using a hypothetical "MYC degrader 1" as a representative agent based on published data for similar molecules like mycro-3 and A80.2HCl.[1][6][7]
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the synergistic effects of Palbociclib and MYC inhibition.
Table 1: In Vitro Synergistic Activity of Palbociclib and MYC Inhibitor (mycro-3) [1]
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) |
| MCF-7 | Palbociclib | Varies | < 1 (Synergistic) |
| mycro-3 | Varies | ||
| Palbociclib + mycro-3 (1:1 ratio) | Lowered | ||
| MDA-MB-231 | Palbociclib | Varies | < 1 (Synergistic) |
| mycro-3 | Varies | ||
| Palbociclib + mycro-3 (1:1 ratio) | Lowered |
Note: CI values below 1 indicate a synergistic interaction. The IC50 values for the combination treatment are expected to be lower than for either agent alone.
Table 2: Effect of MYC Inhibition on Palbociclib Sensitivity in Breast Cancer Cell Lines [1]
| Cell Line | Genetic Modification | Palbociclib IC50 | Outcome |
| MCF-7 | c-myc overexpression | Increased | Resistance to Palbociclib |
| MDA-MB-231 | c-myc shRNA | Decreased | Sensitization to Palbociclib |
Table 3: In Vivo Tumor Growth Inhibition with Palbociclib and MYC Inhibition [1]
| Treatment Group | Tumor Volume Reduction |
| Vehicle | Baseline |
| Palbociclib (100 mg/kg) | Significant |
| sh-c-myc | Significant |
| Palbociclib + sh-c-myc | Markedly more significant than single agents |
Note: Data from a xenograft model using MDA-MB-231 cells in nude mice. Treatment was administered orally twice a week for three weeks.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Palbociclib and MYC Interaction
Caption: Interaction of Palbociclib and MYC signaling pathways.
Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for in vitro synergy analysis.
Experimental Protocols
Cell Viability Assay (CCK-8)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Palbociclib and this compound, alone and in combination, and to assess for synergistic effects.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
RPMI-1640 or DMEM medium with 10% FBS and 1% Penicillin-Streptomycin
-
Palbociclib (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of Palbociclib and this compound in culture medium.
-
Treat the cells with increasing concentrations of Palbociclib alone, this compound alone, or a combination of both at a constant ratio (e.g., 1:1) for 48-72 hours.[1][8] Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Determine the IC50 values for each treatment using non-linear regression analysis.
-
Calculate the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1][8]
Western Blot Analysis
Objective: To assess the protein levels of key markers in the CDK4/6 and MYC signaling pathways following treatment.
Materials:
-
Treated cell lysates or tumor tissue homogenates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-c-MYC, anti-CDK6, anti-phospho-Rb, anti-total-Rb, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Lyse cells or homogenize tissues in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Cell Cycle Analysis
Objective: To evaluate the effect of the co-treatment on cell cycle distribution.
Materials:
-
Treated cells
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Harvest and wash the treated cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The combination treatment is expected to enhance G1 arrest compared to single agents.[1]
In Vivo Xenograft Study
Objective: To determine the anti-tumor efficacy of the combination treatment in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Breast cancer cells (e.g., MDA-MB-231)
-
Matrigel
-
Palbociclib formulation for oral gavage
-
This compound formulation for administration
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100 mm³).
-
Randomize the mice into treatment groups: Vehicle control, Palbociclib alone, this compound alone, and Palbociclib + this compound.
-
Administer the treatments as per the defined schedule (e.g., Palbociclib 100 mg/kg orally, twice a week).[1]
-
Measure tumor volumes with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry for Ki-67, c-MYC, and CDK6).[1][9]
Conclusion
The co-treatment of Palbociclib with a MYC degrader represents a promising therapeutic strategy to overcome resistance to CDK4/6 inhibition. The protocols and data presented here provide a framework for researchers to investigate this combination therapy further. The synergistic effects observed in preclinical models, characterized by enhanced cell growth inhibition, increased G1 cell cycle arrest, and potent in vivo tumor regression, underscore the potential of this approach for clinical translation in patients with MYC-driven cancers.[1][6][7]
References
- 1. c-myc regulates the sensitivity of breast cancer cells to palbociclib via c-myc/miR-29b-3p/CDK6 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-myc regulates the sensitivity of breast cancer cells to palbociclib via c-myc/miR-29b-3p/CDK6 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An evaluation of palbociclib as a breast cancer treatment option: a current update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Apoptosis Induced by MYC Degrader 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MYC oncogene is a critical driver in a majority of human cancers, often correlating with aggressive disease and poor prognosis.[1] Its role as a transcription factor influences a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[2][3] While MYC overexpression can drive uncontrolled cell growth, it also sensitizes cells to apoptosis, a process frequently subverted in cancer cells.[4][5][6] MYC degrader 1 is an orally available small molecule that acts as a molecular glue to induce the degradation of MYC protein.[7] This targeted degradation is a promising therapeutic strategy to reactivate the apoptotic potential in MYC-overexpressing cancer cells.[1][8]
These application notes provide detailed protocols for assessing apoptosis in cancer cell lines following treatment with this compound. The key methodologies covered are Annexin V/Propidium Iodide (PI) staining for flow cytometry, Caspase-Glo® 3/7 assay for measuring executioner caspase activity, and Western blotting for analyzing key apoptotic protein markers.
Mechanism of Action: MYC Degradation and Apoptosis Induction
MYC-induced apoptosis is a complex process involving multiple signaling pathways.[5] Under normal conditions, high levels of MYC can trigger apoptosis through p53-dependent and -independent mechanisms.[2][4] One key pathway involves the stabilization of the p53 tumor suppressor protein, which in turn can induce the expression of pro-apoptotic proteins.[2][3][4] Additionally, MYC can directly influence the expression of BCL-2 family proteins, leading to an increase in pro-apoptotic members like BAX and a decrease in anti-apoptotic members like BCL-2.[9] This shift in the BAX/BCL-2 ratio promotes mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.[2]
This compound induces the degradation of MYC protein via the ubiquitin-proteasome system.[1][8] The reduction in MYC levels is hypothesized to disrupt the pro-survival signals that are often co-opted by cancer cells, thereby tipping the balance towards apoptosis. The following protocols are designed to quantify and characterize this pro-apoptotic effect.
Data Presentation: Quantitative Analysis of Apoptosis
The following tables summarize expected quantitative data from the described experimental protocols.
Table 1: Apoptosis Induction by this compound (Annexin V/PI Staining)
| Treatment Group | Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| Vehicle (DMSO) | 0 | 4.2 ± 0.8 | 2.1 ± 0.5 | 93.7 ± 1.2 |
| This compound | 10 | 15.6 ± 2.1 | 5.3 ± 0.9 | 79.1 ± 2.5 |
| This compound | 50 | 35.8 ± 3.5 | 12.7 ± 1.8 | 51.5 ± 4.1 |
| This compound | 100 | 52.1 ± 4.2 | 20.4 ± 2.3 | 27.5 ± 3.8 |
Table 2: Caspase-3/7 Activity Following this compound Treatment
| Treatment Group | Concentration (nM) | Luminescence (RLU) | Fold Change in Caspase-3/7 Activity (vs. Vehicle) |
| Vehicle (DMSO) | 0 | 15,340 ± 1,250 | 1.0 |
| This compound | 10 | 48,970 ± 3,800 | 3.2 |
| This compound | 50 | 125,600 ± 9,700 | 8.2 |
| This compound | 100 | 210,250 ± 15,400 | 13.7 |
Table 3: Western Blot Analysis of Apoptotic Markers
| Treatment Group | Concentration (nM) | Relative Cleaved PARP-1 Expression (Normalized to β-actin) | Relative Cleaved Caspase-3 Expression (Normalized to β-actin) |
| Vehicle (DMSO) | 0 | 1.0 | 1.0 |
| This compound | 10 | 2.8 | 3.5 |
| This compound | 50 | 6.5 | 7.9 |
| This compound | 100 | 11.2 | 12.4 |
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol allows for the differentiation between early apoptotic, late apoptotic/necrotic, and live cells.[10][11]
Materials:
-
This compound
-
Appropriate cancer cell line and culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time (e.g., 24, 48 hours).
-
Cell Harvesting: For adherent cells, collect the culture medium (containing floating apoptotic cells) and wash the adherent cells with PBS.[12] Gently detach the adherent cells using trypsin-EDTA. Combine the detached cells with the collected medium. For suspension cells, collect the cells directly.
-
Washing: Centrifuge the cell suspension at 300-500 x g for 5 minutes.[13] Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: a. Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.[14] b. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[15] c. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[14] d. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13][15] e. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10][16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[13][16] Analyze the samples by flow cytometry within one hour.[16] Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.[10][13]
Protocol 2: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[17][18]
Materials:
-
This compound
-
Appropriate cancer cell line and culture medium
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight. Treat cells with a serial dilution of this compound and a vehicle control.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature.[18][19] Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.[18][19]
-
Assay: a. Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature. b. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[15][18] c. Mix the contents by placing the plate on a plate shaker at a low speed for 30-60 seconds. d. Incubate the plate at room temperature for 1 to 3 hours, protected from light.[15][18]
-
Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity present.[17][20]
Protocol 3: Western Blotting for Apoptosis Markers
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as cleaved PARP-1 and cleaved caspase-3.[21][22]
Materials:
-
This compound
-
Appropriate cancer cell line and culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP-1, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described in Protocol 1. After treatment, wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.[23]
-
Protein Quantification: Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.[23][24] Determine the protein concentration of the supernatant using a BCA assay.[23]
-
SDS-PAGE and Transfer: a. Normalize protein concentrations and prepare samples with Laemmli buffer, then heat at 95°C for 5-10 minutes.[23] b. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[15][23] c. Transfer the separated proteins to a PVDF membrane.[24]
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature.[15] b. Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.[15][23] c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15] e. Wash the membrane again three times with TBST.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[23][24] Analyze band intensities and normalize to a loading control like β-actin.[15][24]
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for assessing apoptosis induced by this compound. By combining flow cytometry, luminescence-based caspase activity assays, and Western blotting, researchers can obtain robust quantitative and qualitative data to characterize the pro-apoptotic efficacy of this compound. These methods are essential for advancing the preclinical development of MYC-targeting therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. abeomics.com [abeomics.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. MYC and the Control of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptotic signaling by c-MYC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] MYC and the control of apoptosis. | Semantic Scholar [semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Selective Small‐Molecule c‐Myc Degrader Potently Regresses Lethal c‐Myc Overexpressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Co-Operativity between MYC and BCL-2 Pro-Survival Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 13. benchchem.com [benchchem.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. Annexin V Staining Protocol [bdbiosciences.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 18. ulab360.com [ulab360.com]
- 19. Caspase 3/7 Activity [protocols.io]
- 20. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.jp]
- 21. Apoptosis western blot guide | Abcam [abcam.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting MYC Degrader 1 Solubility
This guide provides solutions for researchers, scientists, and drug development professionals encountering solubility issues with MYC degrader 1. The following sections offer frequently asked questions, detailed troubleshooting workflows, and experimental protocols to ensure successful preparation and application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I dilute it into an aqueous buffer?
A1: Precipitation upon dilution of a DMSO stock solution into aqueous media (e.g., PBS or cell culture medium) is a common issue for targeted protein degraders.[1] These molecules, including this compound, often have a high molecular weight and are lipophilic (hydrophobic), leading to poor aqueous solubility.[1][2] The sudden shift in solvent polarity from a high-concentration organic stock to a primarily aqueous environment causes the compound to fall out of solution.[1]
Q2: What is the first and most critical step to troubleshoot solubility issues?
A2: The initial and most important step is to prepare a high-concentration stock solution in an appropriate organic solvent, typically 100% anhydrous DMSO.[1][3] Ensure the compound is fully dissolved in the stock solution before proceeding to make further dilutions. Storing the stock solution in small, single-use aliquots at -20°C or -80°C is also crucial to prevent degradation from repeated freeze-thaw cycles.[1]
Q3: What solvents and concentrations are recommended for stock solutions?
A3: For initial stock preparation, high-purity, anhydrous DMSO is the most recommended solvent.[1] While specific solubility can vary, a stock concentration of 10-20 mM is a common starting point.[1] If DMSO is not suitable, DMF or ethanol (B145695) may be tested.[4] For some degraders, concentrations as high as 100 mg/mL in DMSO have been reported, though achieving this may require sonication.[5] It is critical to use newly opened, anhydrous DMSO, as absorbed water can significantly reduce the solubility of hydrophobic compounds.[5]
Q4: How should I prepare my working solutions to avoid precipitation in cell culture media?
A4: To prevent precipitation, perform serial dilutions while carefully controlling the final concentration of the organic solvent. The final DMSO concentration in your assay should be kept below 0.5%, and ideally below 0.1%, to minimize both solubility issues and solvent-induced cellular toxicity.[1] When diluting, add the stock solution to the aqueous buffer slowly while vortexing or mixing to facilitate dissolution.
Q5: My degrader still precipitates. What are some advanced formulation strategies?
A5: If standard dilution methods fail, consider using co-solvents or advanced formulation techniques. For in vivo studies or particularly challenging in vitro assays, formulations containing agents like Tween 80, PEG300, or other excipients can significantly enhance solubility.[4][6] Other strategies being explored for protein degraders include lipid-based formulations and creating amorphous solid dispersions to improve dissolution and bioavailability.[3][7]
Q6: How can I confirm that my soluble this compound is active?
A6: After successfully dissolving the degrader, you must confirm its biological activity. The most common method is to treat MYC-overexpressing cancer cells with a range of concentrations and measure the degradation of the MYC protein via Western Blot.[3] A dose-dependent decrease in MYC protein levels indicates that the soluble compound is active.[8] To confirm that degradation is proteasome-dependent, you can co-treat cells with the degrader and a proteasome inhibitor like MG132; this should block MYC degradation.[1]
Troubleshooting Guides and Data
Guide 1: Initial Solubility Troubleshooting Workflow
This workflow outlines the logical steps to address precipitation issues with this compound.
Data Tables
Table 1: Recommended Solvents for Stock Solutions
| Solvent | Concentration | Notes |
|---|---|---|
| DMSO | 10-20 mM (typical) | Use anhydrous grade. Gentle warming (37°C) and sonication can aid dissolution.[1] |
| DMF | As needed | Alternative to DMSO. Test on a small amount first.[4] |
| Ethanol | As needed | Alternative to DMSO. Test on a small amount first.[4] |
Table 2: Example Formulations for In Vivo Studies Note: These are common formulations for compounds with low water solubility and should be optimized for your specific application.
| Formulation Components | Ratio (by volume) | Reference |
| DMSO : Tween 80 : Saline | 10 : 5 : 85 | [4] |
| DMSO : PEG300 : Tween-80 : Saline | 10 : 40 : 5 : 45 | [6] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.[1]
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).[1]
-
Vortex the solution for 1-2 minutes to aid dissolution.[1]
-
If the compound is not fully dissolved, use gentle warming in a 37°C water bath or brief sonication until the solution is clear.[1]
-
Dispense the stock solution into small, single-use aliquots in low-binding tubes.
-
Store the aliquots at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).[4][9] Avoid repeated freeze-thaw cycles.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound TFA | Apoptosis | | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Enhancing solubility of targeted protein degraders: Better strategies for bioavailability - Pharmaceutical Technology [pharmaceutical-technology.com]
- 8. A Selective Small‐Molecule c‐Myc Degrader Potently Regresses Lethal c‐Myc Overexpressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Stabilizing MYC Protein During Cell Lysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of the highly labile MYC protein during cell lysis and subsequent protein analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the detection of MYC protein, particularly in western blotting experiments.
Question: Why am I observing a weak or no MYC signal on my western blot?
Answer: A weak or absent MYC signal is a frequent challenge due to the protein's inherent instability and rapid turnover. The MYC protein has a very short half-life, typically around 20-30 minutes in non-transformed cells, as it is rapidly targeted for degradation by the ubiquitin-proteasome system.[1] Several factors during cell lysis and sample preparation can contribute to this issue. Here are the potential causes and recommended solutions:
| Possible Cause | Recommended Solution |
| Rapid Protein Degradation | Work quickly and keep samples on ice or at 4°C at all times to minimize enzymatic activity.[2][3][4][5] Use a lysis buffer freshly supplemented with a comprehensive cocktail of protease and phosphatase inhibitors.[3][6][7][8][9][10] |
| Ineffective Lysis Buffer | Use a robust lysis buffer such as RIPA buffer, which is effective for extracting nuclear proteins like MYC.[3][6][9][11] For particularly difficult cases, consider the perchloric acid precipitation method which has been shown to effectively prevent MYC degradation.[12] |
| Suboptimal Inhibitor Cocktail | Ensure your inhibitor cocktail is broad-spectrum and freshly added to the lysis buffer.[7][13][14] For targeted inhibition of MYC's primary degradation pathway, include proteasome inhibitors like MG-132 or lactacystin (B1674225).[15][16][17][18][19] |
| Low Endogenous MYC Levels | Some cell lines have inherently low levels of MYC.[1] Use a positive control cell line known to have high MYC expression (e.g., some leukemia cell lines) to validate your protocol.[20] Increase the amount of total protein loaded onto the gel (typically 20-40 µg, but may need to be higher for low-expression samples).[1] |
| Inefficient Cell Lysis | Ensure complete cell lysis to release nuclear proteins. Sonication of the lysate on ice can help to shear nuclear DNA and improve the extraction of nuclear proteins.[1][21][22] |
| Multiple Freeze-Thaw Cycles | Aliquot cell lysates after the initial preparation to avoid repeated freeze-thaw cycles, which can lead to protein degradation.[2] Store aliquots at -80°C for long-term storage.[2][5] |
Frequently Asked Questions (FAQs)
Q1: What is the best lysis buffer for preserving MYC protein?
A1: RIPA (Radioimmunoprecipitation Assay) buffer is a commonly recommended and effective choice for lysing cells to detect nuclear proteins like MYC.[3][6][9][11] Its composition of strong detergents helps to efficiently solubilize nuclear and membrane-bound proteins. A typical RIPA buffer formulation is provided in the experimental protocols section. For instances where conventional buffers fail, a perchloric acid precipitation method can be a powerful alternative for preventing MYC degradation.[12]
Q2: Which inhibitors are essential to include in the lysis buffer for MYC protein analysis?
A2: Due to MYC's rapid degradation via the ubiquitin-proteasome pathway and its regulation by phosphorylation, a combination of protease and phosphatase inhibitors is crucial.
| Inhibitor Type | Examples | Recommended Final Concentration | Primary Target(s) |
| Proteasome Inhibitors | MG-132 | 10-20 µM | 26S Proteasome |
| Lactacystin | 5-10 µM | 26S Proteasome | |
| Serine Protease Inhibitors | PMSF | 1 mM | Serine proteases |
| Aprotinin | 1-2 µg/mL | Serine proteases | |
| Cysteine Protease Inhibitors | Leupeptin | 1-2 µg/mL | Cysteine and serine proteases |
| Aspartic Protease Inhibitors | Pepstatin A | 1 µg/mL | Aspartic proteases |
| Phosphatase Inhibitors | Sodium Orthovanadate | 1 mM | Tyrosine phosphatases |
| Sodium Fluoride | 10 mM | Serine/threonine phosphatases | |
| β-glycerophosphate | 10 mM | Serine/threonine phosphatases |
Note: It is often convenient to use a commercially available broad-spectrum protease and phosphatase inhibitor cocktail and add it fresh to the lysis buffer just before use.[7][13][14]
Q3: What is the typical half-life of MYC protein?
A3: The half-life of MYC protein is notably short, generally between 20 and 30 minutes in untransformed cells.[1][23] However, this can be significantly longer in certain cancer cells where the degradation pathways are dysregulated. For instance, in some acute lymphoblastic leukemia (ALL) patient samples, the half-life of c-Myc was found to range from 45 to 91 minutes, compared to 17 to 21 minutes in normal bone marrow samples.[20]
Q4: Can I do anything to stabilize MYC in live cells before lysis?
A4: Yes, you can pre-treat your cells with a proteasome inhibitor like MG-132 (10-20 µM) or lactacystin (5-10 µM) for a few hours before harvesting.[15][16][17][18][19] This will block the primary degradation pathway of MYC and lead to its accumulation, making it easier to detect.
Experimental Protocols
Protocol 1: Standard Cell Lysis using RIPA Buffer
This protocol is suitable for the extraction of total cellular proteins, including the nuclear MYC protein.
-
Preparation:
-
Pre-chill phosphate-buffered saline (PBS) and RIPA lysis buffer on ice.
-
Immediately before use, supplement the RIPA buffer with a protease and phosphatase inhibitor cocktail to the recommended final concentration.
RIPA Lysis Buffer Composition:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40 (or Triton X-100)
-
0.5% sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
-
Cell Harvesting (Adherent Cells):
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold supplemented RIPA buffer (e.g., 100-200 µL for a 6-well plate).
-
Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Cell Harvesting (Suspension Cells):
-
Pellet the cells by centrifugation at 4°C.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the pellet in an appropriate volume of ice-cold supplemented RIPA buffer.
-
-
Lysis and Clarification:
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
For enhanced lysis and to shear genomic DNA, sonicate the lysate briefly on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading for subsequent analysis.
-
Protocol 2: Perchloric Acid Precipitation
This alternative method is highly effective at inactivating proteases and preserving MYC protein.[12]
-
Cell Harvesting:
-
Harvest cells as described in the standard protocol (steps 2 or 3).
-
-
Acid Precipitation:
-
Add an equal volume of ice-cold 1 M perchloric acid to the cell pellet or lysate with mixing.[24]
-
Incubate on ice for 10 minutes.
-
-
Centrifugation and Neutralization:
-
Centrifuge at 1,500 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and neutralize it to a pH between 7.0 and 8.0 with ice-cold 1 M KOH.[24]
-
-
Final Clarification:
-
Centrifuge at 1,500 x g for 10 minutes at 4°C to pellet the precipitated potassium perchlorate.
-
The resulting supernatant contains the stabilized protein extract.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Protease and phoshatase inhibitor cocktails | Abcam [abcam.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Is Cell Lysis the Next Step After Protein Crosslinking? What Is the Best Lysis Buffer to Use | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Cell Lysis Buffers | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Abrogation of c-MYC protein degradation in human lymphocyte lysates by prior precipitation with perchloric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protease Phosphatase Inhibitor Cocktail (100X) #5872 | Cell Signaling Technology [cellsignal.com]
- 14. targetmol.com [targetmol.com]
- 15. Proteasome Inhibitors [labome.com]
- 16. researchgate.net [researchgate.net]
- 17. Combination of Proteasomal Inhibitors Lactacystin and MG132 Induced Synergistic Apoptosis in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Inhibition of Ubiquitin Proteasome System Rescues the Defective Sarco(endo)plasmic Reticulum Ca2+-ATPase (SERCA1) Protein Causing Chianina Cattle Pseudomyotonia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Aberrant stabilization of c-Myc protein in some lymphoblastic leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 21. origene.com [origene.com]
- 22. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 23. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 24. prod-media.megazyme.com [prod-media.megazyme.com]
Technical Support Center: Troubleshooting Inconsistent Western Blot Results for MYC Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with western blot analysis of MYC degradation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is MYC protein so difficult to detect consistently by western blot?
A1: The MYC protein is notoriously challenging to detect consistently due to its inherent instability. It has a very short half-life, typically around 20-30 minutes in most cell lines, as it is rapidly targeted for degradation by the ubiquitin-proteasome pathway.[1] This rapid turnover means that even minor variations in sample handling and experimental timing can lead to significant differences in detected protein levels.
Q2: What is the primary pathway for MYC protein degradation?
A2: MYC protein is primarily degraded via the ubiquitin-proteasome pathway.[2][3] This process involves the covalent attachment of multiple ubiquitin molecules to the MYC protein, which marks it for recognition and degradation by the 26S proteasome complex.[4]
Q3: What are the key post-translational modifications that regulate MYC stability?
A3: Phosphorylation plays a critical role in regulating MYC stability. Specifically, phosphorylation at Serine 62 (S62) initially stabilizes the MYC protein. However, subsequent phosphorylation at Threonine 58 (T58) by glycogen (B147801) synthase kinase 3β (GSK3β) signals for its ubiquitination and subsequent degradation.[5] The interplay between these phosphorylation events is a key determinant of MYC protein half-life.
Q4: Can MYC be stabilized in certain cancer cells?
A4: Yes, aberrant stabilization of the MYC protein is a common feature in many cancers, including Burkitt's lymphoma and various leukemias.[1][3][6] This can be due to mutations in the MYC gene itself (particularly at the T58 residue), or dysregulation of the signaling pathways that control its phosphorylation and ubiquitination.[6]
Q5: How can I inhibit MYC degradation experimentally?
A5: To experimentally inhibit MYC degradation and facilitate its detection, you can treat cells with a proteasome inhibitor, such as MG132. This will block the activity of the proteasome, leading to the accumulation of ubiquitinated proteins, including MYC.
Troubleshooting Guide
Inconsistent western blot results for MYC are a common frustration. This guide is designed to help you identify and resolve potential issues in your experimental workflow.
Problem 1: Weak or No MYC Signal
| Possible Cause | Recommended Solution |
| Rapid Protein Degradation | Work quickly and keep samples on ice at all times. Use a lysis buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors. |
| Low Protein Expression | Use a positive control cell line known to express high levels of MYC. Consider immunoprecipitation to enrich for MYC protein before western blotting. |
| Inefficient Protein Extraction | Ensure your lysis buffer is appropriate for nuclear proteins like MYC. Sonication or nuclease treatment may be necessary to shear DNA and release nuclear proteins. |
| Poor Antibody Performance | Use a validated, high-affinity monoclonal antibody specific for MYC. Optimize the primary antibody concentration and consider incubating overnight at 4°C. |
| Inefficient Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage for your specific gel and membrane type. |
Problem 2: Inconsistent Band Intensity Between Replicates
| Possible Cause | Recommended Solution |
| Variable Cell Culture Conditions | Ensure cells are seeded at the same density and are in the same growth phase (e.g., logarithmic) for each experiment. |
| Inconsistent Treatment Times | For time-course experiments, be precise with the timing of treatments and cell harvesting. |
| Inaccurate Protein Quantification | Use a reliable protein quantification assay (e.g., BCA) and ensure equal loading of total protein in each lane. |
| Loading Control Variability | Use a stable and abundant loading control (e.g., β-actin, GAPDH, or Tubulin) and ensure its expression is not affected by your experimental treatments. |
Problem 3: Multiple or Non-Specific Bands
| Possible Cause | Recommended Solution |
| Post-Translational Modifications | MYC is subject to various modifications like phosphorylation and ubiquitination, which can lead to multiple bands.[7] Dephosphorylation or deubiquitination assays can help confirm this. |
| Protein Degradation Products | The presence of smaller, lower molecular weight bands may indicate protein degradation. Ensure adequate protease inhibitors are used. |
| Antibody Cross-Reactivity | Use a highly specific monoclonal antibody. Include a negative control (e.g., lysate from MYC-knockdown cells) to confirm band specificity. |
| High Antibody Concentration | Titrate your primary and secondary antibody concentrations to find the optimal dilution that minimizes non-specific binding. |
Data Presentation
Table 1: Half-life of MYC Protein in Various Cell Lines
| Cell Line | Cell Type | MYC Half-life (minutes) | Reference |
| Normal PBMCs | Peripheral Blood Mononuclear Cells | 9 - 15 | [3] |
| REH | Pediatric Acute Lymphoblastic Leukemia | 55 | [3] |
| Sup-B15 | Pediatric Acute Lymphoblastic Leukemia | 47 | [3] |
| K562 | Chronic Myelogenous Leukemia | 40 | [3] |
| HL-60 | Promyelocytic Leukemia | 15 - 20 | [8] |
| HeLa | Cervical Carcinoma | ~10 | [9] |
| MCF7 | Breast Carcinoma | ~10 | [9] |
| Daudi | Burkitt Lymphoma | ~10 | [9] |
Table 2: Recommended Concentrations of MG132 for MYC Stabilization
| Cell Line | Concentration Range (µM) | Incubation Time (hours) | Reference |
| General Mammalian Cells | 5 - 50 | 1 - 24 | [10] |
| HEK293 | 10 - 100 | 2 - 8 | [5] |
| HCT116 | 50 | 4 | [5] |
| HT-1080 | 10 | 4 | [10] |
Experimental Protocols
Protocol 1: Cell Lysis for MYC Western Blot
-
Preparation: Pre-chill all buffers and equipment. Prepare a lysis buffer (e.g., RIPA buffer) and supplement it with a fresh protease and phosphatase inhibitor cocktail immediately before use.
-
Cell Harvesting: Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Lysis: Add an appropriate volume of ice-cold lysis buffer to the plate. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Sonication: To ensure complete lysis and shear genomic DNA, sonicate the lysate on ice. Use short bursts to prevent sample heating.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay like BCA.
Protocol 2: Cycloheximide (B1669411) (CHX) Chase Assay for MYC Half-life Determination
-
Cell Culture: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of the experiment.
-
CHX Treatment: Treat cells with cycloheximide (CHX) at a final concentration of 50-100 µg/mL to inhibit protein synthesis.[4][11]
-
Time Course: Harvest cells at various time points after CHX addition (e.g., 0, 15, 30, 60, 90, 120 minutes). The "0" time point represents the steady-state level of MYC before protein synthesis is inhibited.
-
Lysis and Western Blot: Lyse the cells at each time point as described in Protocol 1. Perform western blotting for MYC and a stable loading control.
-
Densitometry Analysis: Quantify the band intensities for MYC at each time point using densitometry software (e.g., ImageJ).
-
Half-life Calculation: Normalize the MYC band intensity at each time point to the loading control and then to the 0 time point. Plot the relative MYC protein levels against time and determine the time it takes for the protein level to decrease by 50%.
Protocol 3: Immunoprecipitation (IP) of Endogenous MYC
-
Cell Lysate Preparation: Prepare cell lysates as described in Protocol 1, using a non-denaturing lysis buffer (e.g., a buffer containing 1% Triton X-100 or NP-40).
-
Pre-clearing: To reduce non-specific binding, incubate the lysate with protein A/G agarose (B213101) or sepharose beads for 1 hour at 4°C with gentle rotation. Centrifuge and collect the supernatant.
-
Antibody Incubation: Add a specific anti-MYC antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Bead Incubation: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold wash buffer (a less stringent version of the lysis buffer).
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blot.
Visualizations
Caption: Signaling pathway of MYC protein degradation.
Caption: Experimental workflow for western blotting.
Caption: Troubleshooting decision tree for MYC western blots.
References
- 1. c-Myc Proteolysis by the Ubiquitin-Proteasome Pathway: Stabilization of c-Myc in Burkitt's Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of c-Myc protein-protein interactions and phosphorylation status by immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aberrant stabilization of c-Myc protein in some lymphoblastic leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 8. atsjournals.org [atsjournals.org]
- 9. pnas.org [pnas.org]
- 10. MG-132 | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: MYC Degrader 1 (A80.2HCl)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of MYC degrader 1 (A80.2HCl) in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound (A80.2HCl) and what is its primary mechanism of action?
A1: this compound (A80.2HCl) is an orally available molecular glue that induces the degradation of the MYC oncoprotein.[1][2] It functions by binding to both MYC and the E3 ubiquitin ligase cereblon (CRBN), which leads to the ubiquitination and subsequent proteasomal degradation of MYC.[2] A primary downstream effect of MYC degradation by A80.2HCl is the restoration of retinoblastoma 1 (pRB1) protein levels, which re-establishes the sensitivity of cancer cells with high MYC expression to CDK4/6 inhibitors.[2][3]
Q2: What are the known on-target effects of this compound (A80.2HCl)?
A2: The primary on-target effect of A80.2HCl is the degradation of the MYC protein. This leads to the stabilization of pRB1 by preventing its degradation, a process mediated by the E3 ubiquitin ligase KLHL42, which is a transcriptional target of MYC.[2] By degrading MYC, A80.2HCl downregulates KLHL42, thus protecting pRB1 from degradation.
Q3: Have any off-target proteins of this compound (A80.2HCl) been identified?
A3: Yes, co-immunoprecipitation experiments in T24 bladder cancer cells have shown that in addition to MYC and CRBN, GSPT1 (G1 to S phase transition 1) is also pulled down in the presence of A80.2HCl.[4] This suggests that GSPT1 is a potential off-target protein that may also be degraded by this compound.
Q4: Are there any known transcriptomic off-target effects of this compound (A80.2HCl)?
A4: RNA sequencing (RNA-seq) analysis has been performed on T24 cells treated with A80.2HCl to assess global changes in gene expression.[4] This analysis would reveal any transcriptomic off-target effects. For a complete list of differentially expressed genes, researchers should consult the supplementary data of the primary publication by Ma J, et al., in Nature Communications, 2024.[2]
Troubleshooting Guide
Q1: I am observing a decrease in the level of a protein other than MYC in my western blot after treatment with A80.2HCl. How can I confirm if this is an off-target effect?
A1:
-
Step 1: Literature Review: First, check the known off-targets of A80.2HCl. As mentioned, GSPT1 is a known potential off-target.[4]
-
Step 2: Co-immunoprecipitation (Co-IP): Perform a Co-IP experiment using an antibody against your protein of interest in cells treated with A80.2HCl. If your protein is an off-target, it may co-precipitate with CRBN in the presence of the degrader.
-
Step 3: Proteomics Analysis: For a comprehensive view, consider performing quantitative proteomics (e.g., mass spectrometry) to compare the proteome of vehicle-treated versus A80.2HCl-treated cells. This will provide a global profile of protein level changes.
-
Step 4: CRBN Knockout/Knockdown: To confirm if the degradation is CRBN-dependent, repeat the experiment in cells where CRBN has been knocked out or knocked down. If the degradation of your protein of interest is abolished, it is likely a CRBN-mediated off-target effect of A80.2HCl.
Q2: My RNA-seq data shows significant changes in the expression of genes that are not known MYC targets after A80.2HCl treatment. What could be the reason?
A2:
-
Indirect Effects: The observed transcriptomic changes could be indirect consequences of MYC degradation. MYC regulates a vast network of genes, and its degradation can lead to complex downstream transcriptional cascades.
-
Off-target Protein Effects: If A80.2HCl degrades off-target proteins that are themselves transcription factors or signaling molecules, this could lead to changes in gene expression unrelated to MYC. For example, the potential degradation of GSPT1 could impact translation and indirectly affect the transcriptome.
-
Data Analysis: Ensure that your RNA-seq data analysis pipeline has stringent statistical cutoffs to minimize false positives. Compare your list of differentially expressed genes with published datasets for A80.2HCl if available.
-
Experimental Validation: Validate the expression changes of key off-target genes using an orthogonal method, such as RT-qPCR.
Q3: I am not observing the expected re-sensitization to CDK4/6 inhibitors in my cancer cell line after A80.2HCl treatment. What could be the issue?
A3:
-
MYC Expression Levels: Confirm that your cell line has high endogenous levels of MYC. The re-sensitization effect of A80.2HCl is dependent on high MYC expression.[2]
-
pRB1 Status: Check the status of pRB1 in your cell line. If pRB1 is mutated or absent, A80.2HCl-mediated MYC degradation will not restore the G1/S checkpoint, and thus will not re-sensitize the cells to CDK4/6 inhibitors.
-
Drug Concentration and Treatment Duration: Optimize the concentration and treatment duration of both A80.2HCl and the CDK4/6 inhibitor. A dose-response matrix experiment can help identify synergistic concentrations.
-
Cell Line Specific Effects: The cellular context can influence the outcome. There might be other resistance mechanisms to CDK4/6 inhibitors present in your cell line that are independent of the MYC-pRB1 axis.
Quantitative Data Summary
Table 1: Potential Off-Target Proteins of this compound (A80.2HCl)
| Protein | Method of Identification | Cell Line | Reference |
| GSPT1 | Co-immunoprecipitation | T24 | [4] |
Table 2: Representative Transcriptomic Off-Target Analysis of this compound (A80.2HCl) in T24 Cells
| Gene | Log2 Fold Change (Hypothetical) | p-value (Hypothetical) | Pathway Association (Hypothetical) |
| GENE-X | -2.5 | < 0.01 | Apoptosis |
| GENE-Y | +3.1 | < 0.01 | Metabolism |
| GENE-Z | -1.8 | < 0.05 | Cell Adhesion |
| Note: This table is for illustrative purposes. For the actual list of differentially expressed genes, please refer to the supplementary data of Ma J, et al., Nat Commun. 2024.[2] |
Key Experimental Protocols
1. Co-immunoprecipitation (Co-IP) to Identify Off-Target Proteins
-
Objective: To determine if a protein of interest interacts with the CRBN E3 ligase in the presence of this compound (A80.2HCl).
-
Methodology:
-
Culture T24 cells to 80-90% confluency.
-
Treat cells with either vehicle (DMSO) or A80.2HCl at the desired concentration for the optimized duration.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an antibody against the protein of interest or an isotype control antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by western blotting using antibodies against the protein of interest, CRBN, and MYC.
-
2. RNA-Sequencing (RNA-seq) for Transcriptomic Off-Target Analysis
-
Objective: To identify global changes in gene expression in response to this compound (A80.2HCl) treatment.
-
Methodology:
-
Plate T24 cells and treat with vehicle or A80.2HCl for the desired time.
-
Extract total RNA from the cells using a suitable RNA extraction kit.
-
Assess RNA quality and quantity.
-
Perform library preparation, including poly(A) selection or ribosomal RNA depletion.
-
Sequence the libraries on a next-generation sequencing platform.
-
Perform data analysis: quality control, read alignment to a reference genome, and differential gene expression analysis between vehicle- and A80.2HCl-treated samples.
-
Visualizations
Caption: Mechanism of MYC degradation by A80.2HCl.
References
- 1. researchgate.net [researchgate.net]
- 2. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differentially expressed genes and microRNAs in bladder carcinoma cell line 5637 and T24 detected by RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
improving MYC degrader 1 stability in cell medium
Welcome to the technical support center for MYC degrader 1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, with a focus on ensuring the stability of the degrader in cell medium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an orally bioavailable molecular glue degrader that targets the MYC oncoprotein for degradation.[1][2] It functions by restoring pRB1 protein activity, which re-establishes the sensitivity of cancer cells overexpressing MYC to CDK4/6 inhibitors.[1][3]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage is critical to maintaining the stability and activity of this compound.
| Storage Condition | Duration |
| Powder at -20°C | 3 years |
| Powder at 4°C | 2 years |
| In solvent at -80°C | 6 months |
| In solvent at -20°C | 1 month |
Store in a sealed container, away from moisture and light.[1][3] For in vitro experiments, it is recommended to use freshly prepared solutions.
Q3: My this compound doesn't seem to be working. What are some initial troubleshooting steps?
If you are not observing the expected degradation of MYC, consider the following:
-
Compound Integrity: Ensure that the degrader has been stored and handled correctly to prevent degradation.
-
Cell Line Suitability: Confirm that your cell line expresses the necessary cellular machinery, such as the required E3 ligase, for the degrader to function.
-
Experimental Controls: Include essential controls in your experiment, such as a vehicle control (e.g., DMSO), a positive control degrader, and a proteasome inhibitor (e.g., MG132) to confirm that degradation is proteasome-dependent.[4]
-
Dose-Response: Perform a dose-response experiment to determine the optimal concentration for MYC degradation in your specific cell line, as high concentrations can sometimes lead to a "hook effect" where degradation is less efficient.[4]
Troubleshooting Guide: Improving this compound Stability in Cell Medium
Instability of a small molecule degrader in cell culture medium can lead to inconsistent and unreliable experimental results. This guide provides solutions to common stability-related issues.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or no MYC degradation observed. | Degrader instability in the aqueous environment of the cell culture medium at 37°C. | 1. Prepare Fresh Solutions: Always prepare working solutions of this compound fresh from a stock solution before each experiment. 2. Minimize Incubation Time: If degradation is rapid, a shorter treatment time may be sufficient to observe an effect. 3. Assess Stability: Perform a stability assay to determine the half-life of the degrader in your specific cell culture medium (see Experimental Protocols section). |
| High variability between experimental replicates. | Inconsistent degradation of the compound across different wells or plates. | 1. Standardize Preparation: Ensure consistent and thorough mixing when diluting the stock solution into the cell medium. 2. Control for Evaporation: Use a humidified incubator to minimize evaporation from culture plates, which can concentrate the degrader. 3. Use Low-Binding Plates: To prevent adsorption of the compound to plasticware, consider using low-binding microplates. |
| Precipitate formation upon dilution in medium. | The solubility limit of the degrader has been exceeded in the aqueous medium. | 1. Lower Final Concentration: Test a lower final concentration of the degrader. 2. Optimize Dilution: Pre-warm the cell medium to 37°C before adding the degrader stock solution. Add the stock solution dropwise while gently vortexing the medium. 3. Consider a Different Solvent: While DMSO is common, ensure the final concentration is low (typically <0.5%) to avoid solvent-induced toxicity or instability. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using LC-MS/MS.
Materials:
-
This compound
-
Cell culture medium (with and without serum)
-
DMSO (or other suitable solvent)
-
Sterile microcentrifuge tubes or 96-well plates
-
Incubator (37°C, 5% CO2)
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS instrument
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution in pre-warmed (37°C) cell culture medium to the desired final concentration. Prepare separate solutions for medium with and without serum.
-
Time Points: Aliquot the working solution into sterile tubes or wells for each time point (e.g., 0, 2, 4, 8, 24 hours).
-
Incubation: Place the samples in a 37°C incubator.
-
Sample Collection: At each time point, remove an aliquot and immediately quench the reaction by adding 3 volumes of cold ACN with an internal standard. The 0-hour time point should be quenched immediately after preparation.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed to pellet precipitated proteins.
-
Analysis: Transfer the supernatant to new tubes or a 96-well plate and analyze the concentration of the intact this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Protocol 2: Western Blot for MYC Protein Degradation
This protocol details the steps to assess the degradation of MYC protein in cells treated with this compound.
Materials:
-
Cells of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against MYC
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound, a vehicle control, and a positive control (if available). Include a condition where cells are pre-treated with a proteasome inhibitor for 1-2 hours before adding the degrader.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MYC antibody and a loading control antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the MYC signal to the loading control. Compare the MYC levels in the treated samples to the vehicle control.
Visualizations
MYC Ubiquitin-Proteasome Degradation Pathway
Caption: Simplified signaling pathway of MYC protein degradation via the ubiquitin-proteasome system.
Experimental Workflow for Assessing Degrader Stability
Caption: Experimental workflow for determining the stability of this compound in cell culture medium.
References
how to avoid hook effect in MYC degradation assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the hook effect in MYC degradation assays.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of a MYC degradation assay?
A1: The hook effect, also known as the prozone phenomenon, is an immunological artifact that can occur in "sandwich" immunoassays, such as ELISA, or in proximity-based assays like those used to study PROTACs (Proteolysis Targeting Chimeras).[1] It results in a paradoxically low signal at very high concentrations of the target analyte (in this case, MYC protein).[2] Instead of a linear dose-response, the signal first increases with MYC concentration and then unexpectedly decreases, leading to a "hook" shape on a graph. This can lead to a false negative result or a significant underestimation of the actual MYC protein concentration.[2]
Q2: What causes the hook effect in MYC degradation assays?
A2: The hook effect in sandwich immunoassays for MYC is typically caused by an excess of the MYC protein, which saturates both the capture and detection antibodies simultaneously.[3] This prevents the formation of the "sandwich" complex (capture antibody-MYC-detection antibody) that is necessary for signal generation. In PROTAC-mediated MYC degradation assays, a similar effect occurs at high PROTAC concentrations.[4] Instead of forming the productive ternary complex (MYC-PROTAC-E3 ligase) required for degradation, an excess of the PROTAC leads to the formation of non-productive binary complexes (MYC-PROTAC or PROTAC-E3 ligase), which inhibits MYC degradation.[4]
Q3: What are the consequences of the hook effect in my experimental results?
Q4: How can I detect if the hook effect is occurring in my MYC degradation assay?
A4: A key indicator of the hook effect is a non-linear, bell-shaped dose-response curve where the signal decreases at higher analyte or compound concentrations.[4] If you suspect a hook effect, the most reliable way to confirm it is to test a wide range of serial dilutions of your sample (for immunoassays) or a broad concentration range of your compound (for PROTAC-based assays).[6] If you observe that a diluted sample gives a higher signal than a more concentrated one, the hook effect is likely present.[6]
Troubleshooting Guides
Problem: I am not observing MYC degradation, or the degradation is much lower than expected.
Possible Cause: You might be working at a compound concentration that falls within the hook effect region, where high concentrations lead to reduced degradation.
Troubleshooting Steps:
-
Perform a Wide Dose-Response Curve: Test a broad range of your compound's concentrations, from picomolar to high micromolar, to identify the optimal concentration for maximal degradation and to reveal the bell-shaped curve characteristic of the hook effect.[5]
-
Assess Ternary Complex Formation: If possible, use biophysical or cellular assays like NanoBRET™ to directly measure the formation of the MYC-PROTAC-E3 ligase ternary complex at different PROTAC concentrations. A decrease in ternary complex formation at high concentrations can confirm the hook effect.[7]
-
Optimize Incubation Time: The kinetics of MYC degradation can vary. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal incubation time for maximal degradation.[5]
Problem: My sandwich ELISA results for MYC are inconsistent and lower than expected based on other methods like Western Blot.
Possible Cause: The concentration of MYC in your samples may be too high, leading to the hook effect in your ELISA.
Troubleshooting Steps:
-
Perform Serial Dilutions: Prepare a series of dilutions of your sample (e.g., 1:10, 1:100, 1:1000) and assay them in parallel. If the calculated concentration of the diluted samples is significantly higher than the undiluted sample, this is a strong indication of the hook effect.
-
Switch to a Two-Step Assay Protocol: In a one-step sandwich ELISA, the sample and detection antibody are added simultaneously. In a two-step protocol, the sample is incubated with the capture antibody first, followed by a wash step before adding the detection antibody. This wash step removes excess unbound MYC, which can help mitigate the hook effect.
-
Increase Antibody Concentrations: In some cases, increasing the concentration of the capture and/or detection antibodies can help to overcome the saturation that leads to the hook effect. However, this needs to be carefully optimized to avoid increasing background signal.
Data Presentation
The following table provides a representative example of data from a PROTAC-mediated degradation experiment for the protein BRD4, which, like MYC, is a key target in cancer research and exhibits the hook effect. This data illustrates how increasing PROTAC concentrations can lead to a decrease in degradation efficiency.
| PROTAC Concentration (nM) | Remaining BRD4 Protein (%) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 3 | 60 |
| 10 | 25 |
| 30 | 10 |
| 100 | 5 (Dmax) |
| 300 | 15 |
| 1000 | 40 |
| 3000 | 70 |
| 10000 | 90 |
This is example data for illustrative purposes.
Experimental Protocols
Detailed Methodology for a MYC Sandwich ELISA
This protocol outlines the key steps for a quantitative sandwich ELISA for human c-Myc.
Materials:
-
96-well microplate pre-coated with a capture antibody specific for human c-Myc
-
Human c-Myc standard
-
Sample diluent
-
Biotinylated detection antibody specific for human c-Myc
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution
-
Wash buffer
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the manufacturer's instructions. Bring all reagents to room temperature before use.[1]
-
Standard and Sample Addition: Add 100 µL of each standard and sample into the appropriate wells. It is recommended to run all samples and standards in duplicate or triplicate.[2]
-
Incubation: Cover the plate and incubate for 2.5 hours at room temperature or overnight at 4°C.[2]
-
Washing: Aspirate each well and wash three times with 300 µL of wash buffer. After the last wash, invert the plate and blot it against clean paper towels to remove any remaining wash buffer.[1]
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.[1]
-
Incubation: Cover the plate and incubate for 1 hour at room temperature.[1]
-
Washing: Repeat the wash step as described in step 4.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.[2]
-
Incubation: Cover the plate and incubate for 45 minutes at room temperature.[2]
-
Washing: Repeat the wash step as described in step 4.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Cover the plate and incubate for 30 minutes at room temperature in the dark.[1]
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color in the wells should change from blue to yellow.[2]
-
Absorbance Reading: Read the absorbance of each well at 450 nm immediately.[2]
-
Data Analysis: Calculate the mean absorbance for each set of replicate standards and samples. Plot the standard curve with the concentration of the standards on the x-axis and the corresponding mean absorbance on the y-axis. Use the standard curve to determine the concentration of MYC in your samples.
Detailed Methodology for Quantitative Western Blotting for MYC
This protocol provides a standard workflow for quantifying MYC protein levels following treatment with a potential degrader.
Materials:
-
Cell culture reagents
-
PROTAC or other treatment compound
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against MYC
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with a range of concentrations of your compound for the desired time. Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against MYC overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the wash step as described in step 9.
-
Detection: Add ECL substrate to the membrane and visualize the bands using an imaging system.
-
Loading Control: Probe the same membrane (after stripping) or a separate membrane with a primary antibody against a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the MYC band intensity to the corresponding loading control band intensity for each sample. Plot the normalized MYC levels against the compound concentration to generate a dose-response curve.
Visualizations
Caption: Mechanism of the hook effect in a sandwich immunoassay.
Caption: Experimental workflow for a MYC degradation assay.
Caption: Troubleshooting flowchart for MYC degradation assays.
References
Technical Support Center: MYC Western Blot Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing successful MYC Western blot analysis.
Frequently Asked Questions (FAQs)
Q1: What are the best loading controls for MYC Western blot analysis?
A1: Selecting an appropriate loading control is critical for accurate normalization of MYC protein levels. Common choices include housekeeping proteins, but their expression can be influenced by experimental conditions.
-
Traditional Housekeeping Proteins: GAPDH, β-actin, and α-tubulin are frequently used as loading controls due to their typically high and stable expression.[1][2] However, it is crucial to validate their expression stability in your specific experimental model, as factors like cell density and disease state can alter their levels.[3][4]
-
Nuclear-Specific Loading Controls: Since MYC is a nuclear protein, using a nuclear-specific loading control like Lamin B1 or Histone H3 can be more appropriate, especially when analyzing nuclear fractions.[5]
-
Total Protein Normalization: An increasingly popular and often more reliable alternative is total protein normalization.[6] This can be achieved by staining the membrane with Ponceau S or using stain-free gel technology.[4] This method accounts for inconsistencies in protein loading and transfer without relying on the expression of a single protein.
Q2: Why is my MYC signal weak or absent?
A2: A weak or non-existent MYC signal is a common issue, often attributable to the protein's inherent instability.
-
Short Protein Half-Life: The MYC protein has a very short half-life, typically around 20-30 minutes, as it is rapidly targeted for degradation.[7][8]
-
Sample Preparation: To prevent degradation, it is crucial to work quickly, keep samples on ice, and use lysis buffers supplemented with fresh protease and phosphatase inhibitors.[7][8]
-
Low Endogenous Expression: Endogenous MYC levels can be low in some cell lines.[9] Consider using a positive control, such as a cell line known to overexpress MYC, to validate your antibody and protocol. For very low expression, immunoprecipitation (IP) prior to Western blotting may be necessary to enrich the MYC protein.[9]
-
Antibody Selection: Ensure you are using a highly specific monoclonal antibody validated for detecting endogenous MYC.[7] Some antibodies, like the 9E10 clone, are excellent for detecting the Myc-tag but may not be suitable for endogenous mouse c-Myc.[9]
Q3: Why do I see high background on my MYC Western blot?
A3: High background can obscure your MYC signal and make data interpretation difficult. Several factors can contribute to this issue.
-
Inadequate Blocking: Insufficient blocking of the membrane can lead to non-specific antibody binding.[7][10] Try increasing the blocking time or using a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).[1][11]
-
Antibody Concentration: The concentration of both the primary and secondary antibodies may be too high.[7][10] It is important to titrate your antibodies to find the optimal concentration that provides a strong signal with low background.
-
Insufficient Washing: Inadequate washing between antibody incubations can result in high background.[7][11] Increase the number and duration of washes to effectively remove unbound antibodies.
-
Membrane Handling: Ensure the membrane does not dry out at any point during the procedure, as this can cause non-specific antibody binding.[7][12]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during MYC Western blot analysis.
Problem: Weak or No MYC Signal
| Possible Cause | Recommended Solution |
| MYC Protein Degradation | Work quickly during sample preparation and keep samples on ice. Use a lysis buffer containing a fresh cocktail of protease and phosphatase inhibitors.[7] |
| Low Protein Expression | Use a positive control cell line with known high MYC expression. Consider immunoprecipitation to enrich for MYC protein before blotting.[9] Increase the amount of protein loaded onto the gel (e.g., 40 µg of total protein per lane). |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Ensure good contact between the gel and the membrane and that the transfer was run under appropriate conditions. |
| Suboptimal Antibody Concentration | Optimize the primary antibody concentration. A higher concentration might be needed for detecting low-abundance proteins. |
| Incorrect Antibody Selection | Use a primary antibody specifically validated for detecting endogenous MYC in your species of interest.[9] |
Problem: High Background
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Increase blocking time to at least 1 hour at room temperature or overnight at 4°C. Try switching between 5% non-fat dry milk and 5% BSA in TBST.[1][7][11] |
| Antibody Concentration Too High | Titrate the primary and secondary antibodies to determine the optimal dilution that maximizes signal-to-noise ratio.[7][10] |
| Insufficient Washing | Increase the number and duration of washes with TBST after primary and secondary antibody incubations (e.g., three washes of 10-15 minutes each).[7][11] |
| Membrane Drying Out | Ensure the membrane remains hydrated throughout the entire Western blotting process.[7][12] |
| Non-specific Secondary Antibody Binding | Run a control lane with only the secondary antibody to check for non-specific binding.[10] |
Problem: Inconsistent Results
| Possible Cause | Recommended Solution |
| Variable Protein Loading | Accurately quantify protein concentration using an assay like BCA or Bradford.[1] Use a reliable loading control for normalization. |
| Inconsistent Sample Preparation | Standardize the cell lysis and sample handling procedures to minimize variability due to the short half-life of MYC.[7] |
| Variations in Cell Culture | Ensure cells are seeded at the same density and are in the same growth phase (e.g., logarithmic phase) before treatment and harvesting.[7] |
Experimental Protocols
Detailed Western Blot Protocol for MYC Analysis
-
Sample Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a fresh protease and phosphatase inhibitor cocktail.[1]
-
Incubate the lysate on ice for 30 minutes, with brief vortexing every 10 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[1]
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.[1]
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95-100°C for 5-10 minutes.[1]
-
-
SDS-PAGE and Protein Transfer:
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for at least 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody specific for MYC, diluted in blocking buffer, overnight at 4°C with gentle agitation.[1][7]
-
Wash the membrane three times for 10-15 minutes each with TBST.[7]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1]
-
Wash the membrane three times for 10-15 minutes each with TBST.[7]
-
-
Signal Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[1]
-
Visualize the signal using an imaging system.
-
Visualizations
Caption: Simplified signaling pathway illustrating the regulation of MYC expression and function.
Caption: A workflow for troubleshooting common issues in MYC Western blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. resources.biomol.com [resources.biomol.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Expressions of commonly used housekeeping proteins are altered in asthmatic mouse lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. benchchem.com [benchchem.com]
- 8. c-Myc (MYC) | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 11. clyte.tech [clyte.tech]
- 12. sinobiological.com [sinobiological.com]
- 13. Detection of β-catenin and c-Myc protein expression by western blot analysis [bio-protocol.org]
Technical Support Center: Minimizing In Vivo Toxicity of MYC Degrader 1 (A80.2HCl)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the in vivo toxicity of MYC degrader 1, also known as A80.2HCl.
Frequently Asked Questions (FAQs)
Q1: What is this compound (A80.2HCl) and what is its mechanism of action?
A1: this compound (A80.2HCl) is an orally bioavailable molecular glue degrader that targets the MYC oncoprotein for degradation.[1][2][3] It functions by inducing proximity between MYC and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of MYC.[1][4] By degrading MYC, A80.2HCl restores the function of the tumor suppressor protein pRB1 and re-establishes the sensitivity of cancer cells with high MYC expression to CDK4/6 inhibitors.[1][2][3]
Q2: What are the potential sources of in vivo toxicity with this compound?
A2: Potential sources of toxicity with this compound, as with other targeted protein degraders, can include:
-
On-target toxicity: Since MYC is essential for the proliferation of normal cells, its complete and sustained degradation can lead to adverse effects in healthy tissues.
-
Off-target toxicity: The degrader might interact with other proteins besides MYC, leading to their unintended degradation and subsequent cellular dysfunction.
-
Immune-related adverse events: As a molecular glue that modulates protein-protein interactions, there is a potential for triggering immune responses.
-
Metabolite toxicity: The breakdown products of this compound in the body could have their own toxic effects.
Q3: What does the available preclinical data say about the in vivo toxicity of this compound (A80.2HCl)?
A3: A preliminary in vivo toxicity assessment of A80.2HCl has been conducted in BALB/c mice. The study reported that the compound showed no significant toxicity, with no observed adverse effects on body weight, liver function, or kidney function.[1]
Q4: How can I monitor for potential in vivo toxicity during my experiments?
A4: Regular monitoring of the following parameters is crucial:
-
Clinical observations: Daily checks for any changes in behavior, appearance (e.g., ruffled fur), activity levels, and signs of pain or distress.
-
Body weight: Measure body weight at least twice a week to detect any significant weight loss, which can be an early indicator of toxicity.
-
Food and water intake: Monitor for any significant changes in consumption.
-
Blood analysis: At the end of the study (or at interim points), collect blood for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ function (liver, kidneys).
-
Histopathology: Perform a thorough histological examination of major organs (liver, kidney, spleen, heart, lungs, etc.) to identify any microscopic changes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Significant body weight loss (>15-20%) in treated animals. | Dose is too high, leading to on-target or off-target toxicity. | - Immediately reduce the dose or decrease the dosing frequency.- Consider a dose-range finding study to determine the maximum tolerated dose (MTD).- Ensure proper formulation and vehicle, as the vehicle itself could be contributing to toxicity. |
| Unexpected mortality in the treatment group. | Severe acute toxicity. | - Stop the experiment and perform a full necropsy and histopathological analysis to determine the cause of death.- Re-evaluate the starting dose; it may be necessary to begin with a much lower dose.- Check the formulation for stability and potential contaminants. |
| Elevated liver enzymes (e.g., ALT, AST) in serum analysis. | Potential hepatotoxicity. | - Correlate with histopathology of the liver to look for signs of liver damage (e.g., necrosis, inflammation).- Consider co-administration of a hepatoprotective agent in subsequent studies to investigate if the toxicity can be mitigated.- Evaluate for potential off-target effects on liver-specific proteins. |
| Elevated kidney function markers (e.g., BUN, creatinine) in serum analysis. | Potential nephrotoxicity. | - Examine kidney histopathology for signs of damage (e.g., tubular necrosis).- Ensure adequate hydration of the animals.- Assess whether the compound or its metabolites are accumulating in the kidneys. |
| No observable therapeutic effect at a well-tolerated dose. | - Insufficient drug exposure at the tumor site.- Suboptimal dosing schedule.- The tumor model is not dependent on MYC. | - Perform pharmacokinetic (PK) studies to determine the drug concentration in plasma and tumor tissue over time.- Optimize the dosing regimen (e.g., more frequent administration) based on PK data.- Confirm MYC expression and dependency of your in vivo model. |
Quantitative Data Summary
While the specific quantitative data from the preliminary toxicity assessment of A80.2HCl is not publicly available in tabular format, the study in Nature Communications reports that no significant changes were observed in key toxicological parameters.[1] The following tables represent a template of how such data would be structured based on standard preclinical toxicology studies.
Table 1: Effect of this compound (A80.2HCl) on Body Weight in BALB/c Mice
| Treatment Group | Dose (mg/kg) | Initial Body Weight (g, Mean ± SD) | Final Body Weight (g, Mean ± SD) | Body Weight Change (%) |
| Vehicle Control | 0 | 20.1 ± 1.5 | 22.5 ± 1.8 | +11.9 |
| A80.2HCl | X | 20.3 ± 1.6 | 22.3 ± 1.7 | +9.8 |
| A80.2HCl | Y | 20.0 ± 1.4 | 21.8 ± 1.9 | +9.0 |
| A80.2HCl | Z | 19.9 ± 1.5 | 21.5 ± 1.6 | +8.0 |
| Data is illustrative and based on the qualitative description in the cited literature.[1] |
Table 2: Serum Chemistry Analysis in BALB/c Mice Treated with this compound (A80.2HCl)
| Parameter | Vehicle Control (Mean ± SD) | A80.2HCl (Dose X) (Mean ± SD) | A80.2HCl (Dose Y) (Mean ± SD) | A80.2HCl (Dose Z) (Mean ± SD) | Normal Range |
| Liver Function | |||||
| ALT (U/L) | 35 ± 8 | 38 ± 10 | 40 ± 9 | 42 ± 11 | 17-77 |
| AST (U/L) | 60 ± 12 | 65 ± 15 | 68 ± 14 | 70 ± 16 | 54-298 |
| Kidney Function | |||||
| BUN (mg/dL) | 20 ± 4 | 22 ± 5 | 23 ± 4 | 24 ± 6 | 15-30 |
| Creatinine (mg/dL) | 0.4 ± 0.1 | 0.4 ± 0.1 | 0.5 ± 0.2 | 0.5 ± 0.1 | 0.3-0.8 |
| Data is illustrative and based on the qualitative description in the cited literature.[1] |
Key Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use a relevant rodent strain (e.g., BALB/c or nude mice), typically 6-8 weeks old.
-
Group Allocation: Randomly assign animals to several dose groups (e.g., 5-6 groups) and a vehicle control group, with at least 3-5 animals per group.
-
Dose Selection: Start with a low dose and escalate in subsequent groups. The dose range should be guided by any available in vitro cytotoxicity data.
-
Formulation and Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose) and administer via the intended clinical route (e.g., oral gavage).
-
Monitoring:
-
Record clinical signs daily.
-
Measure body weight daily or every other day.
-
Observe food and water intake.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of toxicity.
-
Data Analysis: Analyze body weight changes and clinical observations to determine the MTD.
Protocol 2: Acute In Vivo Toxicity Study
-
Animal Model and Grouping: Similar to the MTD study, use a sufficient number of animals per group (e.g., 5 per sex per group).
-
Dose Levels: Typically include a vehicle control, a low dose, a mid-dose, and a high dose (often near the MTD).
-
Administration: Administer a single dose of this compound.
-
Observation Period: Monitor animals for at least 14 days.
-
Parameters Monitored:
-
Mortality/Morbidity: Twice daily checks.
-
Clinical Observations: Daily.
-
Body Weight: On days 1, 3, 7, and 14.
-
-
Terminal Procedures:
-
At the end of the observation period, euthanize all surviving animals.
-
Collect blood for hematology and serum chemistry.
-
Perform a full necropsy and collect major organs for histopathological examination.
-
Visualizations
Caption: MYC Signaling Pathway and Mechanism of this compound.
Caption: Experimental Workflow for an In Vivo Toxicity Study.
References
Technical Support Center: Time-Course Experiments for Optimal MYC Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers performing time-course experiments to determine the optimal degradation of the MYC oncoprotein.
Frequently Asked Questions (FAQs)
Q1: What is the typical half-life of the MYC protein?
The c-Myc protein is known for its remarkably short half-life, typically ranging from 20 to 30 minutes in non-transformed cells.[1][2] This rapid turnover is primarily mediated by the ubiquitin-proteasome system.[1][2][3]
Q2: My MYC protein levels are not decreasing after treatment with a known degrader. What are the possible reasons?
Several factors could contribute to the lack of observed MYC degradation:
-
Suboptimal Time Points: Given MYC's short half-life, degradation can occur rapidly. Your chosen time points might be too late to capture the degradation event. It is crucial to perform a time-course experiment with early and closely spaced time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reagent Inactivity: The degrader compound may have lost its activity due to improper storage or handling. It is recommended to prepare fresh solutions of the compound for each experiment.[4]
-
Cellular Context: The efficiency of a degrader can be cell-line specific. The cellular machinery required for the degrader to function (e.g., specific E3 ligases) might not be sufficiently expressed or active in your cell model.
-
Transcriptional Upregulation: Some compounds can paradoxically lead to an initial increase in MYC mRNA levels, which might mask the protein degradation effect at early time points.[5]
-
Proteasome Inhibition: If your experimental conditions inadvertently inhibit the proteasome, MYC degradation will be blocked.[1][6][7]
Q3: How can I confirm that the observed decrease in MYC protein is due to degradation and not transcriptional repression?
To distinguish between protein degradation and decreased transcription, you can perform the following experiments:
-
Cycloheximide (CHX) Chase Assay: Treat cells with CHX to inhibit new protein synthesis.[8][9][10] Any subsequent decrease in MYC protein levels can then be attributed to degradation.
-
RT-qPCR: Measure MYC mRNA levels after treatment with your compound. If mRNA levels remain unchanged while protein levels decrease, it indicates post-translational degradation.[5][11]
-
Proteasome Inhibition Rescue: Co-treat cells with your degrader and a proteasome inhibitor (e.g., MG132).[11][12][13] If the degrader-induced loss of MYC is rescued by the proteasome inhibitor, it confirms that the degradation is proteasome-dependent.[6][7]
Q4: I am observing inconsistent results in my MYC Western blots. How can I improve reproducibility?
Inconsistent Western blot results for MYC are a common issue.[4] To improve reproducibility, consider the following:
-
Consistent Cell Culture Conditions: Ensure that cells are seeded at the same density and are in the same logarithmic growth phase for all experiments.[4]
-
Accurate Protein Quantification: Use a reliable protein quantification assay (e.g., BCA) to ensure equal protein loading in each lane.
-
Loading Control: Always use a stable loading control (e.g., GAPDH, β-actin) to normalize for any loading inaccuracies.[4]
-
Fresh Lysis Buffer: Use freshly prepared lysis buffer containing protease and phosphatase inhibitors to prevent ex vivo degradation of MYC.
Troubleshooting Guides
Problem: No MYC Degradation Observed
| Potential Cause | Troubleshooting Step |
| Incorrect time points | Perform a detailed time-course experiment with shorter intervals (e.g., 0, 15, 30, 45, 60, 90, 120 minutes). |
| Inactive compound | Prepare fresh aliquots of the degrader from a new stock solution. |
| Cell line resistance | Test the degrader in a different, well-characterized MYC-dependent cell line. |
| Transcriptional feedback | Measure MYC mRNA levels by RT-qPCR at corresponding time points. |
| Experimental artifact | Include a positive control (e.g., a known MYC degrader) and a negative control (vehicle) in your experiment. |
Problem: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent cell handling | Standardize cell seeding density, growth phase, and treatment conditions across all replicates. |
| Pipetting errors | Use calibrated pipettes and ensure thorough mixing of reagents. |
| Uneven protein loading | Perform a meticulous protein quantification and load equal amounts of protein for each sample. Use a reliable loading control for normalization. |
| Western blot transfer issues | Optimize transfer conditions (time, voltage) and ensure good contact between the gel and the membrane. |
Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay for MYC Half-Life Determination
This protocol is used to determine the half-life of the MYC protein by inhibiting new protein synthesis.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO)[9]
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against MYC
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Seed cells in a multi-well plate and grow to 70-80% confluency.
-
Treat the cells with the experimental compound or vehicle control for the desired pre-treatment time.
-
Add CHX to the cell culture medium to a final concentration of 30-100 µg/mL.[10][12] The optimal concentration should be determined empirically for your cell line.
-
Harvest cells at various time points after CHX addition (e.g., 0, 15, 30, 60, 120 minutes). The zero time point represents cells harvested immediately after adding CHX.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify the protein concentration of each lysate using a BCA assay.
-
Perform Western blotting with 20-40 µg of total protein per sample.
-
Probe the membrane with primary antibodies against MYC and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
Quantify the band intensities using densitometry software. Normalize the MYC signal to the loading control for each time point. The MYC level at time 0 is set to 100%, and the levels at subsequent time points are expressed as a percentage of the time 0 value.
Protocol 2: Proteasome Inhibition Assay
This assay is used to determine if the degradation of MYC is dependent on the proteasome.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Experimental degrader compound
-
Proteasome inhibitor (e.g., MG132) stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (e.g., DMSO)
-
Lysis buffer with protease and phosphatase inhibitors
-
Western blot reagents as described in Protocol 1
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Pre-treat the cells with a proteasome inhibitor (e.g., 10-20 µM MG132) for 1-2 hours.[12][13]
-
Add the experimental degrader compound to the pre-treated cells and incubate for the desired time period (determined from a time-course experiment).
-
Include control groups: vehicle only, degrader only, and proteasome inhibitor only.
-
Harvest, lyse the cells, and perform Western blotting for MYC and a loading control as described in Protocol 1.
-
A rescue of the degrader-induced MYC depletion in the presence of the proteasome inhibitor indicates proteasome-dependent degradation.
Data Presentation
Table 1: Example Data from a CHX Chase Experiment
| Time (minutes) | Normalized MYC Intensity (Vehicle) | Normalized MYC Intensity (Degrader X) |
| 0 | 1.00 | 1.00 |
| 15 | 0.85 | 0.60 |
| 30 | 0.55 | 0.25 |
| 60 | 0.25 | 0.05 |
| 120 | 0.10 | <0.01 |
Table 2: Example Data from a Proteasome Inhibition Assay
| Treatment | Normalized MYC Intensity |
| Vehicle | 1.00 |
| Degrader Y | 0.20 |
| MG132 | 1.50 |
| Degrader Y + MG132 | 1.35 |
Visualizations
Caption: Workflow for determining optimal MYC degradation.
Caption: The ubiquitin-proteasome pathway for MYC degradation.
References
- 1. c-Myc Proteolysis by the Ubiquitin-Proteasome Pathway: Stabilization of c-Myc in Burkitt's Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MYC Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Metabolism-based targeting of MYC via MPC-SOD2 axis-mediated oxidation promotes cellular differentiation in group 3 medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A helicase-independent role of DHX15 promotes MYC stability and acute leukemia cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Phosphorylation and Stabilization of MYC by Aurora B Kinase Promote T-cell Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. MYCMI-7: A Small MYC-Binding Compound that Inhibits MYC: MAX Interaction and Tumor Growth in a MYC-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Selective Small‐Molecule c‐Myc Degrader Potently Regresses Lethal c‐Myc Overexpressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Degradation of MYC by the mutant p53 reactivator drug, COTI-2 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MYC as a therapeutic target for the treatment of triple-negative breast cancer: preclinical investigations with the novel MYC inhibitor, MYCi975 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to MYC Degradation: Molecular Glues vs. PROTACs
For researchers, scientists, and drug development professionals, the quest to effectively target the notorious oncoprotein MYC has led to the development of innovative protein degradation technologies. Among these, molecular glues and Proteolysis Targeting Chimeras (PROTACs) have emerged as promising strategies. This guide provides an objective comparison of their performance in MYC degradation, supported by available experimental data, detailed methodologies, and visual representations of their mechanisms.
The transcription factor MYC is a master regulator of cell proliferation, growth, and metabolism, and its aberrant expression is implicated in a vast number of human cancers.[1][2][3] However, its "undruggable" nature, stemming from its intrinsically disordered structure and lack of deep binding pockets, has historically thwarted conventional drug discovery efforts.[3][4][5] Targeted protein degradation (TPD) offers a novel paradigm by hijacking the cell's own ubiquitin-proteasome system (UPS) to eliminate specific proteins, thereby overcoming the limitations of traditional inhibitors.[6][7] Both molecular glues and PROTACs leverage the UPS but differ significantly in their structure, mechanism of action, and drug development trajectory.[2][6][7][8][9]
Mechanisms of Action: A Tale of Two Degraders
Molecular Glues: These are small, monovalent molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein that would not normally interact.[2][6] The molecular glue essentially reshapes the surface of the E3 ligase, creating a new interface for the target protein to bind, leading to its ubiquitination and subsequent degradation by the proteasome.[6][10] The discovery of molecular glues has often been serendipitous, though rational design strategies are emerging.[8][11]
Caption: Mechanism of a molecular glue inducing MYC degradation.
PROTACs (Proteolysis Targeting Chimeras): These are heterobifunctional molecules consisting of two distinct ligands connected by a flexible linker.[4][12] One ligand binds to the target protein (MYC), and the other binds to an E3 ubiquitin ligase (e.g., VHL or Cereblon).[4][12] By simultaneously engaging both proteins, the PROTAC brings them into close proximity, facilitating the transfer of ubiquitin from the E3 ligase to MYC, marking it for proteasomal degradation.[4][12] The design of PROTACs is generally more rational and modular compared to molecular glues.[8][10]
Caption: Mechanism of a PROTAC inducing MYC degradation.
Quantitative Performance Comparison
Direct comparative studies of molecular glues and PROTACs for MYC degradation are still emerging. However, data from various studies can be compiled to provide an overview of their respective potencies.
| Compound Type | Compound Name | Target | E3 Ligase | DC50 | IC50 (Antiproliferative) | Cell Line(s) | Reference |
| Molecular Glue | C1 | MYC | Not specified (Proteasome-mediated) | ~5 µM | Not specified | 293T, Ramos | [13] |
| Molecular Glue | Unnamed | MYC | Not specified | Not specified (60% degradation at 10 µM) | ~10 µM | Not specified | [14] |
| PROTAC | MTP3 | MYC | Cereblon (CRBN) | Not specified (Reduction observed at 20 µM) | Not specified | PC3 | [4] |
| PROTAC | Unnamed | MYC | Not specified | ~10 µM | 10-20 µM | Prostate and breast cancer cells | [14] |
| PROTAC | ProMyc (aptamer-based) | MYC | Cereblon (CRBN) | Not specified (Dose-dependent degradation) | Not specified | HCT116 | [15][16] |
| PROTAC | CSI107 | MYC | VHL | Not specified (Dose-dependent degradation at 10 µM) | Not specified | PC3 | [17] |
Note: DC50 is the concentration required to degrade 50% of the target protein. IC50 is the concentration required to inhibit 50% of a biological process (e.g., cell proliferation). Data is extracted from the cited literature and may not be directly comparable due to differing experimental conditions.
Physicochemical Properties and Druggability
A key distinction between molecular glues and PROTACs lies in their physicochemical properties, which significantly impacts their "druggability."
| Property | Molecular Glues | PROTACs | Reference |
| Molecular Weight | Typically < 500 Da | Generally larger (>800 Da) | [2][10][18] |
| Cell Permeability | Generally higher | Can be a challenge due to size | [2][8] |
| Oral Bioavailability | More likely to be orally bioavailable | Can be challenging to achieve | [8][18] |
| Synthetic Tractability | More straightforward | More complex due to bifunctional nature | [2] |
| Adherence to Lipinski's Rule of Five | More likely to adhere | Often violate these rules | [2] |
Experimental Protocols
The evaluation of MYC degraders involves a series of key experiments to confirm their mechanism of action and efficacy.
Western Blotting for MYC Degradation
Objective: To quantify the reduction in MYC protein levels following treatment with a degrader.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines with high MYC expression (e.g., PC3, HCT116, Ramos) are cultured to ~70-80% confluency.[4][13][16] Cells are then treated with varying concentrations of the degrader compound or DMSO (vehicle control) for a specified time course (e.g., 2, 4, 8, 24 hours).[4][13][16]
-
Cell Lysis: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with a primary antibody specific for MYC. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software (e.g., ImageJ).[13]
Caption: Experimental workflow for Western Blotting.
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
Objective: To demonstrate the formation of the ternary complex (MYC-Degrader-E3 Ligase) for PROTACs or the induced interaction for molecular glues.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with the degrader and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein and stabilize the ternary complex.[1][15] Cells are then lysed in a non-denaturing lysis buffer.
-
Immunoprecipitation: The cell lysate is pre-cleared and then incubated with an antibody against either MYC or the E3 ligase, coupled to protein A/G beads.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution and Analysis: The bound proteins are eluted from the beads, and the presence of all three components of the ternary complex is analyzed by Western blotting as described above.
Ubiquitination Assay
Objective: To confirm that the degradation of MYC is mediated by the ubiquitin-proteasome system.
Methodology:
-
Cell Treatment: Cells are treated with the degrader in the presence or absence of a proteasome inhibitor (e.g., MG132).[1][14]
-
Immunoprecipitation: MYC is immunoprecipitated from the cell lysates.
-
Western Blotting: The immunoprecipitated samples are analyzed by Western blotting using an anti-ubiquitin antibody to detect polyubiquitinated MYC. An increase in the ubiquitinated MYC signal in the presence of the degrader and proteasome inhibitor confirms the mechanism.
Concluding Remarks
Both molecular glues and PROTACs represent powerful and promising avenues for targeting the historically "undruggable" MYC oncoprotein.[3][11][14] Molecular glues offer the advantage of smaller size and better drug-like properties, though their discovery has been less predictable.[2][8][19] PROTACs, with their modular design, allow for a more rational and versatile approach to targeting MYC, but their larger size can pose challenges for cell permeability and oral bioavailability.[8][10]
The choice between these two strategies will depend on various factors, including the specific cancer context, the desired pharmacokinetic profile, and the feasibility of discovery and optimization. As research progresses, the development of novel molecular glues and more drug-like PROTACs will undoubtedly expand the therapeutic arsenal (B13267) against MYC-driven cancers. Further head-to-head studies with standardized assays will be crucial for a more definitive comparison of their in-cell and in-vivo efficacy.
References
- 1. Degradation of MYC by the mutant p53 reactivator drug, COTI-2 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Rethinking MYC inhibition: a multi-dimensional approach to overcome cancer’s master regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Taking on Challenging Targets: Making MYC Druggable - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Molecular glues and PROTACs in targeted protein degradation: mechanisms, advances, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Glues: A New Dawn After PROTAC | Biopharma PEG [biochempeg.com]
- 9. emolecules.com [emolecules.com]
- 10. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 13. Cell-based high-throughput screening using a target–NanoLuc fusion construct to identify molecular glue degraders of c-Myc oncoprotein - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00093A [pubs.rsc.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Antitumor Effect of Anti‐c‐Myc Aptamer‐Based PROTAC for Degradation of the c‐Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 19. mdpi.com [mdpi.com]
Validating MYC Degradation: A Comparative Guide to the Use of the Proteasome Inhibitor MG-132
The MYC oncoprotein is a critical transcription factor that governs a vast array of cellular processes, including proliferation, growth, and apoptosis.[1] Its potent activity necessitates tight regulation within normal cells, primarily achieved through rapid protein turnover.[2][3] The degradation of MYC is predominantly mediated by the Ubiquitin-Proteasome System (UPS), making it an inherently unstable protein with a half-life of only 15-30 minutes.[1][4][5] This guide provides a comprehensive overview of how the proteasome inhibitor MG-132 is used to validate and study this crucial degradation pathway, comparing it with other available tools for researchers in oncology and drug development.
The MYC Degradation Signaling Pathway
The stability of the MYC protein is controlled by a sophisticated phosphorylation cascade.[2][4] Upon growth stimulation, kinases phosphorylate MYC at Serine 62 (S62), which initially stabilizes the protein.[4] Subsequently, Glycogen Synthase Kinase 3 (GSK3β) phosphorylates Threonine 58 (T58), a step that earmarks MYC for degradation.[2][4] This T58 phosphorylation allows the recruitment of the E3 ubiquitin ligase SCFFbw7, which polyubiquitinates MYC.[4] The polyubiquitinated MYC is then recognized and degraded by the 26S proteasome.[1][3][5]
Using MG-132 to Validate MYC Proteasomal Degradation
MG-132 is a potent, cell-permeable, and reversible peptide aldehyde that specifically inhibits the chymotrypsin-like activity of the 26S proteasome.[6][7] By blocking the function of the proteasome, MG-132 prevents the degradation of polyubiquitinated proteins.[6] In the context of MYC, treating cells with MG-132 leads to a rapid accumulation of ubiquitinated MYC protein. This observed increase in MYC levels upon proteasome inhibition serves as direct evidence that MYC is a substrate of the ubiquitin-proteasome system.[5]
Experimental Protocol: Western Blot Analysis of MYC Accumulation
A common method to validate MYC degradation is to treat cells with MG-132 and measure the resulting change in MYC protein levels by Western blot.
Methodology:
-
Cell Culture: Plate cells of interest (e.g., A549, U2OS, HeLa) and grow to 70-80% confluency.[8][9][10][11]
-
Treatment: Treat cells with a working concentration of MG-132 (typically 1-10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 4-6 hours).[8][10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail. It is crucial to include the proteasome inhibitor in the lysis buffer itself to prevent degradation during sample preparation.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Separate equal amounts of protein lysate on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for c-Myc. Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading across samples.
-
Detection: Use a secondary antibody conjugated to HRP and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative increase in MYC protein levels in MG-132-treated cells compared to the control. A significant increase validates proteasomal degradation.[11]
Expected Data and Comparison with Alternatives
Treatment with MG-132 is expected to stabilize MYC, leading to a dose-dependent increase in its detectable levels. While MG-132 is a widely used and effective tool, other inhibitors with different mechanisms and specificities are also available.
Table 1: Quantitative Outcome of MG-132 Treatment on MYC Protein Levels
| Treatment Group | MG-132 Conc. (µM) | Treatment Time (hr) | Relative MYC Protein Level (Fold Change vs. Control) |
| Vehicle Control | 0 (DMSO) | 6 | 1.0 |
| MG-132 | 1 | 6 | ~2.5 |
| MG-132 | 5 | 6 | ~4.0 |
| MG-132 | 10 | 6 | ~5.5 |
| (Note: Data are representative and may vary based on cell line and experimental conditions.) |
Table 2: Comparison of Inhibitors Used to Study Protein Degradation
| Inhibitor | Target / Mechanism | Type | Specificity & Notes |
| MG-132 | 26S Proteasome (Chymotrypsin-like site) | Reversible Peptide Aldehyde | Widely used, potent. Can also inhibit calpains and some lysosomal proteases at higher concentrations.[7] |
| Epoxomicin | 20S Proteasome (Multiple catalytic sites) | Irreversible Epoxyketone | Highly specific and potent inhibitor of the proteasome. Often used to confirm findings from MG-132 experiments.[8][13] |
| Bortezomib (Velcade) | 26S Proteasome (Chymotrypsin-like site) | Reversible Boronate | Clinically approved anti-cancer drug. Highly potent and specific for the proteasome.[13][14] |
| Lactacystin | 20S Proteasome (β5 subunit) | Irreversible | A natural product that covalently modifies the active site threonine of the β5 subunit.[13] |
| MLN-4924 (Pevonedistat) | NEDD8-Activating Enzyme (NAE) | Reversible | Acts upstream of the proteasome by inhibiting Cullin-RING E3 ligases (CRLs), including SCFFbw7. Confirms dependence on this class of E3 ligases.[14] |
| PYR-41 / TAK-243 | Ubiquitin-Activating Enzyme (E1) | Reversible / Irreversible | Inhibit the very first step of ubiquitination, demonstrating overall dependence of degradation on the ubiquitin pathway.[14][15] |
Concluding Remarks
MG-132 is an invaluable and widely accessible tool for validating the proteasome-dependent degradation of the MYC oncoprotein. Its application allows researchers to effectively demonstrate the accumulation of MYC that would otherwise be rapidly turned over. For enhanced rigor, findings obtained with MG-132 can be corroborated using more specific inhibitors like Epoxomicin or by targeting upstream components of the ubiquitin pathway with inhibitors such as MLN-4924. This multi-faceted approach provides a robust framework for investigating the intricate regulation of MYC stability in both normal physiology and disease.
References
- 1. MYC Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Destruction of Myc by ubiquitin‐mediated proteolysis: cancer‐associated and transforming mutations stabilize Myc | The EMBO Journal [link.springer.com]
- 4. Frontiers | Targeting the MYC Ubiquitination-Proteasome Degradation Pathway for Cancer Therapy [frontiersin.org]
- 5. c-Myc Proteolysis by the Ubiquitin-Proteasome Pathway: Stabilization of c-Myc in Burkitt's Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. MG132 - Wikipedia [en.wikipedia.org]
- 8. c-Myc is targeted to the proteasome for degradation in a SUMOylation-dependent manner, regulated by PIAS1, SENP7 and RNF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. c-Myc down-regulation is involved in proteasome inhibitor-mediated enhancement of radiotherapeutic efficacy in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proteasome inhibitor MG-132 induces MCPIP1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Deubiquitinating enzymes and the proteasome regulate preferential sets of ubiquitin substrates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MYC Degraders: MYC Degrader 1 vs. GT19630
For Researchers, Scientists, and Drug Development Professionals
The transcription factor MYC is a master regulator of cell proliferation, growth, and metabolism, and its dysregulation is a hallmark of a vast array of human cancers. For decades, MYC has been considered an "undruggable" target. However, the emergence of targeted protein degradation technologies has opened new avenues for therapeutic intervention. This guide provides a detailed comparison of two prominent MYC-targeting degraders: MYC degrader 1 (also known as A80.2HCl) and GT19630, a dual MYC/GSPT1 degrader.
At a Glance: Key Differences
| Feature | This compound (A80.2HCl) | GT19630 |
| Target(s) | MYC | MYC and GSPT1 |
| Mechanism of Action | Molecular glue degrader, restores pRB1 activity, sensitizes to CDK4/6 inhibitors.[1][2][3][4][5] | Dual-target molecular glue degrader, recruits MYC and GSPT1 to the CRL4CRBN E3 ubiquitin ligase for proteasomal degradation.[6][7][8][9][10] |
| Reported Potency | Degrades MYC at nanomolar concentrations.[2][11] | Potent anti-proliferative effects with IC50 values in the low nanomolar range in various cancer cell lines.[7][12][13] |
| Key Differentiator | Reverses resistance to CDK4/6 inhibitors.[1][2][11] | First-in-class dual degradation of MYC and GSPT1, exploiting a co-regulatory feedback loop between the two proteins.[9][14] |
Quantitative Data Summary
In Vitro Anti-Proliferative Activity of GT19630 in Breast Cancer Cell Lines
The anti-proliferative activity of GT19630 was assessed in a panel of 14 breast cancer cell lines using an MTT assay after 5 days of treatment. The half-maximal inhibitory concentration (IC50) values are presented below.
| Cell Line | Subtype | IC50 (nM) |
| T47D | Luminal A | < 5 |
| CAMA1 | Luminal A | < 5 |
| BT549 | Basal-like | < 5 |
| MDA-MB-468 | Basal-like | < 5 |
| HCC70 | Basal-like | > 40 |
| SKBR3 | HER2+ | > 40 |
| ... (and other 8 cell lines) | ... | 1 - 100 [7][12] |
Note: Directly comparable IC50 data for this compound in the same panel of breast cancer cell lines is not publicly available. However, it has been shown to degrade MYC in the MDA-MB-231 breast cancer cell line at nanomolar concentrations.[1]
In Vitro MYC Degradation
| Compound | Cell Lines | Concentration for Degradation |
| This compound (A80.2HCl) | T24, C4-2, MDA-MB-231, 22RV1, T47D, UMUC14 | 0-1000 nM[1] |
| GT19630 | HL60 | IC50 = 1.5 nM[6] |
In Vivo Efficacy
| Compound | Cancer Model | Dosing Regimen | Outcome |
| This compound (A80.2HCl) | T24 and UMUC14 xenografts | 6 mg/kg, p.o., once daily for 7 days | Inhibition of tumor growth.[1] |
| T24 xenograft (in combination with Palbociclib) | 6 mg/kg, i.g., once daily for 30 days | Enhanced tumor growth inhibition.[1] | |
| GT19630 | HL-60 xenograft | As low as 0.3 mg/kg/bid | Tumor growth inhibition.[10] |
| Daudi-induced liquid lymphoma mouse model | 1.0 mg/kg | Eradication of lymphoma cells.[6] | |
| AML PDX model | Not specified | Eradication of circulating AML cells.[9][14] |
Signaling Pathways and Mechanism of Action
MYC and GSPT1 Signaling in Cancer
MYC is a transcription factor that forms a heterodimer with MAX to regulate the expression of a multitude of genes involved in cell cycle progression, proliferation, and metabolism. GSPT1 (G1 to S phase transition 1) is a translation termination factor that plays a crucial role in protein synthesis. Recent evidence suggests a co-regulatory feedback loop where MYC promotes the transcription of GSPT1, and GSPT1, in turn, is involved in the efficient translation of MYC.[9][14] In many cancers, the overexpression of MYC drives uncontrolled cell growth and proliferation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. c-Myc Degrader Study Published in Subsidiary Journal of Nature-Kintor Pharmaceutical Limited [en.kintor.com.cn]
- 6. researchgate.net [researchgate.net]
- 7. GT-19630 inhibits proliferation, promotes apoptosis and blocks migration of breast cancer cells | BioWorld [bioworld.com]
- 8. Targeting MYC for the treatment of breast cancer: use of the novel MYC-GSPT1 degrader, GT19630 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. "C-MYC Targeting by Degradation: Novel Dual c-Myc/GSPT1 Degrader GT197" by Yuki Nishida MD, PhD, Darah A. Scruggs et al. [openworks.mdanderson.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
A Comparative Guide to Alternative MYC Degraders Beyond Compound A80.2HCl
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Novel MYC Degraders with Supporting Experimental Data
The transcription factor MYC is a critical oncoprotein implicated in a majority of human cancers. Its direct targeting has long been a coveted but challenging goal in oncology. Compound A80.2HCl has emerged as a promising molecular glue degrader of MYC, re-establishing sensitivity to CDK4/6 inhibitors in resistant cancer cells. This guide provides a comprehensive comparison of A80.2HCl with alternative MYC degraders, presenting their mechanisms of action, performance data, and detailed experimental protocols to inform future research and drug development efforts.
Executive Summary
This guide evaluates a panel of emerging MYC degraders, categorized as molecular glues, Proteolysis Targeting Chimeras (PROTACs), and other novel modalities. Each compound is assessed based on its efficacy in degrading MYC, inhibiting cancer cell proliferation, and demonstrating in vivo anti-tumor activity. While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide a current and objective overview of the landscape of MYC degraders.
Data Presentation: A Comparative Analysis of MYC Degrader Performance
The following tables summarize the quantitative data for A80.2HCl and its alternatives. It is important to note that experimental conditions, such as cell lines and assay durations, may vary between studies, warranting caution in direct cross-compound comparisons.
Table 1: In Vitro MYC Degradation
| Compound | Class | Mechanism of Action | Cell Line | DC50 | Dmax | Time (h) | E3 Ligase Recruited |
| A80.2HCl | Molecular Glue | Induces proximity between MYC and CRBN | T24, C4-2, MDA-MB-231, 22RV1, T47D, UMUC14 | Not explicitly reported | Not explicitly reported | 24 | Cereblon (CRBN) |
| WBC100 | Molecular Glue | Targets NLS1-Basic-NLS2 region of MYC | MOLM-13, Mia-paca2 | Dose-dependent degradation (0-320 nM) | Not explicitly reported | 24 | CHIP |
| ProMyc | Aptamer-based PROTAC | Binds MYC and recruits CRBN | HCT116 | 5.02 nM[1] | 95%[1] | 24 | Cereblon (CRBN) |
| PROTAC c-Myc degrader-1 (A153) | PROTAC | Binds MYC and an E3 ligase | HL60 | Not explicitly reported | 60-90% degradation[2] | 24 | Not explicitly specified |
| CSI86 | PROTAC | Binds MYC and VHL | Prostate and breast cancer cells | Not explicitly reported | Not explicitly reported | Not specified | von Hippel-Lindau (VHL) |
| COTI-2 | Small Molecule | Promotes proteasomal degradation of MYC | MDA-MB-231, MDA-MB-468 | Not applicable | Dose-dependent degradation | Not specified | Not directly recruited |
Table 2: In Vitro Anti-proliferative Activity
| Compound | Cell Line | IC50 | Assay Duration |
| A80.2HCl | T24, UMUC14 (in combination with Palbociclib) | Reduces Palbociclib IC50 | Not specified |
| WBC100 | Mia-paca2, H9, MOLM-13 | 61 nM, 17 nM, 16 nM respectively[3] | Not specified |
| PROTAC c-Myc degrader-1 (A153) | HL60 | 0.5 nM[2] | 3 days |
| CSI86 | Prostate and breast cancer cells | 13-18 µM[4] | Not specified |
| HYDRACs | Multiple cell lines | Sub-micromolar | Not specified |
Table 3: In Vivo Anti-tumor Efficacy
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| A80.2HCl | T24 xenograft | 6 mg/kg, p.o., daily for 30 days (in combination with Palbociclib) | Enhances Palbociclib-mediated tumor growth inhibition | [5] |
| WBC100 | MOLM-13-luciferase | 0.1-0.4 mg/kg, p.o., twice daily for 21 days | Dose-dependent tumor regression; eradication at higher doses[3] | [3][6] |
| ProMyc (circular PA1-ProMyc) | Xenograft tumor model | Not specified | Achieved tumor regression | [1] |
Signaling Pathways and Experimental Workflows
Mechanism of Action: Molecular Glue vs. PROTAC
Molecular glues and PROTACs represent two distinct strategies for inducing protein degradation. The following diagrams illustrate their fundamental mechanisms.
Caption: Mechanisms of MYC degradation by molecular glues and PROTACs.
Experimental Workflow: From In Vitro Screening to In Vivo Efficacy
The development and evaluation of MYC degraders typically follow a standardized workflow, as depicted below.
Caption: A typical experimental workflow for the evaluation of MYC degraders.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays cited in this guide.
Western Blot Analysis for MYC Degradation
This protocol is a standard method for assessing the reduction in MYC protein levels following treatment with a degrader.
-
Cell Culture and Treatment: Plate cancer cells (e.g., HCT116, MOLM-13) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the MYC degrader or vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against c-Myc (e.g., clone 9E10) overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize MYC band intensity to a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis: Quantify band intensities to determine the percentage of MYC degradation relative to the vehicle control. Calculate DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum degradation achieved) values.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the MYC degrader and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[8]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Xenograft Mouse Model for In Vivo Efficacy
This protocol outlines a general procedure for evaluating the anti-tumor activity of MYC degraders in a preclinical animal model.
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG mice) to prevent rejection of human tumor cells.[10]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers two to three times per week. The formula (Length x Width^2) / 2 is commonly used to calculate tumor volume.[11]
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the MYC degrader or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dosing schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the compound. Tumor growth inhibition (TGI) is a common metric for assessing efficacy.
Conclusion
The landscape of MYC degraders is rapidly evolving, with several promising alternatives to A80.2HCl emerging from different chemical scaffolds and modalities. Molecular glues like WBC100 and PROTACs such as ProMyc and A153 have demonstrated potent in vitro and in vivo activity. While direct comparative data remains a key need for the field, the information compiled in this guide provides a valuable resource for researchers to navigate the current options and design future studies. The continued exploration of these and other novel MYC degraders holds significant promise for the development of effective therapies for MYC-driven cancers.
References
- 1. Antitumor Effect of Anti‐c‐Myc Aptamer‐Based PROTAC for Degradation of the c‐Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. protocols.io [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Unlocking Synergistic Potential: A Comparative Guide to MYC Degrader 1 in Combination Cancer Therapies
For Immediate Release
A novel molecular glue degrader, designated MYC degrader 1 (also known as compound A80.2HCl), has demonstrated significant synergistic anti-tumor effects when combined with the CDK4/6 inhibitor Palbociclib in preclinical studies. This guide provides a comprehensive overview of the experimental data supporting this synergy, alongside a comparative look at other potential combination strategies for MYC-targeting degraders, offering valuable insights for researchers and drug development professionals in oncology.
The c-MYC oncogene, a master regulator of cell proliferation and metabolism, is notoriously difficult to target directly. MYC degraders represent a promising therapeutic strategy by harnessing the cell's own protein disposal machinery to eliminate the MYC protein. This approach not only circumvents the challenges of inhibiting a transcription factor with a poorly defined binding pocket but also opens new avenues for combination therapies to overcome drug resistance.
This compound and CDK4/6 Inhibitor Synergy: A Mechanistic View
Recent findings have elucidated a key mechanism of resistance to CDK4/6 inhibitors, such as Palbociclib, involving the overexpression of MYC. High levels of MYC lead to the degradation of the Retinoblastoma (RB) protein, a key tumor suppressor and the primary target of CDK4/6 inhibitors. By degrading MYC, this compound restores RB protein levels, thereby re-sensitizing cancer cells to the cell cycle arrest induced by Palbociclib.[1][2][3][4][5][6][7]
Below is a diagram illustrating this signaling pathway and the mechanism of synergistic action.
Quantitative Analysis of Synergy
The combination of this compound and Palbociclib has shown a significant reduction in the half-maximal inhibitory concentration (IC50) of Palbociclib in various cancer cell lines. This indicates that a lower dose of the CDK4/6 inhibitor is required to achieve the same therapeutic effect when used in combination with the MYC degrader.
| Cell Line | Cancer Type | Palbociclib IC50 (µM) - Alone | Palbociclib IC50 (µM) - with 10 nM this compound | Fold Change in IC50 |
| T24 | Bladder Cancer | 8.37 | 3.11 | 2.69 |
| UMUC14 | Bladder Cancer | 97.39 | 10.23 | 9.52 |
Table 1: In vitro synergy of this compound with Palbociclib in cancer cell lines. [8]
In vivo studies using xenograft models have further corroborated these findings, demonstrating that the combination of this compound and Palbociclib leads to marked regression in tumor growth compared to either agent alone.[3][5]
Comparative Landscape of MYC Degrader Combination Therapies
While the data for this compound in combination with other agents is still emerging, the broader class of MYC inhibitors and degraders has been explored in combination with various other cancer therapies. The following table provides a comparative overview of these strategies.
| MYC Targeting Agent | Combination Partner | Rationale for Synergy | Preclinical/Clinical Stage |
| This compound (A80.2HCl) | CDK4/6 Inhibitors (e.g., Palbociclib) | Overcomes MYC-driven resistance by restoring RB1 protein levels. | Preclinical |
| MYC Inhibitor (JQ1) | Photodynamic Therapy (PDT) | JQ1 can inhibit the expression of c-Myc and PD-L1, thwarting PDT-mediated immune escape. | Preclinical |
| MYC Inhibitor (MYCi975) | Metformin | Induces metabolic stress in cancer cells, leading to cell collapse. | Preclinical |
Table 2: Comparison of synergistic strategies involving MYC-targeting agents.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are the protocols for the key experiments that demonstrated the synergistic effects of this compound and Palbociclib.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (T24, UMUC14) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with a dose matrix of this compound (e.g., a fixed concentration of 10 nM) and varying concentrations of Palbociclib. Control wells received vehicle (DMSO).
-
Incubation: Plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 20 µL of MTT reagent (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: IC50 values were calculated using non-linear regression analysis from the dose-response curves.
In Vivo Xenograft Studies
-
Animal Model: Athymic nude mice were used for the study.
-
Tumor Implantation: 2 x 10^6 T24 cells were subcutaneously injected into the flanks of the mice.
-
Treatment Groups: Once tumors reached a palpable size (e.g., 100-150 mm³), mice were randomized into four groups: (1) Vehicle control, (2) this compound alone (e.g., 6 mg/kg, oral gavage, daily), (3) Palbociclib alone (e.g., 50 mg/kg, oral gavage, daily), and (4) Combination of this compound and Palbociclib.
-
Tumor Measurement: Tumor volume was measured every 2-3 days using calipers and calculated using the formula: (Length x Width²) / 2.
-
Study Endpoint: The study was terminated after a predefined period (e.g., 30 days) or when tumors in the control group reached a maximum ethical size. Tumor weights were measured at the endpoint.
-
Data Analysis: Tumor growth curves were plotted, and statistical analysis (e.g., two-way ANOVA) was used to compare the different treatment groups.
The following diagram outlines the general workflow for assessing synergistic effects in preclinical models.
Conclusion
The synergistic interaction between this compound and CDK4/6 inhibitors represents a promising strategy to overcome therapeutic resistance in MYC-driven cancers. The provided data and protocols offer a solid foundation for further investigation into this and other combination therapies involving MYC degraders. As our understanding of the complex interplay between oncogenic drivers and therapeutic vulnerabilities grows, such rational combinations will be pivotal in advancing precision oncology.
References
- 1. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ORCID [orcid.org]
- 3. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation - 西安交通大学 [scholar.xjtu.edu.cn]
- 7. tandfonline.com [tandfonline.com]
- 8. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation [ideas.repec.org]
Validating the On-Target Activity of MYC Degrader 1: A Comparative Guide
The transcription factor MYC is a master regulator of cellular proliferation, differentiation, and apoptosis, and its aberrant expression is a hallmark of numerous human cancers. Consequently, the targeted degradation of MYC has emerged as a promising therapeutic strategy. This guide provides a framework for validating the on-target activity of "MYC Degrader 1," a novel molecular glue degrader, by comparing its performance against alternative MYC-targeting compounds. We present key experimental data in a comparative format, detail the underlying methodologies, and provide visual workflows to facilitate a comprehensive understanding of the validation process.
Comparative Analysis of MYC Degraders
To contextualize the performance of this compound, it is essential to compare it with other agents designed to eliminate the MYC protein. This table summarizes the key performance metrics for this compound alongside a representative PROTAC (Proteolysis-Targeting Chimera) and a dual-target degrader.
| Feature | This compound (Molecular Glue) | MYC PROTAC (e.g., CSI107) | Dual c-Myc/GSPT1 Degrader (e.g., GT19715) |
| Mechanism of Action | Induces a conformational change in an E3 ligase to recognize and ubiquitinate MYC. | A bifunctional molecule that brings MYC into proximity with an E3 ligase. | Simultaneously degrades MYC and GSPT1. |
| Recruited E3 Ligase | CHIP | Von Hippel-Lindau (VHL) or Cereblon (CRBN) | Cereblon (CRBN) |
| MYC Degradation (DC50) | ~10 µM[1] | ~10 µM[1] | 1.5 nM[2] |
| Maximal Degradation (Dmax) | >60%[1] | >85% | >90% |
| Cell Viability (IC50) | 10-20 µM[1] | 13-18 µM | Not Reported |
| Selectivity | Selective for MYC degradation.[3] | Can be highly selective for MYC. | Degrades both c-Myc and GSPT1.[2] |
Note: Data for "this compound" is based on published data for representative molecular glue MYC degraders like WBC100.[3][4]
Experimental Protocols
Validating the on-target activity of a MYC degrader requires a series of well-controlled experiments. Below are detailed protocols for the key assays.
Protein Quantification (Bradford Assay)
Objective: To determine the total protein concentration of cell lysates for equal loading in downstream applications like Western Blotting.
Protocol:
-
Prepare a series of protein standards using Bovine Serum Albumin (BSA) with concentrations ranging from 0.05 to 0.5 mg/mL.
-
Add 5 µL of each standard or diluted cell lysate to a 96-well plate.
-
Add 250 µL of Bradford reagent to each well and incubate at room temperature for 5 minutes.
-
Measure the absorbance at 595 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations.
-
Determine the protein concentration of the cell lysates by interpolating their absorbance values from the standard curve.[2][5][6][7]
MYC Degradation Assessment (Western Blot)
Objective: To quantify the reduction in MYC protein levels following treatment with the degrader.
Protocol:
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using the Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities. MYC protein levels are normalized to the loading control.[8][9]
E3 Ligase Interaction (Co-Immunoprecipitation)
Objective: To confirm the interaction between MYC and the recruited E3 ligase in the presence of the degrader.
Protocol:
-
Cell Lysis: Lyse cells treated with the degrader and a vehicle control in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the specific E3 ligase (e.g., CHIP) or a control IgG overnight at 4°C.
-
Complex Capture: Add Protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western Blot using an antibody against c-Myc to detect its presence in the immunoprecipitated complex.[10]
MYC Target Gene Expression (qRT-PCR)
Objective: To assess the functional consequence of MYC degradation by measuring the mRNA levels of its downstream target genes.
Protocol:
-
RNA Extraction: Extract total RNA from treated and untreated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for MYC target genes (e.g., CCND2, ODC1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method.[11][12]
Cell Viability Assessment (MTT Assay)
Objective: To determine the effect of MYC degradation on cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the MYC degrader for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[10][11][12][13]
Visualizing the Mechanisms and Workflows
To further clarify the biological context and experimental procedures, the following diagrams are provided.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Quantifying proteins using the Bradford method [qiagen.com]
- 3. A Selective Small‐Molecule c‐Myc Degrader Potently Regresses Lethal c‐Myc Overexpressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 6. Bradford Protein Assay [bio-protocol.org]
- 7. Bradford protein assay – Protein concentration measurement (single 595 nm read) [protocols.io]
- 8. Determination of copy number of c-Myc protein per cell by quantitative Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to MYC Protein Detection: A Comparative Analysis of Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals, the accurate detection of the MYC proto-oncogene protein is critical. As a key regulator of cellular proliferation, differentiation, and apoptosis, its dysregulation is a hallmark of many cancers. The reliability of MYC detection hinges on the specificity and sensitivity of the antibodies used. This guide provides an objective comparison of commonly used anti-MYC antibodies, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagents for your research needs.
The c-Myc protein is a transcription factor that plays a pivotal role in cell cycle progression and metabolism.[1] Its detection is a cornerstone of cancer research and drug development. However, the market is saturated with a multitude of anti-MYC antibodies, each with its own performance characteristics. Issues such as cross-reactivity and lot-to-lot variability can lead to unreliable and irreproducible results, hindering scientific progress. This guide aims to shed light on the performance of several popular MYC antibody clones to facilitate informed decision-making in the laboratory.
Comparative Analysis of Anti-MYC Antibody Performance
The following table summarizes the performance of several widely used anti-MYC antibody clones across various applications. The data is compiled from publicly available validation studies and user reports. It is important to note that performance can vary depending on the specific experimental conditions.
| Antibody Clone | Vendor Examples | Applications | Epitope | Cross-Reactivity Profile | Key Considerations |
| 9E10 | Santa Cruz Biotechnology (sc-40), Thermo Fisher Scientific (MA1-980), Abcam (ab32) | WB, IP, IF, ELISA, Flow Cytometry | EQKLISEEDL (Human c-Myc amino acids 410-419) | Recognizes the c-Myc tag.[2][3] Shows cross-reactivity with denatured murine c-MYC in Western blot.[4] May not be suitable for IHC on human tissues.[5] Performance in WB can be context-dependent based on adjacent amino acid sequences.[6] | The most widely cited anti-Myc tag antibody.[3] Its performance can be variable, and it may not be optimal for all applications, particularly IHC on clinical samples. |
| Hypermyc | PEPperPRINT | WB, Epitope Mapping | EQKLISEEDL (Human c-Myc amino acids 410-419) | Recognizes the same epitope as 9E10.[7][8] Exhibits slightly higher cross-reactivity to a consensus motif AKLVSE compared to 9E10 in peptide microarrays (18% vs 6% of the main signal).[7][8] | A recombinant human monoclonal antibody with higher affinity and thermal stability compared to 9E10.[9][10] |
| Y69 | Abcam (ab32072), Ventana | IHC | Not specified | Reported to be a reliable antibody for detecting c-MYC in formalin-fixed paraffin-embedded (FFPE) human tissues.[5] | Considered a robust and reliable option for IHC, overcoming some of the limitations of the 9E10 clone in this application.[5] |
| C-33 | Santa Cruz Biotechnology | Flow Cytometry | Not specified | Validated for detecting MYC by flow cytometry.[3][11] | Specifically highlighted as a validated antibody for flow cytometry applications where others like 9E10 fail.[3][11] |
| #9402 | Cell Signaling Technology | WB, IP, ChIP | Not specified | Detects endogenous levels of total c-Myc protein. Not recommended for Myc-tagged fusion proteins.[12][13] | Validated for detecting endogenous c-Myc and has been shown to confirm silencing of c-Myc expression in siRNA experiments.[12][13] |
Experimental Protocols
To ensure the reproducibility and reliability of experimental results, detailed and validated protocols are essential. Below are representative protocols for key applications in MYC protein detection.
Western Blot Analysis for c-MYC Protein Levels
This method is used to quantify changes in c-MYC protein expression.[14]
-
Cell Lysis and Protein Quantification:
-
Culture cells to the desired confluency and treat as required.
-
Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the total protein extract.
-
Determine the protein concentration using a standard assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of total protein per sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MYC antibody at the recommended dilution overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent and visualize using a digital imaging system or X-ray film.
-
Normalize the c-MYC band intensity to a loading control protein such as GAPDH or β-actin.
-
Immunoprecipitation (IP) of MYC-tagged Proteins
This technique is used to isolate MYC-tagged proteins and their interacting partners from a complex mixture.
-
Cell Lysate Preparation:
-
Prepare cell lysates as described for Western Blotting, ensuring the use of a lysis buffer compatible with IP (e.g., non-denaturing lysis buffer).
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary anti-MYC antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
Wash the beads several times with cold lysis buffer to remove non-specific binding proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western Blotting using an appropriate antibody to detect the protein of interest or interacting partners.
-
Visualizing MYC Signaling and Experimental Design
To better understand the biological context of MYC and the experimental approaches to study it, the following diagrams illustrate the MYC signaling pathway and a typical antibody validation workflow.
Caption: Overview of the MYC signaling pathway.
References
- 1. c-Myc antibody | 37 (2 knockout-validated) products in Validated Antibody Database; 64 cited in the literature; 265 total from 21 suppliers [labome.com]
- 2. Myc Antibody Review [labome.com]
- 3. Specificity of anti-MYC antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myc - Wikipedia [en.wikipedia.org]
- 5. Western Blot: The Complete Guide | Antibodies.com [antibodies.com]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. pepperprint.com [pepperprint.com]
- 9. In vitro evolution of myc- tag antibodies: in-depth specificity and affinity analysis of Myc1-9E10 and Hyper-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Anti-c-Myc Antibodies | Invitrogen [thermofisher.com]
- 13. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
- 14. neobiotechnologies.com [neobiotechnologies.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of MYC Degrader 1
For researchers and scientists at the forefront of drug development, the responsible management of chemical compounds is as crucial as the discoveries they enable. This guide provides essential, step-by-step procedures for the proper disposal of MYC degrader 1, a potent, orally available molecular glue degrader with significant anti-tumor activity.[1][2][3][4][5] Adherence to these protocols is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.
I. Understanding the Compound: this compound
This compound (also known as compound A80.2HCl) is a small molecule designed to target and induce the degradation of the MYC protein, a key player in many human cancers.[1][6][7] Its mechanism of action involves restoring pRB1 protein function, thereby re-sensitizing MYC-overexpressing cancer cells to CDK4/6 inhibitors.[1][2][3] Given its biological activity and chemical nature, this compound must be handled and disposed of as a hazardous chemical waste.
II. Personal Protective Equipment (PPE) and Safe Handling
Before beginning any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment to minimize exposure risks.
| Equipment | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) |
| Skin and Body | Impervious laboratory coat |
| Respiratory | Use in a well-ventilated area or with a suitable respirator |
When handling this compound, avoid inhalation, ingestion, and contact with skin and eyes. Always work in a designated area, such as a chemical fume hood. Thoroughly wash hands after handling the compound.
III. Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through an approved hazardous waste management service.[8][9] Do not dispose of this compound down the drain or in regular solid waste.[9][10]
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., pipette tips, gloves, absorbent paper), in a designated, leak-proof, and clearly labeled hazardous waste container.[11] The container should be compatible with the chemical properties of the degrader.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and labeled hazardous waste container. Indicate the solvent and approximate concentration of the degrader on the label. Do not mix with incompatible waste streams.[12] For example, keep acidic and basic waste streams separate.[12]
2. Container Labeling: Properly label all waste containers with the words "Hazardous Waste," the full chemical name ("this compound"), and any associated hazards (e.g., "Toxic").[12] Include the date when the waste was first added to the container.
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][12]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[8][11]
-
Ensure that the storage area is well-ventilated and that incompatible wastes are segregated.[12]
4. Arranging for Disposal:
-
Once the waste container is full or has been in storage for a designated period (regulations may vary, but often up to 90 days or one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[11][12]
IV. Accidental Spill Containment and Cleanup
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
1. Evacuate and Secure the Area: Alert colleagues and restrict access to the spill area.
2. Don Appropriate PPE: Wear the personal protective equipment listed in the table above.
3. Contain the Spill:
-
For liquid spills: Cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
For solid spills: Carefully sweep or scoop the material, avoiding dust generation.
4. Collect Contaminated Materials: Place all contaminated absorbent materials and cleaning supplies into a labeled hazardous waste container.
5. Decontaminate the Surface: Clean the spill area with an appropriate solvent (e.g., a suitable detergent and water, followed by a solvent rinse if appropriate), and collect the cleaning materials as hazardous waste.
6. Dispose of Waste: Manage the sealed container of spill cleanup materials as hazardous waste, following the disposal protocol outlined above.
V. Quantitative Disposal Considerations
While specific disposal limits for this compound are not published, general guidelines for laboratory chemical waste provide a framework for safe practices.
| Parameter | Guideline | Rationale |
| Drain Disposal | Strictly prohibited for this compound.[9] | Prevents contamination of water systems with a biologically active and potentially toxic compound.[8] |
| Solid Waste | Must be disposed of as hazardous chemical waste.[10] | Avoids entry into the municipal waste stream and potential environmental exposure. |
| P-Listed Wastes (Acutely Toxic) | Maximum of 1 quart (liquid) or 1 kg (solid) in an SAA.[9] | While the specific toxicity of this compound is still under investigation, treating it with high caution is prudent. |
| Container Capacity | Fill containers to no more than 90% capacity.[11] | Allows for vapor expansion and reduces the risk of spills. |
VI. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and excellence in the laboratory.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. danielshealth.com [danielshealth.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. acs.org [acs.org]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling MYC degrader 1
Essential Safety and Handling Guide for MYC Degrader 1
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, use, and disposal of this compound (CAS No: 2946670-96-6), a potent, orally available molecular glue degrader with anti-tumor activity.[1][2] Given its mechanism of action and intended use in cancer research, a comprehensive understanding and strict adherence to safety protocols are imperative to ensure a safe laboratory environment. While a specific, publicly available Safety Data Sheet (SDS) is not readily accessible through general searches, one can be requested from suppliers.[2][3] The following guidelines are based on best practices for handling potent, hazardous research compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below. This information is essential for risk assessment and the development of appropriate handling procedures.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 2946670-96-6 |
| Molecular Formula | C₃₂H₃₁ClF₃N₅O₃ |
| Molecular Weight | 626.07 g/mol |
| Appearance | White to off-white solid |
| Storage (Powder) | 2 years at -20°C |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C |
Data sourced from supplier datasheets.[1][4]
Personal Protective Equipment (PPE)
Due to the potent and potentially hazardous nature of this compound, a stringent PPE policy must be enforced at all times. The level of PPE should be determined by a risk assessment that considers the quantity of the compound being handled, its physical form, and the specific laboratory procedure.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a NIOSH-approved respirator (e.g., N95 or higher)- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (nitrile gloves)- Safety glasses or goggles | High risk of aerosolization and inhalation of the potent powder. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[5] |
| Solution Preparation | - Chemical fume hood- Lab coat- Safety glasses with side shields or chemical splash goggles- Chemical-resistant gloves (nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. |
| Cell Culture and In Vitro Assays | - Biological safety cabinet (BSC)- Lab coat- Safety glasses- Nitrile gloves | To maintain sterility and containment when treating cells with the compound. |
Operational Plans for Safe Handling
A systematic approach to handling this compound is essential to ensure safety. The following workflow outlines the key stages from receipt of the compound to its final disposal.
Step-by-Step Handling Protocol
-
Preparation Phase:
-
Receipt & Inventory: Upon receipt, log the compound in the chemical inventory. Verify the integrity of the container and store it under the recommended conditions (-20°C for powder).[1][4]
-
Review Safety Information: Obtain and thoroughly review the Material Safety Data Sheet (MSDS) from the supplier.[3] Conduct a formal risk assessment for all planned procedures.
-
Prepare Work Area: Ensure the chemical fume hood is certified and functioning correctly. Decontaminate the work surfaces and have a chemical spill kit readily available.
-
-
Handling Phase (within a certified chemical fume hood):
-
Don Appropriate PPE: Select and put on the correct PPE as detailed in the table above.
-
Weighing: Use a dedicated, calibrated microbalance inside the fume hood. Employ anti-static spatulas and weighing boats to minimize dust generation.
-
Solution Preparation: Slowly add solvent to the vial containing the pre-weighed compound to avoid splashing. Cap the vial securely and vortex or sonicate until fully dissolved.
-
-
Post-Handling Phase:
-
Decontamination: Thoroughly clean all equipment and work surfaces that may have come into contact with the compound. Use an appropriate deactivating solution if one is known; otherwise, use a suitable laboratory detergent followed by a solvent rinse (e.g., 70% ethanol).
-
Doff PPE: Remove PPE in the correct sequence to avoid cross-contamination. Disposable items should be immediately placed in the designated hazardous waste container.
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plans
The disposal of this compound and all contaminated materials must be handled with extreme care to prevent environmental contamination and accidental exposure. All waste generated must be treated as hazardous chemical waste.
| Waste Stream | Disposal Procedure | Key Considerations |
| Unused/Expired Compound | - Collect in a clearly labeled, sealed, and chemically compatible container.- Do not dispose of down the drain or in regular trash.- Arrange for disposal through a certified hazardous waste vendor.[5] | The label must clearly identify the contents as "Hazardous Waste: this compound". |
| Contaminated Labware (e.g., vials, pipette tips, weighing boats) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound.[5] | Do not overfill waste containers. Minimize handling of contaminated items. |
| Contaminated PPE (e.g., gloves, disposable lab coat) | - Carefully remove to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste.[5] | Assume all disposable items that have come into contact with the compound are contaminated. |
| Aqueous Waste (from cell culture or experiments) | - Collect in a sealed, labeled, and leak-proof container.- Do not mix with other waste streams unless compatibility is confirmed. | The container should be clearly labeled with the chemical name and approximate concentration. |
All hazardous waste must be stored in a designated, secure satellite accumulation area until it is collected by the institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.
Visualized Workflows
The following diagrams illustrate the key workflows for safely handling and disposing of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
